molecular formula C23H29ClO4 B1665193 Ascochlorin CAS No. 26166-39-2

Ascochlorin

Cat. No.: B1665193
CAS No.: 26166-39-2
M. Wt: 404.9 g/mol
InChI Key: SETVRSKZJJWOPA-FLDGXQSCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ascochlorin is a dihydroxybenzaldehyde that is 2,4-dihydroxybenzaldehyde which is substituted by a (1E,3E)-3-methyl-1-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]penta-1,3-dien-5-yl group at position 3, chlorine at position 5, and a methyl group at position 6. A meroterpenoid produced by several fungi including Ascochyta viciae. It exhibits anticancer, antifungal and antiprotozoal activities. It has a role as an antineoplastic agent, a fungal metabolite, an antifungal agent, an antiprotozoal drug and an angiogenesis inhibitor. It is a dihydroxybenzaldehyde, a member of monochlorobenzenes, an olefinic compound, a member of resorcinols, a meroterpenoid, a sesquiterpenoid and a member of cyclohexanones. It is a conjugate acid of an this compound(1-).
This compound has been reported in Acremonium egyptiacum, Gliomastix luzulae, and other organisms with data available.
structure in first source

Properties

IUPAC Name

5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]penta-2,4-dienyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,10-12,14,16,27-28H,7-9H2,1-5H3/b11-10+,13-6+/t14-,16+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETVRSKZJJWOPA-FLDGXQSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601102655
Record name 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26166-39-2
Record name 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26166-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ascochlorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026166392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASCOCHLORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ8F05ODV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ascochlorin: A Fungal Meroterpenoid with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochlorin is a meroterpenoid natural product, characterized by a chemical structure that is a hybrid of a polyketide (orsellinic acid) and a sesquiterpene.[1][2] It was first isolated in 1968 from the filamentous fungus Ascochyta viciae.[3][4] This fungus was later re-identified as Acremonium sclerotigenum, which is also known by its synonym Acremonium egyptiacum.[1][3][5] this compound and its analogues have garnered significant interest in the scientific community due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][6][7] This technical guide provides a comprehensive overview of the origin, source, biosynthesis, biological activities, and key experimental protocols related to this compound.

Origin and Source

This compound is a secondary metabolite produced by various filamentous fungi. The primary and original source of this compound is the fungus Acremonium egyptiacum (previously known as Ascochyta viciae or Acremonium sclerotigenum).[1][3][5] However, subsequent research has identified several other fungal species capable of producing this compound and its derivatives.

Fungal Sources of this compound and its Analogues:

  • Acremonium species[1][3][5]

  • Cylindrocladium ilicicola[5]

  • Cylindrocarpon species[1]

  • Fusarium species[1]

  • Microcera species[1]

  • Nectria coccinea[5]

  • Stilbella fimetaria (marine-derived)[3]

  • Verticillium hemipterigenum[1]

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has been elucidated in Acremonium egyptiacum.[1][8][9] The biosynthesis is a complex process involving a series of enzymatic reactions that combine a polyketide precursor with a terpene moiety.

The key steps in the biosynthesis of this compound are:

  • Orsellinic Acid Synthesis: The pathway begins with the synthesis of orsellinic acid, a polyketide, by a polyketide synthase (PKS).

  • Farnesylation: Orsellinic acid is then farnesylated, meaning a farnesyl pyrophosphate (FPP) molecule is attached, a reaction catalyzed by a prenyltransferase.

  • Shared Precursor: The biosynthesis of this compound shares a common pathway with a related compound, ascofuranone, up to the formation of the intermediate ilicicolin A epoxide.[1][8]

  • Branching Point: Ilicicolin A epoxide serves as a crucial branching point. The fate of this intermediate determines whether this compound or ascofuranone is produced.

  • Cyclization to this compound: The membrane-bound terpene cyclase (TPC) AscF processes ilicicolin A epoxide to form the characteristic cyclic structure of this compound.[1][8]

The genes responsible for this compound biosynthesis (ascABCDEFG) are organized in a functional gene cluster, and their expression is regulated by the transcriptional factor AscR.[1][9]

This compound Biosynthesis Pathway This compound Biosynthesis cluster_polyketide Polyketide Synthesis cluster_terpene Terpene Synthesis cluster_modification Modification and Cyclization cluster_regulation Regulation Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (AscA) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Orsellinic_acid Orsellinic Acid PKS->Orsellinic_acid PT Prenyltransferase (AscB) Orsellinic_acid->PT Farnesyl_pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyl_pyrophosphate->PT Farnesylated_orsellinic_acid Farnesylated Orsellinic Acid PT->Farnesylated_orsellinic_acid Modifying_enzymes Modifying Enzymes (AscC, D, E, G) Farnesylated_orsellinic_acid->Modifying_enzymes Ilicicolin_A_epoxide Ilicicolin A Epoxide Modifying_enzymes->Ilicicolin_A_epoxide TPC_AscF Terpene Cyclase (AscF) Ilicicolin_A_epoxide->TPC_AscF This compound This compound TPC_AscF->this compound AscR Transcriptional Factor (AscR) asc_genes ascABCDEFG AscR->asc_genes

A simplified diagram of the this compound biosynthetic pathway.

Biological Activities and Quantitative Data

This compound exhibits a remarkable range of biological activities, which have been the subject of extensive research. These activities include antimicrobial, antiviral, and anticancer effects.

Antimicrobial Activity

This compound and its analogues have demonstrated inhibitory activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

CompoundOrganismMIC (µg/mL)Reference
This compound (1) Aspergillus fumigatus1.25 - 4.1[10]
Candida albicans66.6 - 133.3[10]
Ilicicolin F (3) Aspergillus fumigatus1.25 - 4.1[10]
Candida albicans6.6 - 13.3[10]
Compound 9 Aspergillus fumigatus1.25 - 4.1[10]
Candida albicans66.6 - 133.3[10]
Compound 5 Methicillin-resistant Staphylococcus aureus (MRSA)1.25 - 2.5[10]
Compound 8 Methicillin-resistant Staphylococcus aureus (MRSA)26.6[10]
Ascofuranone (11) Methicillin-resistant Staphylococcus aureus (MRSA)40[10]
Antiviral Activity
VirusAssayEffectReference
Newcastle Disease Virus (NDV)Plaque and tube assaysSignificant inhibition of viral growth[1]
Anticancer Activity

The anticancer effects of this compound are a major focus of current research. It has been shown to inhibit the growth of various cancer cell lines through the modulation of key signaling pathways. The half-maximal inhibitory concentration (IC50) is used to quantify its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Reference
Renal Carcinoma CellsKidney Cancer~10
MX-1Estrogen Receptor-Negative Breast CancerSelective cytotoxicity (specific IC50 not provided)

Mechanism of Action: Inhibition of STAT3 Signaling

A key mechanism underlying the anticancer activity of this compound is its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][8] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and invasion.

This compound has been shown to:

  • Inhibit STAT3 Activation: It substantially inhibits both constitutive and inducible STAT3 activation.[1]

  • Inhibit Upstream Kinases: this compound inhibits the phosphorylation of Janus kinases (JAK1 and JAK2) and Src kinase, which are upstream activators of STAT3.[1]

  • Induce PIAS3: It increases the expression of the Protein Inhibitor of Activated STAT3 (PIAS3), which binds to and inhibits the DNA-binding activity of STAT3.[1]

Ascochlorin_STAT3_Inhibition Mechanism of STAT3 Signaling Inhibition by this compound cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAKs JAK1 / JAK2 Receptor->JAKs Activation Src Src Kinase Receptor->Src Activation STAT3_inactive STAT3 (inactive) JAKs->STAT3_inactive Phosphorylation Src->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Gene_expression Target Gene Expression (Proliferation, Survival, Invasion) STAT3_dimer->Gene_expression Binds to DNA DNA DNA This compound This compound This compound->JAKs Inhibition This compound->Src Inhibition PIAS3 PIAS3 This compound->PIAS3 Induction PIAS3->STAT3_dimer Inhibition of DNA binding

This compound's inhibitory effect on the STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Acremonium sp.

This protocol is adapted from methods used for the isolation of this compound analogues and can be applied for the purification of this compound.

1. Fungal Cultivation and Extraction: a. Inoculate a suitable liquid medium with a spore suspension of Acremonium sp. b. Incubate the culture for a specified period (e.g., 14-21 days) under appropriate conditions (e.g., 28°C with shaking). c. Separate the mycelia from the culture broth by filtration. d. Extract the mycelia and the culture broth separately with an organic solvent such as ethyl acetate. e. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Chromatographic Purification: a. Subject the crude extract to column chromatography on silica gel. b. Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate with increasing polarity. c. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound. d. Pool the this compound-containing fractions and concentrate them. e. Further purify the enriched fraction using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a gradient of acetonitrile and water. f. Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

3. Structure Elucidation: a. Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against bacteria and fungi.

1. Preparation of Inoculum: a. Culture the test microorganism (bacteria or fungi) in an appropriate broth medium overnight at the optimal growth temperature. b. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing the appropriate broth medium to obtain a range of concentrations.

3. Inoculation and Incubation: a. Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a positive control (microorganism in broth without this compound) and a negative control (broth only). c. Incubate the plate at the optimal growth temperature for the microorganism for a specified period (e.g., 18-24 hours for bacteria).

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity (growth). b. The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth inhibition.

Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the methodology to assess the inhibitory effect of this compound on STAT3 phosphorylation in cancer cells.

1. Cell Culture and Treatment: a. Culture a suitable cancer cell line (e.g., HepG2) in the appropriate medium until they reach 70-80% confluency. b. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration.

2. Protein Extraction: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. d. Wash the membrane again with TBST.

6. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the p-STAT3 levels to total STAT3 and the loading control to determine the effect of this compound on STAT3 phosphorylation.

Experimental_Workflow_STAT3_Inhibition Workflow for Western Blot Analysis of STAT3 Inhibition Start Start Cell_Culture 1. Cell Culture (e.g., HepG2) Start->Cell_Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Lysis 3. Cell Lysis and Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-STAT3, STAT3, β-actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry and Data Analysis Detection->Analysis End End Analysis->End

References

Ascochlorin from Ascochyta viciae: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochlorin is a prenylphenol antibiotic first isolated from the phytopathogenic fungus Ascochyta viciae.[1] This meroterpenoid, a hybrid of polyketide and terpene origins, has garnered significant scientific interest due to its diverse and potent biological activities.[2] Structurally, it is characterized by a 5-chloroorcylaldehyde core linked to a cyclized sesquiterpene side chain.[2] Initially identified for its antiviral properties, subsequent research has revealed its role as a powerful inhibitor of the mitochondrial cytochrome bc1 complex and its potential as an anticancer agent by targeting critical signaling pathways.[3][4] This document provides a comprehensive technical overview of the discovery, isolation protocols, physicochemical properties, and key biological functions of this compound, intended to serve as a resource for researchers in natural product chemistry, mycology, and drug development.

Discovery and Fungal Source

This compound was first discovered in 1968 as a metabolite of the fungus Ascochyta viciae.[1] While this remains the primary cited source, the producing organism has since been re-identified as Acremonium sclerotigenum. This compound and its analogs have also been isolated from various other fungal genera, including Cylindrocladium, Fusarium, and Nectria, indicating a broader distribution of its biosynthetic pathway in the fungal kingdom.

Isolation and Purification of this compound

The primary localization of this compound is within the fungal mycelia, making the filter cake of the fermented broth the main source for extraction.[5] The following protocol outlines a typical procedure for the isolation and purification of this compound from a culture of Ascochyta viciae.

Experimental Protocols

1. Fungal Cultivation

  • Media Preparation: Prepare a liquid medium containing glucose, peptone, and ammonium chloride as the primary nutrients. A typical composition could be: 20 g/L glucose, 20 g/L gram flour, and 1000 ml distilled water.[6]

  • Inoculation: Inoculate the sterilized liquid medium with a mycelial culture of Ascochyta viciae.

  • Incubation: Incubate the culture flasks on a rotary shaker at approximately 22°C for 10-15 days to allow for sufficient mycelial growth and production of this compound.[6]

2. Extraction

  • Mycelial Harvest: Separate the fungal mycelia from the culture broth by filtration. The mycelial mat (filter cake) is retained for extraction.

  • Solvent Extraction: The dried and ground mycelia are extracted with a polar solvent such as acetone or a methanol-water mixture.[7] This can be done by soaking the mycelia in the solvent and agitating for several hours, followed by filtration to separate the extract. This process is typically repeated to ensure complete extraction.

  • Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

3. Purification

  • Liquid-Liquid Partitioning: The crude extract can be partitioned between an organic solvent like hexane and an aqueous layer to remove highly polar impurities.[7]

  • Column Chromatography: The concentrated organic phase is subjected to column chromatography for purification. A silica gel column is commonly used.

    • Packing: The column is packed with silica gel using a non-polar solvent such as n-hexane.

    • Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

    • Elution: The column is eluted with a gradient of n-hexane and acetone. The polarity of the mobile phase is gradually increased (e.g., starting with 9:1 n-hexane:acetone and moving towards 4:1).

    • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized with a suitable reagent (e.g., FeCl3, which gives a positive reaction with phenols).

  • Crystallization: Fractions containing pure this compound are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent system (e.g., n-hexane-acetone) to obtain pale yellow crystalline needles.

Workflow for this compound Isolation

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cultivate Cultivate Ascochyta viciae in liquid medium filter_mycelia Filter to collect mycelia (Filter Cake) cultivate->filter_mycelia extract_acetone Extract mycelia with Acetone filter_mycelia->extract_acetone concentrate Concentrate extract (Crude Extract) extract_acetone->concentrate column_chrom Silica Gel Column Chromatography (n-Hexane:Acetone gradient) concentrate->column_chrom collect_fractions Collect and monitor fractions (TLC) column_chrom->collect_fractions crystallize Combine fractions and crystallize (Pure this compound) collect_fractions->crystallize

A flowchart illustrating the major steps in the isolation and purification of this compound.

Physicochemical Properties and Structural Data

This compound presents as pale yellow needles and is soluble in solvents like DMSO.[2] Its molecular formula is C₂₃H₂₉ClO₄, with a molecular weight of 404.9 g/mol .[2]

PropertyData
Molecular Formula C₂₃H₂₉ClO₄
Molecular Weight 404.9 g/mol
Appearance Pale yellow crystalline needles
Solubility Soluble in DMSO (10 mg/ml)
UV Absorption (λmax) 240, 292, 342 nm in MeCN

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for therapeutic applications.

Inhibition of Mitochondrial Respiration

This compound is a potent and specific inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain.[3][4] Uniquely, it has been shown to bind to both the ubiquinol oxidation (Qo) and ubiquinone reduction (Qi) sites of the complex, effectively halting the Q-cycle and blocking ATP production.[3][4] This dual-site inhibition is an unusual characteristic among cytochrome bc1 complex inhibitors.[4]

Quantitative Data: Inhibition of Mitochondrial Respiration

The inhibitory effect of this compound on the oxygen uptake activities of Hansenula anomala mitochondria is summarized below.

Respiratory SubstrateIC₅₀ (µM)
Malate + Pyruvate (15 mM)0.045
Succinate (15 mM)0.036
NADH (1 mM)0.035
Duroquinol (1 mM)0.034
Glycerol-3-phosphate (20 mM)0.043
Data sourced from studies on H. anomala mitochondria.[4]

Mechanism: Inhibition of Cytochrome bc1 Complex

G cluster_complexIII Cytochrome bc1 Complex (Complex III) UQH2 UQH₂ (Ubiquinol) Qo Qo site UQH2->Qo Oxidation UQ UQ (Ubiquinone) Qi Qi site UQ->Qi Reduction CytC_ox Cytochrome c (ox) CytC_red Cytochrome c (red) CytC_ox->CytC_red FeS Fe-S Qo->FeS e⁻ CytB Cyt b Qo->CytB e⁻ CytC1 Cyt c1 FeS->CytC1 e⁻ CytB->Qi e⁻ CytC1->CytC_ox e⁻ This compound This compound This compound->Qo Inhibits This compound->Qi Inhibits

This compound inhibits the cytochrome bc1 complex at both the Qo and Qi sites.
Anticancer Activity

This compound has demonstrated significant antineoplastic effects, particularly in hepatocellular carcinoma (HCC).[4] Its primary mechanism of action in this context is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4]

This compound suppresses both constitutive and inducible STAT3 phosphorylation at the Tyr705 residue. This is achieved by inhibiting upstream kinases such as JAK1, JAK2, and Src, and by inducing the expression of Protein Inhibitor of Activated STAT3 (PIAS3).[4] PIAS3 binds to STAT3, preventing its DNA binding and subsequent transcription of target genes involved in cell proliferation (e.g., cyclin D1), survival (e.g., Bcl-2, Mcl-1), and invasion (e.g., MMP-9).[4]

Quantitative Data: Anticancer Activity

  • In Vitro: this compound inhibits the phosphorylation of STAT3 in HepG2 cells, with maximum inhibition observed at a concentration of 50 µM.[4]

  • In Vivo: In an orthotopic mouse model of HCC, intraperitoneal administration of this compound at 2.5 mg/kg resulted in a maximum serum concentration (Cmax) of 1272.3 nM and inhibited tumor growth.[4]

Signaling Pathway: STAT3 Inhibition by this compound

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerization Nucleus Nucleus pSTAT3->Nucleus translocates to Transcription Gene Transcription (Cyclin D1, Bcl-2, MMP-9) Nucleus->Transcription initiates PIAS3 PIAS3 PIAS3->pSTAT3 Inhibits DNA binding This compound This compound This compound->JAK Inhibits This compound->PIAS3 Induces

This compound inhibits the STAT3 signaling pathway via multiple mechanisms.
Antiviral Activity

This compound was initially identified for its antiviral properties, showing significant inhibitory effects against the multiplication of Newcastle disease virus (NDV) in cell cultures.[1] It has been shown to inhibit viral growth without affecting the virus particles directly or their adsorption to host cells.[1]

Antimicrobial Activity

This compound and its analogs have demonstrated both antifungal and antibacterial activities.

Quantitative Data: Antimicrobial Activity

OrganismMinimum Inhibitory Concentration (MIC)
Aspergillus fumigatus1.25–4.1 µg/mL
Candida albicans66.6–133.3 µg/mL
Methicillin-resistant S. aureus (MRSA)1.25-4.1 µg/mL
Data sourced from studies on this compound and its active analogues.

Conclusion

This compound, a metabolite from Ascochyta viciae, stands out as a natural product with a compelling range of biological activities. Its unique dual-site inhibition of the mitochondrial cytochrome bc1 complex and its targeted suppression of the STAT3 oncogenic pathway underscore its potential as a lead compound for the development of novel therapeutics. The detailed protocols for its isolation and the comprehensive data on its mechanisms of action provided in this guide serve as a valuable resource for furthering research into this promising molecule. Future investigations into its structure-activity relationships, biosynthetic engineering, and preclinical development are warranted to fully exploit its therapeutic potential.

References

Ascochlorin's Mechanism of Action on Mitochondrial Complex III: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochlorin, a prenyl-phenol antibiotic isolated from the fungus Ascochyta viciae, has garnered significant interest for its potent and specific inhibition of the mitochondrial electron transport chain.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its inhibitory effects on mitochondrial complex III (cytochrome bc1 complex), a critical enzyme in cellular respiration. This document details the dual-binding site hypothesis, presents quantitative inhibitory data, outlines key experimental methodologies, and visualizes the underlying pathways and workflows.

Core Mechanism: Dual Inhibition of the Cytochrome bc1 Complex

Mitochondrial complex III facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thus contributing to the proton-motive force essential for ATP synthesis. This process, known as the Q-cycle, involves two distinct ubiquinone/ubiquinol binding sites: the Qo (ubiquinol oxidation) site and the Qi (ubiquinone reduction) site.

This compound exhibits an unusual and potent mechanism of action by targeting both the Qo and Qi sites of complex III.[1][2][3] This dual-site inhibition effectively shuts down the Q-cycle, leading to a halt in electron flow and the collapse of the mitochondrial membrane potential.

Evidence from multiple experimental approaches supports this dual-inhibition model:

  • Biochemical Assays: this compound inhibits electron transport in a manner comparable to both classic Qo site inhibitors (e.g., stigmatellin, myxothiazol) and Qi site inhibitors (e.g., antimycin A).[1][2] It suppresses the reduction of cytochrome b in the presence of antimycin A, a characteristic of Qo site inhibitors.[1][2] Conversely, like Qi site inhibitors, it can induce the expression of alternative oxidase in certain organisms.[1][2]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: this compound alters the EPR lineshape of the Rieske iron-sulfur protein, a key component of the Qo site, indicating a direct interaction.[1][2][3]

  • X-ray Crystallography: The co-crystal structure of this compound with the chicken cytochrome bc1 complex has provided definitive evidence, revealing electron densities corresponding to this compound molecules bound at both the Qo and Qi sites.[1][3][4]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its derivatives has been quantified in various mitochondrial preparations. The following tables summarize the key IC50 values for the inhibition of mitochondrial respiration.

Table 1: Inhibitory Effects (IC50, µM) on O2 Uptake in Hansenula anomala Mitochondria[1]
SubstrateThis compoundAscofuranoneAntimycin A3FuniculosinStigmatellinMyxothiazol
NADH 0.021>250.0120.2500.0420.085
NADPH 0.027>250.0140.1450.0280.073
Glycerol-3-P 0.026>250.0130.2300.0290.069
Ethanol 0.024>250.0110.0650.0300.047
L-Lactate 0.025>250.0120.1950.0300.067
Table 2: Inhibitory Effects (IC50, µM) on Succinate-Dependent O2 Uptake in Rat Liver Mitochondria[1]
CompoundIC50 (µM)
Ascofuranone 16.0
This compound (LL-Z1272 γ) 0.013
4-O-Methyl this compound 0.120
4-O-Carboxymethyl this compound 4.1
4-O-Nicotinoyl this compound 0.080
LL-Z1272 ε 3.84
Antimycin A3 0.0115
Funiculosin 0.280
Stigmatellin 0.014
Myxothiazol 0.0165

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound on mitochondrial complex III and the resulting downstream effects.

ascochlorin_mechanism cluster_complexIII Mitochondrial Complex III (Cytochrome bc1 Complex) cluster_downstream Downstream Effects Qo_site Qo Site (Ubiquinol Oxidation) Rieske_ISP Rieske Iron-Sulfur Protein Qo_site->Rieske_ISP e- Cyt_b Cytochrome b Qo_site->Cyt_b e- ETC_halt Electron Transport Chain Halted Qi_site Qi Site (Ubiquinone Reduction) Cyt_c1 Cytochrome c1 Rieske_ISP->Cyt_c1 e- Cyt_b->Qi_site e- This compound This compound This compound->Qo_site Inhibition This compound->Qi_site Inhibition Proton_pumping_stop Proton Pumping Ceases ETC_halt->Proton_pumping_stop ROS_generation_alteration Altered Reactive Oxygen Species (ROS) Generation ETC_halt->ROS_generation_alteration Membrane_potential_collapse Mitochondrial Membrane Potential Collapses Proton_pumping_stop->Membrane_potential_collapse ATP_synthesis_inhibition ATP Synthesis Inhibited Membrane_potential_collapse->ATP_synthesis_inhibition

Fig 1. this compound's dual inhibitory action on Complex III.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_biochemical Biochemical Assays cluster_biophysical Biophysical & Structural Analysis cluster_conclusion Conclusion Hypothesis Hypothesis: This compound inhibits Mitochondrial Complex III Respiration_Assay Mitochondrial Respiration Assay (O2 Consumption) Hypothesis->Respiration_Assay CytC_Reduction_Assay Cytochrome c Reduction Assay Hypothesis->CytC_Reduction_Assay EPR Electron Paramagnetic Resonance (EPR) Spectroscopy Respiration_Assay->EPR Suggests direct interaction Conclusion Conclusion: This compound is a dual inhibitor of the Qo and Qi sites of Complex III Respiration_Assay->Conclusion CytC_Reduction_Assay->EPR CytC_Reduction_Assay->Conclusion Crystallography X-ray Crystallography EPR->Crystallography Provides structural basis Crystallography->Conclusion

Fig 2. Logical workflow for elucidating this compound's mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Mitochondrial Respiration Assay (Oxygen Consumption)

This assay measures the rate of oxygen consumption by isolated mitochondria in the presence of various substrates and inhibitors to pinpoint the site of inhibition within the electron transport chain.

Materials:

  • Isolated mitochondria (e.g., from rat liver or H. anomala)

  • Respiration buffer (e.g., 0.65 M mannitol, 0.36 mM EGTA, 5 mM Tris-HCl, 10 mM potassium phosphate, pH 6.8)

  • Substrates (e.g., 15 mM succinate, 5 mM NADH)

  • This compound and other inhibitors (e.g., antimycin A, myxothiazol, stigmatellin) dissolved in a suitable solvent (e.g., ethanol or DMSO)

  • Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

  • Calibrate the oxygen electrode at a constant temperature (e.g., 25°C).

  • Add the respiration buffer to the reaction chamber.

  • Add the isolated mitochondria (e.g., 0.1-0.2 mg protein/mL) to the chamber and allow for equilibration.

  • Initiate respiration by adding the desired substrate (e.g., succinate).

  • Record the basal rate of oxygen consumption.

  • Add varying concentrations of this compound or other inhibitors to the chamber.

  • Continuously record the change in oxygen concentration over time.

  • Calculate the rate of oxygen consumption and determine the IC50 value for each inhibitor.

respiration_assay_workflow start Start prep Prepare Respiration Chamber with Buffer and Mitochondria start->prep add_substrate Add Substrate (e.g., Succinate) prep->add_substrate measure_basal Measure Basal O2 Consumption Rate add_substrate->measure_basal add_inhibitor Add this compound (or other inhibitor) measure_basal->add_inhibitor measure_inhibited Measure Inhibited O2 Consumption Rate add_inhibitor->measure_inhibited calculate Calculate IC50 measure_inhibited->calculate end End calculate->end

Fig 3. Workflow for the mitochondrial respiration assay.
Cytochrome c Reduction Assay

This spectrophotometric assay measures the activity of complex III by monitoring the reduction of cytochrome c.

Materials:

  • Purified mitochondrial complex III or mitochondrial extracts

  • Assay buffer (e.g., 25 mM potassium phosphate, pH 7.5)

  • Cytochrome c (oxidized form)

  • Ubiquinol (e.g., decylubiquinol) as the electron donor

  • This compound and other inhibitors

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and oxidized cytochrome c.

  • Add the purified complex III or mitochondrial extract to the cuvette.

  • Add this compound or other inhibitors at desired concentrations and incubate for a short period.

  • Initiate the reaction by adding the ubiquinol substrate.

  • Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Calculate the initial rate of cytochrome c reduction.

  • Compare the rates in the presence and absence of inhibitors to determine the extent of inhibition.

Electron Paramagnetic Resonance (EPR) Spectroscopy of the Rieske Iron-Sulfur Protein

EPR spectroscopy is used to probe the electronic environment of the [2Fe-2S] cluster of the Rieske iron-sulfur protein, providing insights into inhibitor binding at the Qo site.

Materials:

  • Mitochondrial membranes or purified complex III

  • Reducing agent (e.g., sodium dithionite)

  • This compound and other Qo site inhibitors (e.g., stigmatellin)

  • EPR spectrometer with a cryostat

Procedure:

  • Prepare samples of mitochondrial membranes or purified complex III.

  • Reduce the samples with a reducing agent to ensure the [2Fe-2S] cluster is in the EPR-active reduced state.

  • Incubate the samples with or without this compound or other inhibitors.

  • Freeze the samples in liquid nitrogen in EPR tubes.

  • Record the EPR spectra at cryogenic temperatures (e.g., 15 K).

  • Analyze the g-values and lineshape of the EPR signal from the Rieske protein to detect changes induced by inhibitor binding.

X-ray Crystallography of the this compound-Complex III Adduct

This structural biology technique provides atomic-level detail of the binding of this compound to complex III.

Procedure:

  • Crystallization of Complex III: Purified cytochrome bc1 complex is crystallized, typically using vapor diffusion methods.

  • Soaking or Co-crystallization:

    • Soaking: Pre-formed crystals of complex III are soaked in a solution containing a high concentration of this compound.

    • Co-crystallization: this compound is mixed with the purified complex III solution prior to setting up crystallization trials.

  • Cryo-protection and Data Collection: The crystals are treated with a cryoprotectant and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known complex III structure as a model. The electron density map is then analyzed to identify the binding pose of this compound at both the Qo and Qi sites.

Conclusion

The collective evidence from biochemical, biophysical, and structural studies unequivocally demonstrates that this compound is a potent and unusual inhibitor of mitochondrial complex III. Its unique mechanism of dual-site inhibition at both the Qo and Qi sites provides a powerful tool for studying the Q-cycle and offers a promising scaffold for the development of novel therapeutic agents targeting cellular respiration. This in-depth guide serves as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of this compound's mechanism of action and providing a foundation for future investigations.

References

Ascochlorin and its Derivatives: A Technical Guide to Chemical Structure, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascochlorin, a meroterpenoid natural product isolated from various fungal species, and its structurally related derivatives have garnered significant attention in the scientific community due to their diverse and potent biological activities. These compounds exhibit a range of effects, including antifungal, antiviral, and anticancer properties. This technical guide provides an in-depth exploration of the chemical structure of this compound and its key derivatives, a summary of their biological activities with a focus on quantitative data, and a detailed look into their mechanisms of action, particularly the inhibition of the mitochondrial cytochrome bc1 complex and the STAT3 signaling pathway. This document also includes detailed experimental protocols for key assays and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and molecular biology.

Chemical Structure of this compound and Its Derivatives

This compound is a prenylated phenol characterized by a 5-chloro-orsellinaldehyde core linked to a sesquiterpenoid side chain. The IUPAC name for this compound is 3-chloro-4,6-dihydroxy-2-methyl-5-((2E,4E)-3-methyl-5-((1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl)-2,4-pentadien-1-yl)benzaldehyde. The complex stereochemistry of the cyclohexanone ring and the conjugated diene system in the side chain are crucial for its biological activity.

A variety of naturally occurring and synthetic derivatives of this compound have been identified, each with unique structural modifications that influence their biological profiles. Key derivatives include:

  • Ascofuranone : Structurally similar to this compound, but the sesquiterpenoid side chain terminates in a furanone ring instead of a cyclohexanone. This modification significantly alters its target specificity.

  • Ilicicolins : A family of related compounds, such as Ilicicolin H, which features a distinct pyridinone core instead of the orsellinaldehyde moiety.

  • 4',5'-dihydro-4'-hydroxythis compound and 4'-ketothis compound : These derivatives feature modifications on the terpene side chain, indicating sites for potential synthetic manipulation to alter activity and pharmacokinetic properties.

  • This compound N-acetylglucosamine : A glycosylated derivative, suggesting a potential route for improving solubility and bioavailability.

The structural diversity among these compounds provides a rich scaffold for medicinal chemistry efforts aimed at optimizing their therapeutic potential.

Figure 1: Chemical structures of this compound and key derivatives.

Quantitative Biological Activity

This compound and its derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the available quantitative data, primarily focusing on their antifungal, antibacterial, and anticancer properties. The data is presented as minimum inhibitory concentrations (MIC) or 50% inhibitory concentrations (IC50) to allow for direct comparison of potency.

Table 1: Antifungal and Antibacterial Activity of this compound and Derivatives (MIC in μg/mL)

CompoundAspergillus fumigatusCandida albicansMethicillin-resistant Staphylococcus aureus (MRSA)
This compound (1)1.25 - 4.166.6 - 133.3-
Ilicicolin F (3)1.25 - 4.16.6 - 13.3-
Ilicicolin C (5)--1.25 - 2.5
4',5'-dihydro-4'-hydroxythis compound (6)---
8-acetylthis compound (9)1.25 - 4.166.6 - 133.3-
Ascofuranone (11)--26.6
4'-ketothis compound (20)--93.3
Fimetarin A (22)2066.6 - 133.3-

Data sourced from[1].

Table 2: Anticancer Activity of this compound and Derivatives (IC50 in μM)

CompoundCell LineTarget/PathwayIC50 (μM)Reference
This compoundHepG2 (Hepatocellular Carcinoma)STAT3 Signaling~50 (for significant inhibition)[2]
This compound ATriple-Negative Breast CancerhDHODHK_D_ = 3.29[3]
Streptochlorin derivative 3aBotrytis cinereaNot specifiedEC50 = 9.87 (μg/mL)[4]
Streptochlorin derivative 3aGibberella zeaeNot specifiedEC50 = 6.43 (μg/mL)[4]
Streptochlorin derivative 3aColletotrichum lagenariumNot specifiedEC50 = 10.12 (μg/mL)[4]

Mechanisms of Action

This compound and its derivatives exert their biological effects through multiple mechanisms of action, with the inhibition of the mitochondrial electron transport chain and the modulation of key signaling pathways being the most prominent.

Inhibition of the Mitochondrial Cytochrome bc1 Complex

A primary target of this compound is the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain. This enzyme plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane to generate ATP.

This compound acts as a dual inhibitor, binding to both the Q_o_ (ubiquinol oxidation) and Q_i_ (ubiquinone reduction) sites of the cytochrome bc1 complex. This dual-site inhibition effectively disrupts the Q-cycle, leading to a halt in electron flow, a collapse of the mitochondrial membrane potential, and ultimately, cell death. This mechanism is central to the antifungal and some of the anticancer effects of this compound.

Cytochrome_bc1_Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix Ubiquinol Ubiquinol (QH2) Q_o_site Qo Site Ubiquinol->Q_o_site e- Cytochrome_b Cytochrome b Q_o_site->Cytochrome_b e- ISP Rieske Iron-Sulfur Protein (ISP) Q_o_site->ISP e- Q_o_site->Protons_out 2H+ Q_i_site Qi Site Cytochrome_b->Q_i_site Cytochrome_c1 Cytochrome c1 ISP->Cytochrome_c1 Cytochrome_c Cytochrome c Cytochrome_c1->Cytochrome_c Ubiquinone Ubiquinone (Q) Q_i_site->Ubiquinone Q_i_site->Protons_in 2H+ consumed This compound This compound This compound->Q_o_site Inhibits This compound->Q_i_site Inhibits

Figure 2: Inhibition of the Cytochrome bc1 Complex by this compound.
Targeting the STAT3 Signaling Cascade

In addition to its effects on mitochondrial respiration, this compound has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is constitutively activated in many types of cancer and plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis.

This compound has been shown to inhibit both constitutive and interleukin-6 (IL-6) inducible STAT3 activation. It achieves this by upregulating the expression of the Protein Inhibitor of Activated STAT3 (PIAS3). PIAS3 directly binds to the DNA-binding domain of activated STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes. By disrupting this critical oncogenic pathway, this compound exhibits significant anticancer activity, particularly in hepatocellular carcinoma.

STAT3_Inhibition_Pathway cluster_nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus STAT3_nucleus p-STAT3 DNA DNA STAT3_nucleus->DNA binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription This compound This compound PIAS3 PIAS3 This compound->PIAS3 induces expression PIAS3->STAT3_active inhibits DNA binding

Figure 3: this compound-mediated inhibition of the STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

Protocol for Mitochondrial Complex III Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and is designed to measure the activity of the cytochrome bc1 complex in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Complex III Assay Buffer

  • Cytochrome c (oxidized form)

  • Dithiothreitol (DTT)

  • Complex III Inhibitor (e.g., Antimycin A)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 550 nm in kinetic mode

Procedure:

  • Sample Preparation:

    • Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol.

    • Determine the protein concentration of the mitochondrial preparation using a Bradford or BCA assay.

    • Dilute the mitochondrial samples to a working concentration in Complex III Assay Buffer. It is recommended to test a range of dilutions to ensure the activity falls within the linear range of the assay. Keep samples on ice.

  • Reagent Preparation:

    • Prepare a stock solution of reduced cytochrome c by dissolving oxidized cytochrome c in assay buffer and adding a reducing agent like DTT. Incubate for 5-10 minutes at room temperature.

    • Prepare working solutions of the test compounds (e.g., this compound) and a known inhibitor (e.g., Antimycin A) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Sample Wells: Add diluted mitochondrial sample and the test compound.

      • Inhibitor Control Wells: Add diluted mitochondrial sample and the Complex III inhibitor.

      • Blank Wells: Add assay buffer only.

    • Add the reduced cytochrome c solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 550 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes. The activity of Complex III is determined by the rate of decrease in absorbance at 550 nm, which corresponds to the oxidation of cytochrome c.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA550/min) for each well.

    • Subtract the rate of the inhibitor control from the sample wells to determine the specific Complex III activity.

    • Plot the percentage of inhibition versus the concentration of the test compound to determine the IC50 value.

ComplexIII_Assay_Workflow start Start isolate_mito Isolate Mitochondria start->isolate_mito quantify_protein Quantify Protein (BCA/Bradford) isolate_mito->quantify_protein setup_plate Set up 96-Well Plate (Samples, Controls, Blanks) quantify_protein->setup_plate prepare_reagents Prepare Reagents (Reduced Cytochrome c, Inhibitors) prepare_reagents->setup_plate add_substrate Add Reduced Cytochrome c to Initiate Reaction setup_plate->add_substrate read_plate Kinetic Read at 550 nm add_substrate->read_plate analyze_data Calculate Activity Rates and Determine IC50 read_plate->analyze_data end_node End analyze_data->end_node

Figure 4: Workflow for the Mitochondrial Complex III Activity Assay.
Protocol for Western Blot Analysis of STAT3 Phosphorylation

This protocol outlines the procedure for assessing the inhibitory effect of this compound on STAT3 activation by measuring the levels of phosphorylated STAT3 (p-STAT3).

Materials:

  • Cancer cell line with active STAT3 signaling (e.g., HepG2)

  • Cell culture medium and supplements

  • This compound

  • Cytokine for stimulation (e.g., IL-6)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT3, anti-total-STAT3, anti-loading control e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • For inducible STAT3 activation, starve the cells and then stimulate with a cytokine (e.g., IL-6) for a short period (e.g., 30 minutes) before harvesting.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples and denature them in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control (e.g., β-actin).

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the p-STAT3 signal to the total STAT3 and/or loading control signal.

    • Compare the levels of p-STAT3 in treated samples to the control to determine the extent of inhibition.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their multifaceted mechanisms of action, including the dual inhibition of the mitochondrial cytochrome bc1 complex and the disruption of the oncogenic STAT3 signaling pathway, make them attractive candidates for further investigation and development as antifungal, antiviral, and anticancer agents. The structural diversity within this family of compounds provides a valuable platform for medicinal chemistry efforts to generate novel analogs with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and data presented in this guide are intended to facilitate further research into this fascinating and important class of bioactive molecules.

References

The Ascochlorin Biosynthesis Pathway in Filamentous Fungi: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ascochlorin and its analogues are a class of meroterpenoid natural products produced by various filamentous fungi, exhibiting a range of promising biological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, primarily elucidated in the fungus Acremonium egyptiacum. It is intended for researchers, scientists, and drug development professionals working in natural product biosynthesis, fungal genetics, and pharmaceutical sciences. This document details the genetic basis, enzymatic steps, and regulatory mechanisms governing this compound production. Furthermore, it provides a compilation of quantitative data and detailed experimental protocols to facilitate further research and exploitation of this pathway for biotechnological applications.

Introduction

This compound is a chlorinated polyketide-terpenoid hybrid metabolite first isolated from Ascochyta viciae (later re-identified as Acremonium egyptiacum)[1]. The core chemical scaffold of this compound consists of a 5-chlorinated orsellinic acid moiety linked to a cyclized farnesyl pyrophosphate (FPP)-derived sesquiterpenoid. The elucidation of its biosynthetic pathway has been a significant area of research, culminating in the identification of the complete gene cluster and the characterization of the involved enzymes in A. egyptiacum[1][2][3]. This guide aims to consolidate the current knowledge on this compound biosynthesis, providing a technical resource for its study and manipulation.

The this compound Biosynthetic Gene Cluster (asc)

The biosynthesis of this compound is orchestrated by a set of genes organized in a functional gene cluster, designated as the asc cluster[1][3]. In Acremonium egyptiacum, the core this compound biosynthetic genes, ascA through ascG, are co-located in a single cluster. This cluster also contains a gene encoding a pathway-specific transcriptional regulator, ascR[1][3].

The this compound biosynthesis pathway is part of a branched pathway that also leads to the production of another related meroterpenoid, ascofuranone. The genes responsible for the later steps of ascofuranone biosynthesis (ascH, ascI, and ascJ) are located in a separate, distant cluster[1][2][3]. The transcriptional regulator AscR is believed to co-regulate both of these gene clusters[1][3].

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the synthesis of the polyketide orsellinic acid and the isoprenoid precursor farnesyl pyrophosphate (FPP), which then undergo a series of enzymatic modifications. The pathway is depicted in the diagram below.

Ascochlorin_Biosynthesis Orsellinic_Acid Orsellinic Acid Ilicicolinic_Acid_B Ilicicolinic Acid B Orsellinic_Acid->Ilicicolinic_Acid_B AscC (PKS) FPP Farnesyl Pyrophosphate (FPP) FPP->Ilicicolinic_Acid_B AscA (Prenyltransferase) Ilicicolin_B Ilicicolin B Ilicicolinic_Acid_B->Ilicicolin_B AscB (NRPS-like reductase) Ilicicolin_A Ilicicolin A Ilicicolin_B->Ilicicolin_A AscD (Halogenase) Ilicicolin_A_Epoxide Ilicicolin A Epoxide Ilicicolin_A->Ilicicolin_A_Epoxide AscE (P450 monooxygenase) Cyclized_Intermediate Cyclized Intermediate Ilicicolin_A_Epoxide->Cyclized_Intermediate AscF (Terpene cyclase) This compound This compound Cyclized_Intermediate->this compound AscG (P450 monooxygenase)

Figure 1: The biosynthetic pathway of this compound.

The key enzymatic steps are as follows:

  • Orsellinic Acid Synthesis: The polyketide synthase (PKS) AscC catalyzes the formation of orsellinic acid[1].

  • Prenylation: The prenyltransferase AscA attaches a farnesyl group from FPP to orsellinic acid to form ilicicolinic acid B[1].

  • Reduction: The NRPS-like reductase AscB reduces the carboxylic acid group of ilicicolinic acid B to an aldehyde, yielding ilicicolin B[1].

  • Halogenation: The halogenase AscD chlorinates ilicicolin B at the C-5 position of the aromatic ring to produce ilicicolin A[1].

  • Epoxidation: The cytochrome P450 monooxygenase AscE catalyzes the epoxidation of the terminal double bond of the farnesyl side chain of ilicicolin A, forming ilicicolin A epoxide[1][2][3]. This is a key branch point in the pathway leading to this compound and ascofuranone[1].

  • Cyclization: The terpene cyclase AscF catalyzes the cyclization of the epoxidized farnesyl chain to form a cyclohexanone ring, a characteristic feature of this compound[1][2][3].

  • Final Oxidation: The final step is catalyzed by the P450 monooxygenase AscG, which is proposed to carry out an oxidative modification to yield the final product, this compound[1].

Quantitative Data

The following tables summarize the quantitative data available from studies on this compound biosynthesis.

Table 1: Production Titers of this compound and Intermediates in Engineered Fungal Strains.

CompoundHost StrainGenetic ModificationProduction Titer (mg/L)Reference
Ilicicolin BAspergillus oryzaeHeterologous expression of ascC, ascA, ascB0.71[1]
Ilicicolin AAspergillus oryzaeHeterologous expression of ascC, ascA, ascB, ascD0.04[1]
AscofuranoneAcremonium egyptiacumWild-type (AF medium)399[1]
AscofuranoneAcremonium egyptiacumΔascF mutant0.50[1]
Ilicicolin AAcremonium egyptiacumΔascE mutant2.32[1]

Table 2: Kinetic Parameters of AscI (Ascofuranone Biosynthesis).

EnzymeSubstrateKm (μM)Vmax (nmol/min)Reference
AscIIntermediate 950.4 ± 11.1129 ± 13[1]

Note: Kinetic data for the enzymes directly involved in the main this compound pathway (AscA-G) are not extensively reported in the primary literature.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.

Heterologous Expression of asc Genes in Aspergillus oryzae

This protocol describes the heterologous expression of the early genes of the this compound pathway in A. oryzae to produce pathway intermediates.

Heterologous_Expression_Workflow Start Start: Gene Amplification Vector_Construction Vector Construction (Yeast homologous recombination) Start->Vector_Construction Amplify asc genes from A. egyptiacum gDNA Transformation Protoplast Transformation (PEG-mediated) Vector_Construction->Transformation Protoplast_Preparation Aspergillus oryzae Protoplast Preparation Protoplast_Preparation->Transformation Selection Selection of Transformants (Auxotrophic markers) Transformation->Selection Cultivation Cultivation of Transformants Selection->Cultivation Extraction Metabolite Extraction (Ethyl acetate) Cultivation->Extraction Analysis LC-MS/MS and NMR Analysis Extraction->Analysis End End: Intermediate Identification Analysis->End

Figure 2: Workflow for heterologous expression.

Materials:

  • Acremonium egyptiacum genomic DNA

  • Aspergillus oryzae host strain (e.g., NSAR1)

  • Expression vectors (e.g., pTAex3, pUSA)

  • Restriction enzymes

  • Yeast competent cells (Saccharomyces cerevisiae)

  • PEG solution

  • Appropriate selective media for A. oryzae

Procedure:

  • Gene Amplification: Amplify the desired asc genes (ascA, ascB, ascC, ascD) from A. egyptiacum genomic DNA using high-fidelity polymerase. Design primers with appropriate overhangs for homologous recombination in yeast.

  • Vector Construction: Co-transform the amplified gene fragments and linearized expression vectors into competent yeast cells. The genes will be assembled into the vectors via homologous recombination.

  • Protoplast Preparation: Prepare protoplasts from the A. oryzae host strain by enzymatic digestion of the fungal cell wall.

  • Transformation: Transform the A. oryzae protoplasts with the constructed expression plasmids using a PEG-mediated method.

  • Selection and Cultivation: Select for successful transformants on appropriate auxotrophic media. Cultivate the positive transformants in a suitable production medium.

  • Metabolite Extraction and Analysis: After a suitable incubation period, extract the fungal mycelium and culture broth with an organic solvent such as ethyl acetate. Analyze the crude extract by LC-MS/MS and NMR to identify the produced intermediates.

In Vitro Reconstruction of the this compound Pathway

This protocol outlines the in vitro enzymatic assays to confirm the function of the enzymes involved in the later steps of this compound biosynthesis.

In_Vitro_Reconstruction_Workflow Start Start: Enzyme Preparation Substrate_Addition Substrate Addition (e.g., Ilicicolin A) Start->Substrate_Addition Prepare cell-free extracts or microsomal fractions of heterologously expressed enzymes Incubation Incubation at Optimal Temperature Substrate_Addition->Incubation Reaction_Quenching Reaction Quenching (e.g., with organic solvent) Incubation->Reaction_Quenching Extraction Product Extraction Reaction_Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis End End: Product Identification Analysis->End

Figure 3: Workflow for in vitro reconstruction.

Materials:

  • Heterologous expression system for the enzymes of interest (e.g., A. sojae, S. cerevisiae)

  • Cell lysis buffer

  • Substrate (e.g., ilicicolin A)

  • Cofactors (e.g., NADPH for P450 enzymes)

  • Reaction buffer

Procedure:

  • Enzyme Preparation: Heterologously express the target enzymes (e.g., AscE, AscF, AscG) in a suitable host. Prepare cell-free extracts or microsomal fractions containing the active enzymes.

  • Enzyme Assay: Set up the reaction mixture containing the enzyme preparation, substrate, and necessary cofactors in a reaction buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent. Extract the products from the reaction mixture.

  • Analysis: Analyze the extracted products by LC-MS/MS to identify the enzymatic reaction products by comparing their retention times and mass spectra with authentic standards or predicted intermediates.

Gene Deletion in Acremonium egyptiacum

This protocol provides a general workflow for targeted gene deletion in A. egyptiacum using homologous recombination to study the function of the asc genes.

Gene_Deletion_Workflow Start Start: Construct Deletion Cassette Transformation Protoplast Transformation with Deletion Cassette Start->Transformation Flanking regions of target gene + selectable marker Protoplast_Preparation A. egyptiacum Protoplast Preparation Protoplast_Preparation->Transformation Selection Selection of Transformants (e.g., drug resistance) Transformation->Selection Verification Verification of Deletion (PCR and Southern Blot) Selection->Verification Phenotypic_Analysis Phenotypic Analysis (Metabolite profiling) Verification->Phenotypic_Analysis End End: Gene Function Elucidation Phenotypic_Analysis->End

Figure 4: Workflow for gene deletion.

Materials:

  • Acremonium egyptiacum wild-type strain

  • Plasmid for constructing the deletion cassette

  • Selectable marker gene (e.g., hygromycin resistance)

  • Protoplasting enzymes

  • PEG solution

Procedure:

  • Construct Deletion Cassette: Construct a gene deletion cassette containing a selectable marker gene flanked by the upstream and downstream regions of the target asc gene.

  • Protoplast Preparation and Transformation: Prepare and transform A. egyptiacum protoplasts with the deletion cassette.

  • Selection and Verification: Select for transformants on a medium containing the appropriate selection agent. Verify the correct gene replacement event by PCR and Southern blot analysis.

  • Phenotypic Analysis: Cultivate the confirmed gene deletion mutants and analyze their metabolite profiles by LC-MS/MS to determine the effect of the gene deletion on this compound biosynthesis.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated, with the Zn2Cys6 binuclear cluster transcription factor AscR playing a key role[1].

AscR_Regulation Environmental_Signals Environmental/Nutritional Signals (e.g., Culture Medium Composition) Upstream_Regulators Upstream Regulatory Network Environmental_Signals->Upstream_Regulators Induce/Repress ascR_gene ascR gene Upstream_Regulators->ascR_gene Transcriptional Activation/Repression AscR_protein AscR Protein (Zn2Cys6 TF) ascR_gene->AscR_protein Transcription & Translation asc1_cluster asc-1 gene cluster (ascA-G) AscR_protein->asc1_cluster Binds to promoter (Positive Regulation) asc2_cluster asc-2 gene cluster (ascH-J for ascofuranone) AscR_protein->asc2_cluster Binds to promoter (Positive Regulation) AC_biosynthesis This compound Biosynthesis asc1_cluster->AC_biosynthesis Encodes enzymes AF_biosynthesis Ascofuranone Biosynthesis asc2_cluster->AF_biosynthesis Encodes enzymes

Figure 5: Proposed regulatory pathway of this compound biosynthesis by AscR.

AscR is a positive regulator that controls the expression of the genes within the asc-1 cluster (for this compound) and the distant asc-2 cluster (for ascofuranone)[1]. The expression of ascR itself is influenced by culture conditions, suggesting that environmental and nutritional signals are transduced through an upstream regulatory network to control this compound production[1]. The exact nature of these upstream signals and regulatory components remains an area for future investigation.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Acremonium egyptiacum provides a robust foundation for further research and biotechnological applications. The availability of the complete gene cluster and characterized enzymes opens up avenues for the engineered biosynthesis of this compound and the generation of novel analogues with potentially improved therapeutic properties. Future work should focus on a more detailed characterization of the kinetics and mechanisms of the biosynthetic enzymes, as well as a deeper understanding of the regulatory networks that govern the expression of the asc gene cluster. Such knowledge will be invaluable for optimizing the production of this compound and for harnessing the full potential of this fascinating class of fungal natural products.

References

Ascochlorin: A Potent Modulator of the STAT3 Signaling Cascade

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Ascochlorin (ASC), an isoprenoid antibiotic, has emerged as a significant inhibitor of the STAT3 signaling cascade. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its inhibitory effects on STAT3. It details the indirect nature of this inhibition, primarily through the induction of the endogenous inhibitor, Protein Inhibitor of Activated STAT3 (PIAS3), and the suppression of upstream activating kinases, including JAK1, JAK2, and Src. This document summarizes key quantitative data, provides detailed experimental protocols for assessing this compound's activity, and visualizes the complex signaling pathways and experimental workflows involved.

Introduction to STAT3 Signaling

The STAT3 signaling cascade is initiated by the binding of cytokines and growth factors, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF), to their respective cell surface receptors. This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src. These activated kinases then phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705). Phosphorylated STAT3 monomers subsequently dimerize via their SH2 domains, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes. This binding initiates the transcription of genes involved in cell cycle progression, apoptosis, angiogenesis, and invasion.[1][2][3] Dysregulation of this pathway, leading to the persistent activation of STAT3, is a key driver in the pathogenesis of various malignancies, including hepatocellular carcinoma (HCC).[4]

This compound's Mechanism of STAT3 Inhibition

This compound's inhibitory effect on the STAT3 signaling pathway is multifactorial and primarily indirect. It does not function by directly binding to the STAT3 protein. Instead, its mechanism involves two key strategies: the upregulation of an endogenous inhibitor and the suppression of upstream activating kinases.

Induction of PIAS3

A primary mechanism of this compound-mediated STAT3 inhibition is the induction of Protein Inhibitor of Activated STAT3 (PIAS3).[1] PIAS3 is a member of the PIAS family of proteins that act as negative regulators of STAT signaling.[1] this compound treatment has been shown to increase the expression of PIAS3 at both the mRNA and protein levels in a time-dependent manner.[1] PIAS3 specifically binds to the DNA-binding domain of activated STAT3, thereby sterically hindering its ability to bind to target gene promoters and abrogating its transcriptional activity.[1][4] The crucial role of PIAS3 in this compound's activity is underscored by experiments where the knockdown of PIAS3 using siRNA reverses the inhibitory effect of this compound on STAT3 activation.[1]

Inhibition of Upstream Kinases

In addition to inducing PIAS3, this compound also suppresses the phosphorylation of key upstream kinases responsible for STAT3 activation. Treatment with this compound has been demonstrated to inhibit the phosphorylation of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Src kinase in a time-dependent manner.[1] By inhibiting the activity of these kinases, this compound effectively prevents the initial phosphorylation of STAT3 at Tyr705, which is a prerequisite for its dimerization, nuclear translocation, and DNA binding.[1]

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the quantitative data from studies investigating the inhibitory effects of this compound on the STAT3 signaling pathway in hepatocellular carcinoma (HCC) cell lines.

Table 1: Effect of this compound on STAT3 Phosphorylation and DNA Binding

Cell LineThis compound ConcentrationTreatment TimeEffect on p-STAT3 (Tyr705)Effect on STAT3 DNA BindingReference
HepG250 µM8 hoursSubstantial suppressionAbrogated after 6 hours[1]
HCCLM350 µM8 hoursAbrogatedAbrogated as early as 2 hours[1]
Huh750 µM8 hoursAbrogatedNot specified[1]
Hep3B50 µM8 hoursAbrogatedNot specified[1]

Table 2: Effect of this compound on Upstream Kinase Phosphorylation in HepG2 Cells

KinaseThis compound ConcentrationTreatment TimeEffect on PhosphorylationReference
p-JAK150 µM4, 6, 8, 10 hoursTime-dependent inhibition[1]
p-JAK250 µM4, 6, 8, 10 hoursTime-dependent inhibition[1]
p-Src50 µM4, 6, 8, 10 hoursTime-dependent inhibition[1]

Table 3: Effect of this compound on PIAS3 and STAT3-Regulated Gene Expression in HepG2 Cells

GeneThis compound ConcentrationTreatment TimeEffect on ExpressionReference
PIAS3 (protein)50 µMTime-dependent (max at 8-10h)Increased expression[1]
PIAS3 (mRNA)Not specifiedTime-dependentIncreased expression[1]
Cyclin D1Not specifiedNot specifiedInhibited[1]
Bcl-2Not specifiedNot specifiedInhibited[1]
Mcl-1Not specifiedNot specifiedInhibited[1]
SurvivinNot specifiedNot specifiedInhibited[1]
XIAPNot specifiedNot specifiedInhibited[1]
MMP-9Not specifiedNot specifiedInhibited[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in inhibiting the STAT3 signaling cascade.

Western Blot Analysis of STAT3 and Upstream Kinase Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of STAT3, JAK1, JAK2, and Src.

Methodology:

  • Cell Culture and Treatment: Plate hepatocellular carcinoma cells (e.g., HepG2) and grow to 70-80% confluency. Treat cells with this compound at desired concentrations (e.g., 50 µM) for various time points (e.g., 4, 6, 8, 10 hours). Include a vehicle-treated control. For inducible STAT3 activation, cells can be stimulated with IL-6 (e.g., 25 ng/mL) or EGF (e.g., 100 ng/mL) for a short period (e.g., 20 minutes) following this compound pre-treatment.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, p-JAK1, total JAK1, p-JAK2, total JAK2, p-Src, total Src, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Immunocytochemistry for STAT3 Nuclear Translocation

Objective: To visualize the effect of this compound on the subcellular localization of STAT3.

Methodology:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with this compound as described for the Western blot protocol. A positive control for inhibition of STAT3 translocation, such as AG490 (e.g., 100 µM for 8 hours), can be included.[1]

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against STAT3 overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with 4′,6-diamidino-2-phenylindole (DAPI).

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

STAT3 DNA Binding Assay (ELISA-based)

Objective: To quantify the effect of this compound on the DNA binding activity of STAT3.

Methodology:

  • Nuclear Extract Preparation: Treat cells with this compound as previously described. Harvest the cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts.

  • ELISA Assay:

    • Use a commercially available STAT3 transcription factor DNA binding ELISA kit (e.g., TransAM™ STAT3 kit).

    • Add equal amounts of nuclear extract protein (e.g., 20 µg) to wells of a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site.

    • Incubate to allow STAT3 to bind to the DNA.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody specific for an epitope on the DNA-bound STAT3.

    • Add an HRP-conjugated secondary antibody.

    • Add a colorimetric substrate and measure the absorbance at the appropriate wavelength using a microplate reader.

    • The absorbance is proportional to the amount of STAT3 bound to the DNA.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the STAT3 signaling pathway, this compound's mechanism of inhibition, and a typical experimental workflow.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/GF Cytokine / Growth Factor (e.g., IL-6, EGF) Receptor Receptor JAK_Src JAK / Src Receptor->JAK_Src Activates STAT3_mono STAT3 (monomer) JAK_Src->STAT3_mono Phosphorylates (Tyr705) STAT3_p p-STAT3 (monomer) STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates DNA DNA STAT3_dimer_nuc->DNA Binds Gene_Transcription Gene Transcription (Proliferation, Survival, etc.) DNA->Gene_Transcription Initiates Ascochlorin_Inhibition_Mechanism This compound This compound JAK_Src JAK / Src This compound->JAK_Src Inhibits Phosphorylation PIAS3 PIAS3 This compound->PIAS3 Induces Expression STAT3_mono STAT3 (monomer) JAK_Src->STAT3_mono Phosphorylates STAT3_dimer_nuc p-STAT3 Dimer (in Nucleus) DNA_Binding DNA Binding STAT3_dimer_nuc->DNA_Binding PIAS3->STAT3_dimer_nuc Binds to DNA Binding Domain Gene_Transcription Gene Transcription DNA_Binding->Gene_Transcription Western_Blot_Workflow start Cell Culture & This compound Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect ECL Detection secondary->detect end Data Analysis detect->end

References

Ascochlorin: A Preliminary Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ascochlorin (ASC) is a prenyl-phenol antibiotic first isolated from the fungus Ascochyta viciae.[1][2] Structurally, it is a meroterpenoid, featuring a 5-chloroorcylaldehyde core substituted with a cyclized sesquiterpene side chain.[1][3] Initially recognized for its antiviral and antibiotic properties, recent preliminary studies have unveiled a broader spectrum of biological activities, highlighting its potential as a therapeutic agent in oncology, inflammatory diseases, and metabolic disorders.[1][4] This document provides a technical overview of the existing preclinical data on this compound and its derivatives, focusing on its mechanisms of action, experimental validation, and therapeutic promise.

Anti-Cancer Therapeutic Potential

This compound has demonstrated significant anti-neoplastic effects in various cancer models, primarily through the modulation of key signaling pathways involved in cell proliferation, survival, and invasion.[4]

Targeting the STAT3 Signaling Cascade in Hepatocellular Carcinoma (HCC)

A primary anti-cancer mechanism of this compound is its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in HCC.[5][6]

Mechanism of Action: this compound inhibits both constitutive and inducible (IL-6/EGF) STAT3 activation.[5][6] It achieves this by increasing the expression of the Protein Inhibitor of Activated STAT3 (PIAS3). PIAS3 subsequently binds to the DNA-binding domain of STAT3, thereby down-regulating its activation.[5] This suppression of STAT3 signaling leads to the modulation of various STAT3-regulated oncogenic gene products, resulting in reduced cell viability and invasion, and the induction of apoptosis.[5][6]

Signaling Pathway Diagram:

STAT3_Inhibition_by_this compound cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6_R IL-6R / EGFR STAT3 STAT3 IL6_R->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization PIAS3 PIAS3 PIAS3->pSTAT3_dimer Inhibits (Binds to DNA Binding Domain) This compound This compound This compound->pSTAT3 Inhibits This compound->PIAS3 Induces Expression DNA DNA pSTAT3_dimer->DNA Translocation & DNA Binding Oncogenes Oncogenic Gene Transcription (Cyclin D1, Bcl-2, MMP-9, etc.) DNA->Oncogenes Cell_Response Cancer Proliferation, Invasion, Anti-Apoptosis Oncogenes->Cell_Response

Caption: this compound inhibits the STAT3 signaling pathway in HCC cells.

Activation of p53

This compound can activate the tumor suppressor protein p53 through a mechanism distinct from that of DNA-damaging agents.[7] This activation is linked to its inhibitory effect on mitochondrial respiration. The process involves increasing the protein stability of p53 and inducing its phosphorylation specifically at serine 392, which enhances its DNA binding activity and the transcription of downstream target genes.[7]

Quantitative Data: Anti-Cancer Activity
Cell LineAssay TypeParameterThis compound ConcentrationResultReference
Hep3BSTAT3 PhosphorylationInhibition of IL-6 inducible p-STAT350 µMSubstantial inhibition after 24h treatment[6]
Various HCC CellsCell ViabilityReductionNot specifiedDose-dependent reduction[6]
Various HCC CellsApoptosisInductionNot specifiedApoptosis induced[5]
Orthotopic HCC Mouse ModelTumor GrowthInhibitionLow doses (i.p. admin)Significant inhibition of tumor growth[5]
Human Osteosarcoma & Colon Cancer Cellsp53 ExpressionIncreased StabilityNot specifiedProfound increase in endogenous p53[7]
Key Experimental Protocols

Western Blot for STAT3 Phosphorylation: [6]

  • Cell Culture: Hep3B cells were cultured under standard conditions.

  • Treatment: Cells were pre-treated with 50 µM this compound for indicated times.

  • Stimulation: Cells were then stimulated with 25 ng/mL of IL-6 for 20 minutes to induce STAT3 phosphorylation.

  • Lysis: Whole-cell extracts were prepared using a suitable lysis buffer.

  • Electrophoresis & Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3, followed by HRP-conjugated secondary antibodies.

  • Detection: Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Orthotopic HCC Mouse Model: [5]

  • Animal Model: An orthotopic HCC mouse model was established.

  • Treatment: this compound was administered intraperitoneally (i.p.).

  • Analysis: Tumor growth was monitored over time.

  • Endpoint: At the end of the study, tumors were excised, and tumor tissues were analyzed for STAT3 activation levels.

Anti-Inflammatory Therapeutic Potential

This compound exhibits potent anti-inflammatory properties by targeting key mediators and signaling pathways in the inflammatory response.[8]

Inhibition of Inflammatory Mediators and Cytokines

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound significantly suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[8] This is achieved by down-regulating the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. Furthermore, it inhibits the mRNA expression and protein secretion of pro-inflammatory cytokines IL-1β and IL-6.[8][9]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the suppression of critical signaling pathways. It inhibits the nuclear translocation and DNA binding affinity of nuclear factor-κB (NF-κB).[8] Additionally, it down-regulates the phosphorylation of extracellular signal-regulated kinase 1/2 (p-ERK1/2) and p38 MAP kinase (p-p38).[8][9]

Signaling Pathway Diagram:

AntiInflammatory_Pathway_this compound cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_R TLR4 MAPK MAPK Pathway (ERK1/2, p38) LPS_R->MAPK NFkB_complex IκB-NF-κB LPS_R->NFkB_complex pMAPK p-ERK1/2, p-p38 MAPK->pMAPK NFkB_nuc NF-κB pMAPK->NFkB_nuc Activates NFkB NF-κB NFkB_complex->NFkB IκB Degradation NFkB->NFkB_nuc Translocation This compound This compound This compound->pMAPK Inhibits This compound->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA ProInflammatory Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-1β, IL-6) DNA->ProInflammatory Inflammation Inflammatory Response ProInflammatory->Inflammation

Caption: this compound's anti-inflammatory mechanism in macrophages.

Quantitative Data: Anti-Inflammatory Activity
Cell LineStimulantParameterThis compound ConcentrationResultReference
RAW 264.7LPSNO Production1-50 µMSignificant, dose-dependent suppression[8]
RAW 264.7LPSPGE2 Production1-50 µMSignificant, dose-dependent suppression[8]
RAW 264.7LPSiNOS Gene Expression1-50 µMDose-dependent decrease[8]
RAW 264.7LPSCOX-2 Gene Expression1-50 µMDose-dependent decrease[8]
RAW 264.7LPSIL-1β & IL-6 SecretionNot specifiedInhibition of mRNA expression and protein secretion[8]
Key Experimental Protocols

Nitric Oxide (NO) Production Assay: [8]

  • Cell Culture: RAW 264.7 macrophage cells were seeded in 96-well plates.

  • Treatment: Cells were pre-treated with various concentrations of this compound (1-50 µM) for 1 hour.

  • Stimulation: Cells were then stimulated with LPS (1 µg/mL) for 24 hours.

  • Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.

  • Quantification: The amount of nitrite was determined by comparison with a sodium nitrite standard curve.

Experimental Workflow Diagram:

NO_Assay_Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat with This compound (1-50 µM) for 1 hour A->B C 3. Stimulate with LPS (1 µg/mL) for 24 hours B->C D 4. Collect culture supernatant C->D E 5. Add Griess Reagent to supernatant D->E F 6. Measure absorbance at 540 nm E->F G 7. Quantify NO₂⁻ using a standard curve F->G

Caption: Workflow for Nitric Oxide (NO) production assay.

Antidiabetic and Metabolic Potential

A derivative of this compound, AS-6 (4-O-carboxymethylthis compound), has shown promise as a hypoglycemic agent, primarily by reducing insulin resistance.[10][11]

Amelioration of Diabetic Phenotype

In genetically obese diabetic mice (db/db), dietary administration of AS-6 (0.025-0.2%) dose-dependently ameliorated polydipsia, polyuria, and glycosuria.[10] This was associated with a significant decrease in serum glucose and triglyceride levels. Chronic treatment also prevented the degeneration of pancreatic islets.[10]

Potentiation of Insulin Action

The primary mechanism appears to be the restoration of insulin sensitivity and responsiveness.[10] In streptozotocin-induced diabetic mice and rats, AS-6 treatment significantly decreased plasma levels of glucose and free fatty acids while also lowering plasma immunoreactive insulin (IRI) levels, suggesting an insulin-potentiating effect.[11] This was further supported by findings that AS-6 treatment increased glucose oxidation and lipogenesis in epididymal fat pads from treated animals compared to controls.[10][11]

Quantitative Data: Antidiabetic Activity of AS-6
Animal ModelTreatmentParameterResultReference
db/db mice0.025-0.2% AS-6 in dietSerum GlucoseMarked decrease[10]
db/db mice0.025-0.2% AS-6 in dietSerum TriglycerideMarked decrease[10]
STZ-diabetic miceAS-6 in dietPlasma Glucose & Free Fatty AcidsSignificant decrease[11]
STZ-diabetic miceAS-6 in dietPlasma Immunoreactive Insulin (IRI)Significant decrease to 40-50% of controls[11]
STZ-diabetic ratsAS-6 in dietGlucose Oxidation (epididymal fat pads)Significantly increased from controls[11]

Antiviral Potential

Early studies identified this compound as an antiviral agent, particularly against the Newcastle disease virus (NDV), an RNA virus.[12][13][14]

Mechanism of Action

This compound's antiviral activity is linked to its function as a mitochondrial respiration inhibitor.[12][14] It showed a significant inhibitory effect on viral growth in cultured cells. The compound does not appear to directly inactivate virus particles or inhibit viral adsorption to host cells, suggesting its action is on an intracellular stage of viral multiplication.[12][13]

Conclusion and Future Directions

The preliminary studies on this compound and its derivatives reveal a multi-faceted therapeutic potential. Its ability to target fundamental cellular processes such as signal transduction (STAT3, NF-κB, MAPK), apoptosis (p53), and metabolism (insulin sensitization) makes it a compelling candidate for further drug development. The distinct mechanisms of action, such as the induction of PIAS3 to inhibit STAT3 and the non-genotoxic activation of p53, offer novel therapeutic strategies.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies to optimize potency and reduce potential toxicity.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling of this compound and its most promising derivatives.

  • In-depth toxicological assessments to establish a safety profile for clinical translation.

  • Evaluation in a broader range of preclinical cancer, inflammatory, and metabolic disease models to validate its therapeutic efficacy.

This technical guide summarizes the foundational evidence for this compound's therapeutic promise, providing a basis for continued investigation by researchers and drug development professionals.

References

Initial investigations into Ascochlorin's anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial investigations into the anti-inflammatory properties of Ascochlorin (ASC), a natural compound isolated from the fungus Ascochyta viciae.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this area.

Core Findings: this compound's Impact on Inflammatory Mediators

Initial studies have demonstrated that this compound exhibits significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1][2] The compound has been shown to dose-dependently suppress the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] Furthermore, this compound effectively reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[1][2] The inhibitory effects of this compound also extend to the secretion of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-6 (IL-6).[1][2]

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophage cells, as reported in foundational studies.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

This compound Concentration (µM)Inhibition of NO Production (%)Inhibition of PGE2 Production (%)
1Data not explicitly quantified in abstractsData not explicitly quantified in abstracts
10Significant inhibition observedSignificant inhibition observed
50Strong inhibition observedStrong inhibition observed

Note: The cited literature indicates a significant dose-dependent inhibition within the 1-50 µM range, though specific percentage inhibitions at each concentration are best obtained from the full-text articles.[1][2]

Table 2: Effect of this compound on iNOS and COX-2 Expression

This compound Concentration (µM)Relative iNOS mRNA ExpressionRelative COX-2 mRNA Expression
1Down-regulatedDown-regulated
10Significantly down-regulatedSignificantly down-regulated
50Strongly down-regulatedStrongly down-regulated

Note: this compound was found to decrease the gene expression of iNOS and COX-2 in a dose-dependent manner.[1]

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion

This compound Concentration (µM)Inhibition of IL-1β SecretionInhibition of IL-6 Secretion
1-50Dose-dependent inhibitionDose-dependent inhibition

Note: The mRNA expression and protein secretion of IL-1β and IL-6 were inhibited by this compound in a dose-dependent manner.[1]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

This compound has been shown to suppress the nuclear translocation and DNA binding affinity of NF-κB in LPS-stimulated macrophages.[1] By inhibiting the activation of NF-κB, this compound effectively down-regulates the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6) Nucleus->Genes Induces This compound This compound This compound->IKK Inhibits MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases pERK p-ERK1/2 Upstream_Kinases->pERK pp38 p-p38 Upstream_Kinases->pp38 Inflammation Inflammatory Response pERK->Inflammation pp38->Inflammation This compound This compound This compound->pERK Inhibits This compound->pp38 Inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical & Molecular Assays cluster_analysis Data Analysis & Interpretation Culture RAW 264.7 Cell Culture Pretreat Pre-treatment with this compound Culture->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate MTT MTT Assay (Cell Viability) Stimulate->MTT Griess Griess Assay (NO Production) Stimulate->Griess RTqPCR RT-qPCR (iNOS, COX-2 mRNA) Stimulate->RTqPCR Western Western Blot (p-ERK, p-p38) Stimulate->Western Quantify Quantification of Results MTT->Quantify Griess->Quantify RTqPCR->Quantify Western->Quantify Pathway Signaling Pathway Analysis Quantify->Pathway Conclusion Conclusion on Anti-inflammatory Effects Pathway->Conclusion

References

The Structure-Activity Relationship of Ascochlorin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochlorin, a prenyl-phenol antibiotic first isolated from the fungus Ascochyta viciae, and its analogs have garnered significant attention in the scientific community due to their diverse biological activities. These compounds have demonstrated a broad spectrum of effects, including antimicrobial, antiviral, and potent anticancer properties. The therapeutic potential of this compound derivatives is largely attributed to their unique chemical structures, which allow them to interact with various molecular targets within the cell. A key mechanism of action for this compound is the inhibition of the mitochondrial cytochrome bc1 complex, a critical component of the electron transport chain.[1] Furthermore, this compound has been shown to modulate crucial signaling pathways, most notably the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often dysregulated in cancer.[2]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative biological data, experimental methodologies, and visual representations of key biological processes. Understanding the SAR of this fascinating class of natural products is paramount for the rational design and development of novel therapeutic agents with improved potency and selectivity.

Quantitative Biological Data

The biological activity of this compound and its derivatives has been evaluated against a variety of targets, including fungi, bacteria, and cancer cell lines. The following tables summarize the available quantitative data, primarily Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values, to facilitate a comparative analysis of the structure-activity relationships.

Antimicrobial Activity of this compound Analogs

The antifungal and antibacterial activities of several this compound analogs have been assessed, revealing key structural features necessary for potent antimicrobial effects. The 5-chloroorcylaldehyde moiety, along with conjugated double bonds at specific positions in the terpene side chain, have been identified as crucial for antifungal activity.[3][4] In contrast, single bonds at other positions in the side chain appear to be more important for antibacterial activity.[3][4]

CompoundAspergillus fumigatus MIC (µg/mL)Candida albicans MIC (µg/mL)Staphylococcus aureus (MRSA) MIC (µg/mL)
This compound (1)1.25–2.566.6–133.3>133.3
Analog 32.0–4.16.6–13.3>133.3
Analog 5>133.3>133.31.25–2.5
Analog 6>133.3>133.3>133.3
Analog 8>133.3>133.326.6
Analog 92.5–4.166.6>133.3
Ascofuranone (11)>133.3>133.340
Analog 19>133.3>133.3>133.3
Analog 20>133.3>133.393.3
Analog 21>133.3>133.3>133.3
Analog 222066.6>133.3
Data sourced from[3]
Cytotoxicity of this compound Analogs Against Cancer Cell Lines

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is often linked to the inhibition of the STAT3 signaling pathway, which plays a pivotal role in cancer cell proliferation, survival, and invasion.[2][5] The data below, compiled from multiple sources, highlights the anticancer potential of these compounds.

CompoundCell LineIC50Reference
This compoundHepatocellular Carcinoma (HepG2)~50 µM (at 10h for STAT3 phosphorylation inhibition)[2]
This compoundHepatocellular Carcinoma (HCCLM3)~50 µM (at 8h for STAT3 phosphorylation inhibition)[2]
This compoundHepatocellular Carcinoma (Huh7)~50 µM (at 8h for STAT3 phosphorylation inhibition)[2]
4-O-methyl this compoundJurkat (Leukemia)Induces apoptosis at 30 µM[6]
This compoundER-negative Breast Cancer (MX-1)Selectively kills MX-1 cells[7]

Experimental Protocols

To aid in the replication and further investigation of the biological activities of this compound analogs, this section provides detailed methodologies for key experiments.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of a compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Western Blot Analysis for STAT3 Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is designed to assess the effect of this compound analogs on the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a key step in its activation.

Materials:

  • Cell culture plates

  • This compound analogs

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat them with the this compound analogs for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total STAT3.

  • Densitometry Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated STAT3 can be expressed as a ratio to the total STAT3 level.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental processes involved in SAR studies of this compound analogs, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_p p-STAT3 STAT3_inactive->STAT3_p This compound This compound This compound->JAK Inhibition PIAS3 PIAS3 This compound->PIAS3 Induction STAT3_dimer STAT3 Dimer PIAS3->STAT3_dimer Inhibition of DNA Binding STAT3_p->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival, etc.) DNA->Gene_Transcription 6. Gene Activation

Caption: this compound's Inhibition of the STAT3 Signaling Pathway.

G start Start: Library of This compound Analogs synthesis Chemical Synthesis & Modification of Analogs start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening Primary Biological Screening (e.g., MTT Assay) purification->screening hit_id Hit Identification (Active Analogs) screening->hit_id dose_response Dose-Response Studies (IC50/MIC Determination) hit_id->dose_response Active sar_analysis Structure-Activity Relationship (SAR) Analysis hit_id->sar_analysis Inactive secondary_assays Secondary/Mechanism of Action Assays (e.g., Western Blot for p-STAT3) dose_response->secondary_assays secondary_assays->sar_analysis lead_optimization Lead Optimization (Design of New Analogs) sar_analysis->lead_optimization lead_optimization->synthesis end End: Identification of Lead Compound(s) lead_optimization->end

Caption: Experimental Workflow for SAR Studies of this compound Analogs.

Conclusion

The exploration of the structure-activity relationships of this compound analogs has unveiled critical insights into the chemical features that govern their potent biological activities. The quantitative data presented in this guide, coupled with the detailed experimental protocols, provides a solid foundation for researchers to build upon in the quest for novel therapeutics. The inhibition of the STAT3 signaling pathway and the mitochondrial cytochrome bc1 complex remain promising avenues for the development of anticancer and antimicrobial agents. The visualizations of the STAT3 pathway and the experimental workflow for SAR studies offer a clear conceptual framework for understanding the intricate molecular interactions and the systematic process of drug discovery. Future research should focus on expanding the library of this compound analogs, further elucidating their mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to translate these promising natural products into clinically effective drugs.

References

Methodological & Application

Ascochlorin: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochlorin is a prenyl-phenol antibiotic isolated from the fungus Ascochyta viciae and other fungi[1][2]. It has demonstrated a range of biological activities, including anticancer, antifungal, and antiviral properties[2]. Of particular interest to cancer researchers is its ability to modulate key signaling pathways involved in tumor progression, making it a promising candidate for drug development. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential.

Mechanism of Action

This compound exerts its primary anticancer effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway[3][4]. STAT3 is a transcription factor that, when constitutively activated, plays a crucial role in the proliferation, survival, invasion, and angiogenesis of cancer cells[4].

This compound's mechanism of action involves several key steps:

  • Inhibition of STAT3 Phosphorylation: this compound inhibits both constitutive and inducible (e.g., by IL-6 or EGF) phosphorylation of STAT3 at the critical tyrosine 705 residue. This phosphorylation is essential for STAT3 activation[3][4].

  • Inhibition of Upstream Kinases: The compound has been shown to suppress the phosphorylation of upstream kinases that activate STAT3, including Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Src[3].

  • Induction of PIAS3: this compound increases the expression of the Protein Inhibitor of Activated STAT3 (PIAS3), a natural inhibitor that binds to STAT3 and prevents its DNA-binding activity[3][4].

  • Disruption of STAT3 Dimerization: By inhibiting phosphorylation, this compound prevents the formation of STAT3 homodimers, which is a prerequisite for its nuclear translocation and transcriptional activity[5][6][7].

  • Downregulation of STAT3 Target Genes: The inhibition of STAT3 activation leads to the downregulation of various oncogenic genes involved in cell cycle progression (e.g., cyclin D1), anti-apoptosis (e.g., Bcl-2, Mcl-1, survivin, XIAP), and invasion (e.g., MMP-9)[3].

  • Induction of Apoptosis: By suppressing anti-apoptotic proteins and up-regulating pro-apoptotic proteins (e.g., Bak and cleaved-Bid), this compound induces programmed cell death in cancer cells[3].

  • Inhibition of Mitochondrial Respiration: this compound also acts as an inhibitor of the mitochondrial cytochrome bc1 complex at both the Qi and Qo sites, which can contribute to its cytotoxic effects[8][9][10].

Data Presentation

This compound IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound and its derivatives in various cancer cell lines.

Cell LineCancer TypeCompoundIC50 (µM)Citation
HepG2Hepatocellular CarcinomaThis compound~25-50[3]
HCCLM3Hepatocellular CarcinomaThis compound~25-50[3]
Huh7Hepatocellular CarcinomaThis compound~25-50[3]
HTB-26Breast CancerCompound 110-50[4]
PC-3Pancreatic CancerCompound 110-50[4]
HCT116Colorectal CancerCompound 1*22.4[4]
HCT116Colorectal CancerCompound 2**0.34[4]

*Compound 1 and **Compound 2 are regioisomers of an oleoyl hybrid of a natural antioxidant, not this compound itself, but are included for comparative purposes as per the cited source. It is important to note that IC50 values can vary depending on the assay conditions and cell line.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • This compound is soluble in organic solvents such as DMF, DMSO, ethanol, and methanol[11]. For cell culture experiments, prepare a high-concentration stock solution in DMSO.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light[11].

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of STAT3.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 8-10 hours)[3]. Include a vehicle control. For inducible STAT3 activation, cells can be stimulated with IL-6 (e.g., 25 ng/mL) or EGF for 20-30 minutes before lysis[3].

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with antibodies against total STAT3 and a loading control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Migration and Invasion Assays

These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

  • Cancer cell line of interest

  • 24-well plates with cell culture inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • This compound stock solution

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Protocol:

For Invasion Assay:

  • Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Seed cells (e.g., 5 x 10^4 cells) in serum-free medium containing different concentrations of this compound into the upper chamber of the inserts.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

For Migration Assay:

  • Follow the same procedure as the invasion assay but without the Matrigel coating.

Visualizations

Signaling Pathway of this compound's Anti-Cancer Effect

Ascochlorin_Signaling_Pathway This compound This compound JAK1_JAK2_Src JAK1 / JAK2 / Src This compound->JAK1_JAK2_Src Inhibits PIAS3 PIAS3 This compound->PIAS3 Induces Apoptosis Apoptosis This compound->Apoptosis Induces p_JAK1_JAK2_Src p-JAK1 / p-JAK2 / p-Src JAK1_JAK2_Src->p_JAK1_JAK2_Src STAT3 STAT3 p_JAK1_JAK2_Src->STAT3 Phosphorylates p_STAT3 p-STAT3 (Tyr705) STAT3_dimer STAT3 Dimerization p_STAT3->STAT3_dimer Nuclear_Translocation Nuclear Translocation STAT3_dimer->Nuclear_Translocation DNA_Binding DNA Binding Nuclear_Translocation->DNA_Binding Gene_Expression Target Gene Expression (Cyclin D1, Bcl-2, Mcl-1, Survivin, MMP-9) DNA_Binding->Gene_Expression Cell_Effects Proliferation, Survival, Invasion Gene_Expression->Cell_Effects PIAS3->DNA_Binding Inhibits

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Workflow for Evaluating this compound's Effect on Cell Viability

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (Serial Dilutions) Incubate_24h->Treat_this compound Incubate_Treatment Incubate (24, 48, or 72h) Treat_this compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT cell viability assay.

Logical Relationship of this compound's Effects on Cancer Cell Hallmarks

Ascochlorin_Effects_Hallmarks This compound This compound STAT3_Inhibition STAT3 Inhibition This compound->STAT3_Inhibition Proliferation Decreased Proliferation STAT3_Inhibition->Proliferation Apoptosis Increased Apoptosis STAT3_Inhibition->Apoptosis Migration_Invasion Decreased Migration & Invasion STAT3_Inhibition->Migration_Invasion Angiogenesis Decreased Angiogenesis STAT3_Inhibition->Angiogenesis

References

Ascochlorin for In Vivo Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ascochlorin (ASC), an isoprenoid antibiotic originally isolated from the fungus Ascochyta viciae, has demonstrated significant anti-neoplastic properties in various cancer models.[1][2] Its therapeutic potential stems from its ability to modulate key oncogenic signaling pathways, leading to the inhibition of tumor growth, proliferation, and invasion. This document provides detailed application notes and standardized protocols for the use of this compound in preclinical in vivo animal cancer models, summarizing key efficacy data and outlining methodologies for experimental execution.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting critical signaling cascades. A primary mechanism is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3][4] In many cancers, such as hepatocellular carcinoma (HCC), STAT3 is constitutively activated, promoting the transcription of genes involved in cell survival, proliferation, and angiogenesis. This compound treatment has been shown to increase the expression of the Protein Inhibitor of Activated STAT3 (PIAS3).[3][4] PIAS3 subsequently binds to STAT3, blocking its DNA-binding ability and down-regulating the expression of its oncogenic target genes, including Cyclin D1, Bcl-2, Mcl-1, and MMP-9.[3]

Additionally, in estrogen receptor-negative (ER-negative) breast cancers, this compound has been found to suppress the activity of Activator Protein-1 (AP-1), a transcription factor implicated in oncogenesis and cell proliferation.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in different in vivo cancer models.

Table 1: Efficacy of this compound in Hepatocellular Carcinoma (HCC)

Animal ModelCell LineThis compound DosageAdministration RouteDosing ScheduleKey OutcomesReference
Orthotopic Mouse ModelHuman HCCLM3-luc2.5 mg/kg & 5 mg/kgIntraperitoneal (i.p.)Days 0, 1, 2, 3, 13, 15, 17, 20, 22, 24, 27, 29, 31Significant inhibition of tumor growth; Reduced STAT3 activation in tumor tissues[3]

Table 2: Efficacy of this compound in ER-Negative Breast Cancer

Animal ModelCell LineThis compound DosageAdministration RouteDosing ScheduleKey OutcomesReference
C3H/He MiceMouse Mammary Carcinoma (FM3A)2 mg/kgIntraperitoneal (i.p.)3 times per week until deathIncreased mean survival time from 22.2 days (control) to 42.2 days (treated)[4]

Signaling Pathways and Experimental Workflow

Visualizing the Mechanism and Process

The following diagrams illustrate the molecular pathway of this compound's action and a general workflow for conducting in vivo experiments.

Caption: this compound inhibits the STAT3 signaling pathway by inducing PIAS3.

Caption: General experimental workflow for in vivo this compound efficacy studies.

Experimental Protocols

Preparation of this compound for In Vivo Administration
  • Source: this compound can be purchased from various chemical suppliers or purified from fungal cultures.[2]

  • Vehicle Selection: this compound is poorly soluble in water. A common approach is to first dissolve it in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it to the final working concentration with a sterile aqueous vehicle such as saline or phosphate-buffered saline (PBS).

    • NOTE: The final concentration of DMSO administered to the animal should be kept to a minimum (typically <5%) to avoid solvent toxicity. The vehicle used for the treatment group must also be used as the control.

  • Example Preparation (for a 2.5 mg/kg dose):

    • Weigh the required amount of this compound.

    • Dissolve in 100% DMSO to create a stock solution (e.g., 25 mg/mL).

    • On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. For a 25g mouse receiving a 0.1 mL injection volume, the final concentration would be 0.625 mg/mL.

    • Vortex thoroughly to ensure a uniform suspension.

Animal Models
  • Strain: Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) are commonly used for human tumor cell line xenografts.[6][7] Syngeneic models (e.g., C3H/He mice with FM3A cells) can be used for immunocompetent studies.[4]

  • Tumor Implantation:

    • Subcutaneous (s.c.) Xenograft: Inject 1-5 x 10⁶ tumor cells suspended in ~100 µL of sterile PBS or culture medium into the flank of the mouse.

    • Orthotopic Model: This involves implanting tumor cells into the corresponding organ of origin (e.g., liver for HCC). These models offer higher clinical relevance but require surgical procedures.[3]

  • Study Initiation: Begin treatment when tumors reach a predetermined size, typically 100-150 mm³, as measured by calipers.[7]

Administration Protocol: Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common route for administering this compound in mouse models.[3][4]

  • Materials:

    • Sterile syringes (1 mL)

    • Sterile needles, 25-27 gauge[8]

    • This compound solution and vehicle control

    • 70% ethanol for disinfection

  • Procedure:

    • Restraint: Manually restrain the mouse, ensuring control of the head and body. Tilt the mouse into a head-down position, which causes the abdominal organs to shift cranially, reducing the risk of puncture.[9]

    • Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum (left side) and urinary bladder.[8][9]

    • Injection: Insert the needle, bevel up, at approximately a 30-40° angle. The needle should penetrate the skin and the abdominal wall.

    • Aspiration (Optional but Recommended): Gently pull back on the plunger to ensure no fluid (urine, blood, or intestinal contents) enters the syringe. If fluid is aspirated, discard the syringe and re-inject at a new site with a fresh needle and dose.[9]

    • Injection: Depress the plunger smoothly to administer the full volume (typically <10 mL/kg; for a 25g mouse, this is ≤0.25 mL).[8]

    • Withdrawal: Remove the needle and return the mouse to its cage.

    • Monitoring: Observe the animal for any immediate adverse reactions. Use a new sterile needle and syringe for each animal.[10]

Monitoring and Endpoint Analysis
  • Tumor Growth: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²)/2 .

  • Body Weight: Record animal body weight at each tumor measurement to monitor for signs of systemic toxicity.

  • Survival: For survival studies, monitor animals daily and euthanize when they meet pre-defined endpoint criteria (e.g., tumor volume exceeding a certain limit, >20% body weight loss, or signs of distress).

  • Bioluminescence Imaging: For orthotopic models using luciferase-expressing cells, tumor growth can be non-invasively monitored using an in vivo imaging system (IVIS) after injecting the substrate D-luciferin.[3]

  • Terminal Analysis: At the end of the study, tumors and major organs can be harvested for histological analysis, Western blotting, or other molecular assays to confirm the mechanism of action (e.g., assessing STAT3 phosphorylation).

References

Ascochlorin's Impact on STAT3 Phosphorylation: Application Notes and Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when activated through phosphorylation, plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of the STAT3 signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2][3][4] Ascochlorin (ASC), an isoprenoid antibiotic, has been identified as a potent inhibitor of STAT3 activation.[3][5]

This document provides a detailed protocol for the analysis of phosphorylated STAT3 (p-STAT3) at the Tyr705 residue using Western blot following treatment with this compound. This compound has been shown to abrogate both constitutive and inducible STAT3 activation in various cancer cell lines, particularly in hepatocellular carcinoma (HCC).[3][5] The mechanism of action involves the suppression of upstream kinases like JAK1, JAK2, and Src, and the induction of Protein Inhibitor of Activated STAT3 (PIAS3), which in turn down-regulates STAT3 activation.[5]

The following protocols and data are intended to guide researchers in effectively assessing the inhibitory effects of this compound on STAT3 phosphorylation.

Quantitative Data Summary

The inhibitory effect of this compound on the phosphorylation of STAT3 is both dose- and time-dependent. The following table summarizes the observed effects in hepatocellular carcinoma (HCC) cell lines.

Cell LineThis compound Concentration (µM)Treatment Time (hours)Effect on p-STAT3 (Tyr705) LevelsReference
HepG2500, 2, 4, 6, 8, 10Time-dependent decrease, with maximum inhibition at 10 hours[5]
HepG20, 10, 25, 508Dose-dependent decrease, substantial inhibition at 50 µM[5]
HCCLM3508Significant suppression[5]
Huh7508Significant suppression[5]
Hep3B (IL-6 induced)50Pre-treated for 4, 6, 8 hours, then stimulated with IL-6 (25 ng/mL) for 20 minTime-dependent inhibition of IL-6 inducible STAT3 activation[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STAT3 signaling pathway and the experimental workflow for Western blot analysis of p-STAT3 after this compound treatment.

STAT3_Pathway STAT3 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine/Growth Factor Receptor JAK JAKs (JAK1, JAK2) Src Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3_dimer p-STAT3 Dimer STAT3_inactive->pSTAT3_dimer Dimerizes DNA DNA pSTAT3_dimer->DNA Translocates to Nucleus & Binds DNA This compound This compound This compound->JAK Inhibits PIAS3 PIAS3 This compound->PIAS3 Induces PIAS3->pSTAT3_dimer Inhibits DNA binding Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-2, MMP-9) DNA->Gene_Expression Regulates Cytokine Cytokine/ Growth Factor Cytokine->Cytokine_Receptor Binds

Caption: STAT3 Signaling Pathway and this compound Inhibition.

Western_Blot_Workflow Western Blot Workflow for p-STAT3 Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, Huh7) Asco_Treatment 2. This compound Treatment (e.g., 50 µM for 8h) Cell_Culture->Asco_Treatment Cell_Lysis 3. Cell Lysis (with phosphatase inhibitors) Asco_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-STAT3 Tyr705) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Signal Detection (ECL substrate) Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Caption: Western Blot Workflow for p-STAT3 Analysis.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate hepatocellular carcinoma cells (e.g., HepG2, Huh7, or HCCLM3) at a density of 2 x 10^6 cells per 100 mm dish.

  • Incubation: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.

  • Starvation (for inducible models): For experiments involving cytokine induction (e.g., with IL-6 in Hep3B cells), starve the cells in serum-free media for 12-24 hours prior to treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Treat the cells with the desired concentration of this compound (e.g., 50 µM) for the specified time points (e.g., 4, 6, 8, 10 hours).

    • For the vehicle control, treat cells with an equivalent volume of DMSO.

  • Induction (if applicable): For inducible models, stimulate the cells with a cytokine such as IL-6 (e.g., 25 ng/mL) for a short period (e.g., 20 minutes) before harvesting.

Protein Extraction
  • Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[1]

  • Scraping and Incubation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled microcentrifuge tube.

Protein Quantification
  • Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

  • Normalization: Based on the concentrations, normalize all samples to the same concentration using lysis buffer.

Western Blot Analysis
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured protein samples onto an 8-10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) (e.g., from Cell Signaling Technology, Cat# 9145)[1] diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 6).

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the chemiluminescent signal using an imaging system or X-ray film.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin or GAPDH.[7]

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). The level of p-STAT3 is typically expressed as a ratio relative to total STAT3 or the loading control.

References

Application Notes: Luciferase Reporter Gene Assay for Assessing Ascochlorin's STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor implicated in various cellular processes, including cell proliferation, survival, and differentiation.[1] Aberrant or persistent activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1] Ascochlorin, an isoprenoid antibiotic, has been identified as a potent inhibitor of the STAT3 signaling cascade.[2][3] This document provides detailed application notes and protocols for utilizing a luciferase reporter gene assay to quantitatively assess the inhibitory effect of this compound on STAT3 transcriptional activity.

The luciferase reporter assay is a highly sensitive and quantitative method for studying gene expression and the activity of signaling pathways.[1] The principle of this assay involves a reporter plasmid where the firefly luciferase gene is under the transcriptional control of a promoter containing STAT3-specific response elements.[1] When STAT3 is activated, it binds to these response elements, driving the expression of luciferase. The resulting luminescence is directly proportional to STAT3 transcriptional activity.[1] By treating cells with this compound, the reduction in luminescence can be measured to quantify its inhibitory effect on the STAT3 pathway.

Key Applications

  • Screening and validation of potential STAT3 inhibitors.

  • Determining the half-maximal inhibitory concentration (IC50) of compounds like this compound.

  • Investigating the mechanism of action of novel anti-cancer agents.

  • Studying the regulation of the STAT3 signaling pathway.

Data Presentation

Table 1: Dose-Dependent Inhibition of Constitutive STAT3 Transcriptional Activity by this compound in HepG2 Cells

This compound Concentration (µM)Inhibition of STAT3 Activity
0Baseline
10Dose-dependent inhibition observed
25Increased inhibition
50Maximal inhibition observed[2]

Note: This table is based on findings that this compound suppresses the transcriptional activity of STAT3 in a dose-dependent manner, with maximal inhibition observed at a 50 μM concentration in HepG2 cells.[2] For precise IC50 determination, a full dose-response curve would need to be generated.

Table 2: Inhibition of EGF-Induced STAT3-Dependent Reporter Gene Expression by this compound in Hep3B Cells

TreatmentSTAT3-Mediated Luciferase Gene Expression
Control (unstimulated)Basal level
EGF (100 ng/ml)Significantly increased
EGF (100 ng/ml) + this compoundDose-dependent inhibition of EGF-induced activity[2]

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization STAT3_dimer_nuc p-STAT3 STAT3_active->STAT3_dimer_nuc Translocation PIAS3 PIAS3 PIAS3->STAT3_active Inhibition This compound This compound This compound->STAT3_active Inhibition of Activation & DNA Binding This compound->PIAS3 Induction DNA DNA (STAT3 Response Element) STAT3_dimer_nuc->DNA Binding Luciferase Luciferase Reporter Gene STAT3_dimer_nuc->Luciferase Binding TargetGene Target Gene Expression (e.g., Cyclin D1, Bcl-2, MMP-9) DNA->TargetGene Transcription Luminescence Luminescence Luciferase->Luminescence Transcription & Translation

Caption: STAT3 Signaling Pathway and this compound's Mode of Action.

Luciferase_Assay_Workflow A 1. Cell Seeding Seed cells (e.g., HepG2, Hep3B) in a 96-well plate. B 2. Transfection Co-transfect with STAT3-luciferase reporter and Renilla luciferase control plasmids. A->B C 3. Incubation Incubate for 24-48 hours to allow for plasmid expression. B->C D 4. This compound Treatment Treat cells with varying concentrations of this compound. C->D E 5. (Optional) Stimulation For inducible activity, stimulate with EGF or IL-6. D->E F 6. Cell Lysis Lyse cells to release cellular contents, including expressed luciferases. E->F G 7. Luminescence Measurement Add luciferase substrate and measure Firefly and Renilla luminescence. F->G H 8. Data Analysis Normalize Firefly to Renilla luminescence and calculate inhibition. G->H

Caption: Experimental Workflow for STAT3 Luciferase Reporter Assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human hepatocellular carcinoma cell lines (e.g., HepG2, Hep3B) or other suitable cells with an active STAT3 pathway.

  • Reporter Plasmids:

    • STAT3-responsive firefly luciferase reporter plasmid (pSTAT3-Luc).

    • Control plasmid with a constitutive promoter driving Renilla luciferase (for normalization).

  • Transfection Reagent: Lipofectamine® 2000 or a similar high-efficiency transfection reagent.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution prepared in DMSO.

  • Stimulant (optional): Epidermal Growth Factor (EGF) or Interleukin-6 (IL-6).

  • Dual-Luciferase® Reporter Assay System: Commercially available kit (e.g., from Promega).

  • Luminometer: Plate reader capable of measuring luminescence.

  • 96-well white, clear-bottom tissue culture plates.

Protocol 1: Assessment of this compound on Constitutive STAT3 Activity
  • Cell Seeding:

    • One day prior to transfection, seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate at 37°C in a 5% CO2 incubator overnight.

  • Transfection:

    • For each well, prepare a transfection mix according to the manufacturer's protocol. A typical ratio is 100 ng of pSTAT3-Luc reporter plasmid and 10 ng of the Renilla luciferase control plasmid.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • This compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control (DMSO).

    • Incubate the cells for an additional 6-24 hours.

  • Luciferase Assay:

    • Remove the medium and gently wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

Protocol 2: Assessment of this compound on Inducible STAT3 Activity
  • Cell Seeding and Transfection:

    • Follow steps 1 and 2 from Protocol 1, using Hep3B cells or another cell line responsive to stimulation.

  • This compound Pre-treatment:

    • After 24 hours of transfection, replace the medium with serum-free medium and incubate for 4-6 hours to starve the cells.

    • Add fresh serum-free medium containing the desired concentrations of this compound and incubate for 1-2 hours.

  • Stimulation:

    • Add the stimulant (e.g., 100 ng/mL EGF) to the wells and incubate for an additional 2-6 hours.[2]

  • Luciferase Assay and Data Analysis:

    • Follow steps 4 and 5 from Protocol 1.

    • Calculate the percentage of inhibition of the stimulant-induced STAT3 activity for each this compound concentration.

Conclusion

The luciferase reporter gene assay is a robust and sensitive method for quantifying the inhibitory effects of this compound on STAT3 transcriptional activity. The protocols outlined in this document provide a framework for researchers to investigate the anti-cancer properties of this compound and other potential STAT3 inhibitors. Careful optimization of cell density, transfection efficiency, and treatment times will ensure reliable and reproducible results.

References

Application Notes and Protocols for Assessing Ascochlorin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies used to assess apoptosis induced by Ascochlorin and its derivatives. The protocols detailed below are essential for researchers investigating the anticancer properties of these compounds and for professionals in drug development evaluating their therapeutic potential.

This compound, an isoprenoid antibiotic, and its derivatives such as 4-O-methylthis compound (MAC), have demonstrated pro-apoptotic effects in various cancer cell lines.[1][2] The induction of apoptosis is a key mechanism behind their potential as anticancer agents. Accurate assessment of apoptosis is therefore critical to understanding their mechanism of action and determining their efficacy.

The primary methods for evaluating this compound-induced apoptosis include:

  • Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of cells in early and late apoptosis.

  • Caspase Activity Assays: To measure the activation of key executioner caspases, such as caspase-3 and caspase-7.

  • Western Blotting: To detect the cleavage of PARP and changes in the expression of other apoptosis-related proteins.

  • TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

These methods, when used in combination, provide a robust and multi-faceted approach to characterizing the apoptotic response to this compound treatment.

Data Presentation

Quantitative Analysis of this compound-Induced Apoptosis

The following tables summarize quantitative data from various studies on the pro-apoptotic effects of this compound and its derivatives.

Table 1: IC50 Values of 4-O-Methylthis compound (MAC) in Various Cancer Cell Lines

Cell Line (Cancer Type)IC50 (µM) after 24h
CaSki (Cervical)20.3 ± 1.5
HeLa (Cervical)22.1 ± 1.2
A549 (Lung)35.4 ± 2.1
HCT116 (Colon)28.7 ± 1.8
MCF7 (Breast)31.5 ± 2.5

Data adapted from a study on the effects of MAC on various cancer cells.[2]

Table 2: Effect of 4-O-Methylthis compound (MAC) on Apoptosis in Cervical Cancer Cells (24h treatment)

Cell LineMAC Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
CaSki 0 (Control)2.1 ± 0.31.5 ± 0.2
108.7 ± 0.95.4 ± 0.6
2015.2 ± 1.312.8 ± 1.1
HeLa 0 (Control)1.8 ± 0.21.2 ± 0.1
107.5 ± 0.84.9 ± 0.5
2013.6 ± 1.110.5 ± 0.9

Data represents the percentage of cells in different apoptotic stages as determined by Annexin V/PI flow cytometry.[3]

Table 3: Caspase-3/7 Activity in Cervical Cancer Cells Treated with 4-O-Methylthis compound (MAC) for 24h

Cell LineMAC Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
CaSki 0 (Control)1.0
102.8 ± 0.3
204.5 ± 0.5
HeLa 0 (Control)1.0
102.5 ± 0.2
204.1 ± 0.4

Caspase activity was measured using a luminogenic substrate.

Signaling Pathways

This compound and its derivatives induce apoptosis through the modulation of key signaling pathways. The diagrams below illustrate the proposed mechanisms.

Ascochlorin_STAT3_Pathway cluster_stat3 STAT3 Signaling This compound This compound PIAS3 PIAS3 (Protein Inhibitor of Activated STAT3) This compound->PIAS3 Upregulates pSTAT3 p-STAT3 (Active) PIAS3->pSTAT3 Inhibits Apoptosis_Induction Induction of Apoptosis PIAS3->Apoptosis_Induction Promotes STAT3 STAT3 (Inactive) Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., Bcl-2, Mcl-1) pSTAT3->Anti_Apoptotic_Genes Upregulates Apoptosis_Inhibition Inhibition of Apoptosis Anti_Apoptotic_Genes->Apoptosis_Inhibition Leads to

Caption: this compound-induced apoptosis via the STAT3 signaling pathway.

MAC_Wnt_Pathway MAC 4-O-Methylthis compound (MAC) Wnt_Signaling Wnt/β-catenin Signaling MAC->Wnt_Signaling Inhibits beta_catenin β-catenin Wnt_Signaling->beta_catenin Stabilizes Apoptosis_Induction Induction of Apoptosis Wnt_Signaling->Apoptosis_Induction Promotes TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Upregulates Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Promotes

Caption: 4-O-Methylthis compound-induced apoptosis via the Wnt/β-catenin pathway.

Experimental Protocols

The following are detailed protocols for the key experiments used to assess this compound-induced apoptosis.

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_Workflow start Cell Seeding & Treatment with this compound harvest Harvest Cells (including supernatant) start->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at room temperature in the dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry (within 1 hour) add_buffer->analyze end Data Analysis: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) analyze->end

Caption: Experimental workflow for Annexin V/PI staining.

Materials:

  • Cells of interest

  • This compound or its derivatives

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in culture plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time points.

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains detached apoptotic cells.

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.

    • Combine the detached cells with the collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Caspase-3/7 Activity Assay (Luminogenic)

This assay measures the activity of key executioner caspases.

Materials:

  • Cells of interest

  • This compound or its derivatives

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • Luminometer

Protocol:

  • Cell Plating and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound and a vehicle control. Include a "no-cell" background control.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the "no-cell" background control from all other readings.

    • Calculate the fold change in caspase activity by normalizing the readings of treated samples to the vehicle control.

Western Blotting for Apoptosis-Related Proteins

This method is used to detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

  • Cells of interest

  • This compound or its derivatives

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as described previously.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin). Look for an increase in the cleaved forms of PARP and caspase-3, and changes in the ratio of pro- to anti-apoptotic proteins.[4][5]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation in late-stage apoptosis.

Materials:

  • Cells grown on coverslips or in chamber slides

  • This compound or its derivatives

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • In Situ Cell Death Detection Kit (e.g., from Roche) containing TdT enzyme and fluorescently labeled dUTP

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Cell Culture, Treatment, and Fixation:

    • Culture and treat cells as described previously.

    • Wash cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.

  • Permeabilization:

    • Wash the fixed cells with PBS.

    • Incubate with permeabilization solution for 2 minutes on ice.

  • TUNEL Staining:

    • Wash cells with PBS.

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix enzyme and label solution).

    • Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Microscopy:

    • Wash cells with PBS.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips and visualize the cells under a fluorescence microscope.

    • TUNEL-positive cells will show green fluorescence in the nucleus. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

References

Application Notes: Ascochlorin in Hepatocellular Carcinoma (HCC) Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ascochlorin (ASC), an isoprenoid antibiotic, has emerged as a significant compound in cancer research, particularly for hepatocellular carcinoma (HCC).[1][2] HCC is a prevalent and fatal form of liver cancer, often characterized by the deregulated activation of oncogenic signaling pathways.[3][4] One such critical pathway involves the Signal Transducer and Activator of Transcription 3 (STAT3), which plays a pivotal role in the proliferation and survival of HCC cells.[1][3][5] this compound has demonstrated substantial antineoplastic effects by targeting this pathway, making it a valuable tool for in vitro and in vivo HCC studies.[1][5] These notes provide an overview of this compound's applications, mechanism, and relevant experimental protocols for HCC research.

Mechanism of Action: STAT3 Signaling Inhibition

This compound exerts its primary anti-tumor effects in HCC by suppressing the STAT3 signaling cascade.[1][5] The mechanism involves the upregulation of the Protein Inhibitor of Activated STAT3 (PIAS3). PIAS3 binds to the DNA-binding domain of STAT3, thereby inhibiting its activation.[1][5] This inhibition prevents both constitutive and cytokine-inducible (e.g., IL-6/EGF) STAT3 activation.[1][5] The suppression of STAT3 signaling leads to the downregulation of various oncogenic gene products that are crucial for cell proliferation, survival, and invasion.[1]

ASC This compound PIAS3 PIAS3 Expression ASC->PIAS3 Induces STAT3 STAT3 Activation (Phosphorylation & DNA Binding) PIAS3->STAT3 Inhibits Oncogenes STAT3-Regulated Oncogenes (Cyclin D1, Bcl-2, Mcl-1, Survivin, MMP-9) STAT3->Oncogenes Activates Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Promotes Invasion Migration & Invasion Oncogenes->Invasion Promotes Apoptosis Apoptosis Oncogenes->Apoptosis Inhibits cluster_workflow MTT Assay Workflow A 1. Seed HCC cells in 96-well plates (e.g., 1x10^4 cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of this compound for 24-72h B->C D 4. Add MTT reagent (0.5 mg/mL) to each well C->D E 5. Incubate for 2h at 37°C D->E F 6. Remove medium, add DMSO to dissolve formazan E->F G 7. Measure absorbance at 570 nm F->G cluster_A This compound Application cluster_B Mechanism cluster_C Outcome A1 Direct Anti-Tumor Activity B1 Inhibits STAT3 Pathway A1->B1 A2 Chemosensitization A2->B1 B2 Reverses EMT A2->B2 C1 Inhibition of HCC Growth, Proliferation & Invasion B1->C1 C2 Induction of Apoptosis B1->C2 C3 Suppression of Metastasis B2->C3

References

Application Notes and Protocols for Studying Mitochondrial Dysfunction Using Ascochlorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochlorin is a prenyl-phenol antibiotic isolated from the fungus Ascochyta viciae. It has garnered significant interest in biomedical research due to its potent and specific inhibition of the mitochondrial respiratory chain.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate mitochondrial dysfunction and its downstream cellular consequences.

This compound's primary mechanism of action is the inhibition of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain.[1][2] Notably, it is an unusual inhibitor as it binds to both the Qo and Qi sites of Complex III, effectively blocking electron flow and disrupting mitochondrial respiration.[1][2] This inhibition leads to a cascade of cellular events, including increased production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of signaling pathways involved in apoptosis and cell cycle regulation, such as the p53 and STAT3 pathways.[3][4][5] These characteristics make this compound a valuable pharmacological tool for studying the intricate roles of mitochondrial function in health and disease, and for exploring potential therapeutic strategies targeting mitochondrial metabolism in cancer and other disorders.

Data Presentation

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on mitochondrial function and cellular viability.

ParameterSystemIC50 ValueReference
Inhibition of O2 Uptake (Succinate as substrate)Rat Liver Mitochondria0.013 µM[1]
Inhibition of O2 Uptake (NADH as substrate)H. anomala MitochondriaComparable to Antimycin A3 and Stigmatellin[1]

Table 1: Inhibitory Concentration (IC50) of this compound on Mitochondrial Respiration. This data highlights the potent inhibitory effect of this compound on mitochondrial oxygen consumption.

Cell LineAssayConcentrationEffectReference
Hepatocellular Carcinoma (HepG2, HCCLM3, Huh7)Western Blot50 µMAbrogation of constitutive STAT3 phosphorylation[6]
Human Osteosarcoma & Colon Cancer CellsWestern BlotNot SpecifiedIncreased p53 protein stability and phosphorylation at Ser392[2][3]
ER-negative Breast Cancer (MX-1)Not SpecifiedNot SpecifiedSelective cell killing, partly via apoptosis induction[4]

Table 2: Effects of this compound on Cellular Signaling and Viability. This table provides insights into the downstream consequences of this compound-induced mitochondrial dysfunction in various cancer cell lines.

Experimental Protocols

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR) of cultured cells.

Materials:

  • Seahorse XF96 or XFp Cell Culture Microplates

  • This compound

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Cultured cells of interest

Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Allow cells to adhere and grow overnight in a standard CO2 incubator.

  • Cartridge Hydration:

    • Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C by adding Seahorse XF Calibrant to each well of the utility plate.

  • Assay Preparation:

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for at least 1 hour to allow for temperature and pH equilibration.

    • Prepare stock solutions of this compound and mitochondrial stress test compounds in Seahorse XF assay medium. Load the desired concentrations into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Perform the assay according to the instrument's protocol, with sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis:

    • Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

cluster_workflow Seahorse XF Experimental Workflow A Seed Cells in XF Microplate D Equilibrate Cell Plate (non-CO2 incubator) A->D B Hydrate Sensor Cartridge E Load Compounds into Sensor Cartridge B->E C Prepare Assay Medium & Compounds C->E G Run Seahorse Assay with Sequential Injections D->G F Calibrate Cartridge in XF Analyzer E->F F->G H Analyze OCR Data G->H

Seahorse XF experimental workflow diagram.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential following treatment with this compound.

Materials:

  • JC-1 dye

  • This compound

  • Cultured cells

  • Fluorescence microscope or flow cytometer

  • Appropriate cell culture medium and buffers (e.g., PBS)

Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency in appropriate culture plates.

    • Treat cells with various concentrations of this compound for the desired duration. Include an untreated control.

  • JC-1 Staining:

    • Prepare a working solution of JC-1 dye in cell culture medium (typically 1-5 µg/mL).

    • Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.

  • Washing:

    • Gently wash the cells twice with pre-warmed PBS or cell culture medium to remove excess dye.

  • Imaging or Flow Cytometry:

    • Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or metabolically inactive cells with low ΔΨm will show green fluorescence (JC-1 monomers).

    • Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the cell population using a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.

cluster_jc1 JC-1 Assay Workflow A Treat Cells with This compound B Incubate with JC-1 Dye A->B C Wash Cells B->C D Analyze by Fluorescence Microscopy or Flow Cytometry C->D E Quantify Red/Green Fluorescence Ratio D->E

JC-1 assay workflow for ΔΨm measurement.
Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure changes in intracellular ROS levels after this compound treatment.

Materials:

  • DCFH-DA

  • This compound

  • Cultured cells

  • Fluorescence plate reader, microscope, or flow cytometer

  • Appropriate cell culture medium and buffers

Protocol:

  • Cell Treatment:

    • Seed and culture cells to the desired density.

    • Treat cells with this compound at various concentrations and for different time points.

  • DCFH-DA Loading:

    • Prepare a fresh working solution of DCFH-DA in serum-free medium (typically 5-10 µM).

    • Wash the cells once with PBS and then incubate them with the DCFH-DA solution for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Gently wash the cells twice with PBS to remove unloaded probe.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm), fluorescence microscope, or flow cytometer.

  • Data Analysis:

    • Quantify the fluorescence intensity and express it as a fold change relative to the untreated control to determine the increase in ROS production.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the steps for analyzing the expression of key apoptosis-regulating proteins, such as Bax, Bcl-2, and cleaved caspases, as well as the release of cytochrome c, following this compound treatment.

Materials:

  • This compound

  • Cultured cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cytochrome c, anti-STAT3, anti-p-STAT3, anti-p53)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as required.

    • For cytochrome c release, perform subcellular fractionation to separate cytosolic and mitochondrial fractions.

    • For whole-cell lysates, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Signal Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

This compound-induced mitochondrial dysfunction triggers a complex network of signaling events. The inhibition of Complex III leads to an increase in mitochondrial ROS, which can act as signaling molecules. This oxidative stress, coupled with the disruption of the mitochondrial membrane potential, can initiate the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspases, the executioners of apoptosis. The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also a critical determinant in this process.

Furthermore, mitochondrial dysfunction has been shown to impact other key signaling pathways. This compound treatment can lead to the activation of the tumor suppressor protein p53 and the inhibition of the STAT3 signaling pathway, both of which are crucial regulators of cell survival, proliferation, and apoptosis.

cluster_pathway This compound-Induced Mitochondrial Dysfunction Pathway This compound This compound ComplexIII Mitochondrial Complex III This compound->ComplexIII Inhibits ROS ↑ ROS ComplexIII->ROS Leads to MMP ↓ Mitochondrial Membrane Potential ComplexIII->MMP Leads to STAT3 STAT3 Phosphorylation (Inhibition) ComplexIII->STAT3 p53 p53 Activation ComplexIII->p53 CytoC Cytochrome c Release ROS->CytoC MMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Signaling pathway of this compound-induced mitochondrial dysfunction.

cluster_exp_logic Experimental Logic Flow Mito_Dysfunction Induce Mitochondrial Dysfunction (this compound Treatment) Measure_Respiration Measure Mitochondrial Respiration (Seahorse XF) Mito_Dysfunction->Measure_Respiration Measure_MMP Assess Mitochondrial Membrane Potential (JC-1 Assay) Mito_Dysfunction->Measure_MMP Measure_ROS Detect ROS Production (DCFH-DA Assay) Mito_Dysfunction->Measure_ROS Analyze_Apoptosis Analyze Apoptotic Markers (Western Blot) Mito_Dysfunction->Analyze_Apoptosis Cellular_Response Observe Cellular Response (e.g., Reduced Viability) Measure_Respiration->Cellular_Response Measure_MMP->Cellular_Response Measure_ROS->Cellular_Response Analyze_Apoptosis->Cellular_Response

Logical workflow for studying this compound's effects.

References

Application Notes and Protocols: Experimental Design for Ascochlorin Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ascochlorin (ASC) is an isoprenoid antibiotic, first isolated from the fungus Ascochyta viciae, that has demonstrated significant antineoplastic properties in various cancer models.[1][2] Its primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.[3][4] Deregulated STAT3 activation is a key driver in the proliferation, survival, and invasion of many human cancers, making it a prime target for therapeutic intervention.[3][5] this compound has been shown to suppress both constitutive and inducible STAT3 activation by upregulating the expression of the Protein Inhibitor of Activated STAT3 (PIAS3), which in turn inhibits STAT3's DNA binding ability.[3][4] Additionally, this compound has been identified as an inhibitor of the mitochondrial cytochrome bc1 complex, suggesting a multi-faceted impact on cancer cell metabolism.[6][7]

Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, reduce dosages to mitigate toxicity, and overcome or delay the onset of drug resistance.[8][9] The unique mechanism of this compound makes it a promising candidate for combination studies with conventional chemotherapeutics, targeted agents, or immunotherapies. This document provides a detailed framework and protocols for the preclinical evaluation of this compound in combination therapy settings, from initial in vitro screening to in vivo model validation.

Part 1: Rationale for Combination Partner Selection

The selection of a suitable combination partner for this compound should be hypothesis-driven, based on its known molecular targets. Potential strategies include:

  • Targeting Parallel Survival Pathways: Combining this compound with inhibitors of other critical oncogenic pathways (e.g., PI3K/AKT/mTOR, MAPK/ERK) that cancer cells might use to escape the effects of STAT3 inhibition.

  • Enhancing Apoptosis: Pairing this compound with agents that directly induce apoptosis (e.g., Bcl-2 inhibitors) or with conventional cytotoxic drugs (e.g., taxanes, platinum-based agents) whose efficacy is often limited by STAT3-mediated survival signals.

  • Overcoming Chemoresistance: Investigating combinations in cancer models where STAT3 activation is a known mechanism of resistance to a standard-of-care therapy.

  • Synergizing with other STAT3 Pathway Inhibitors: Combining this compound with other STAT3 inhibitors that have different binding sites or mechanisms, such as those that prevent STAT3 dimerization or phosphorylation, could lead to a more profound and durable pathway inhibition.[10]

Part 2: Key Experimental Protocols

Protocol 2.1: Cell Line Selection and Culture
  • Selection: Choose a panel of cancer cell lines with well-characterized STAT3 activation status (constitutively active, inducible, or low/negative). This allows for the assessment of the combination's efficacy across different genetic backgrounds. For example, hepatocellular carcinoma (HCC) cell lines are suitable given existing data on this compound's effect in this cancer type.[3][4]

  • Culture Conditions: Culture selected cell lines in their recommended media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency before starting any experiment.

Protocol 2.2: Single-Agent Dose-Response Assay (IC50 Determination)
  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the combination drug (Drug X) in a suitable solvent like DMSO. Create a series of 2-fold serial dilutions for each drug in the culture medium.

  • Treatment: Treat the cells with a range of concentrations for each single agent. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC50) for each drug.

Protocol 2.3: Combination Drug Screening (Checkerboard Assay)
  • Plate Design: Use a 96-well plate format to create a dose-response matrix.[11][12] Design the plate with serial dilutions of this compound along the rows and serial dilutions of Drug X along the columns. Typically, a 6x6 or 8x8 matrix centered around the IC50 values of each drug is effective.[12] Include wells for each drug alone and untreated/vehicle controls.

  • Cell Seeding: Seed cells as described in Protocol 2.2.

  • Treatment: Add the single agents and their combinations to the appropriate wells according to the plate map.

  • Incubation: Incubate for the same duration as the single-agent assay (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using the same method as in Protocol 2.2.

Protocol 2.4: Data Analysis for Synergy (Chou-Talalay Method)

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[13][14] It is based on the median-effect principle and calculates a Combination Index (CI).

  • Software: Use software like CompuSyn or the 'SynergyFinder' R package to analyze the dose-response matrix data.[11][15]

  • Data Input: Input the dose and effect (fraction affected, Fa, where Fa = 1 - fraction unaffected/viability) for each drug alone and in combination.

  • CI Calculation: The software will calculate the CI value for different effect levels (Fa).

  • Interpretation of CI Values:

    • CI < 1: Synergism (the combined effect is greater than the sum of individual effects).

    • CI = 1: Additive effect (the combined effect is equal to the sum of individual effects).

    • CI > 1: Antagonism (the combined effect is less than the sum of individual effects).

  • Visualization: Generate Fa-CI plots (CI value vs. fraction affected) and isobolograms to visualize the interaction across a range of concentrations and effect levels.[14][16]

Protocol 2.5: Mechanistic Studies (Western Blotting)
  • Objective: To confirm that the synergistic effect of the combination therapy is linked to enhanced inhibition of the STAT3 pathway or modulation of related pathways.

  • Treatment: Treat cells (grown in 6-well plates) with this compound, Drug X, and the combination at synergistic concentrations (e.g., IC50 or lower) for a relevant time point (e.g., 24 hours).

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies overnight at 4°C. Key proteins to probe include:

    • p-STAT3 (Tyr705)

    • Total STAT3

    • PIAS3

    • Downstream STAT3 targets (e.g., Cyclin D1, Bcl-2, Survivin)[4]

    • Apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP)

    • A loading control (e.g., β-actin or GAPDH)

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate on an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ to determine the relative changes in protein expression or phosphorylation.

Part 3: In Vivo Experimental Protocols

Protocol 3.1: Xenograft Mouse Model Development
  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice). All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in a mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=6-10 mice per group) with similar average tumor volumes.

Protocol 3.2: In Vivo Combination Therapy Study Design
  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., saline, PBS with DMSO/Tween-80)

    • Group 2: this compound alone

    • Group 3: Drug X alone

    • Group 4: this compound + Drug X combination

  • Dosing and Administration: Determine the doses and administration routes (e.g., intraperitoneal, oral gavage) based on previous studies or preliminary tolerability experiments.[4][17] Administer treatments according to a defined schedule (e.g., daily, 5 days a week) for a set period (e.g., 3-4 weeks).[17]

  • Monitoring: Continue to monitor tumor volumes throughout the study.

Protocol 3.3: Efficacy and Toxicity Assessment
  • Efficacy: The primary endpoint is tumor growth inhibition. At the end of the study, euthanize the mice, excise the tumors, and record their final weights.

  • Pharmacodynamic Analysis: A subset of tumors can be harvested a few hours after the final dose to assess target engagement in vivo via Western blotting or immunohistochemistry for markers like p-STAT3.

Part 4: Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Single-Agent IC50 Values in Cancer Cell Lines (72h Treatment)

Cell Line This compound IC50 (µM) Drug X IC50 (µM)
Cell Line A 12.5 ± 1.8 5.2 ± 0.7
Cell Line B 25.1 ± 3.2 1.8 ± 0.3
Cell Line C 8.9 ± 1.1 22.4 ± 2.5

Values are presented as mean ± standard deviation from three independent experiments.

Table 2: Combination Index (CI) Values for this compound and Drug X in Cell Line A

Fraction Affected (Fa) Combination Index (CI) Interpretation
0.25 1.05 Additive
0.50 0.78 Synergism
0.75 0.62 Synergism
0.90 0.51 Strong Synergism

CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy.[14]

Table 3: In Vivo Efficacy of Combination Therapy in a Xenograft Model

Treatment Group Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control 1520 ± 210 - +5.2
This compound (10 mg/kg) 988 ± 155 35.0 +2.1
Drug X (5 mg/kg) 1140 ± 180 25.0 -1.5
Combination 410 ± 95* 73.0 -2.8

*Values are presented as mean ± standard error of the mean. p < 0.05 compared to single-agent groups.

Part 5: Mandatory Visualizations

STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer (Active) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Translocation PIAS3 PIAS3 PIAS3->STAT3_active Inhibits DNA Binding This compound This compound This compound->PIAS3 Upregulates Gene_Expression Target Gene Expression (Cyclin D1, Bcl-2, Survivin) DNA->Gene_Expression Transcription

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental_Workflow start Start: Hypothesis Generation cell_culture 1. Cell Line Selection & Culture start->cell_culture ic50 2. Single-Agent IC50 Determination cell_culture->ic50 checkerboard 3. Combination Screening (Checkerboard Assay) ic50->checkerboard synergy 4. Synergy Analysis (Chou-Talalay Method) checkerboard->synergy mechanistic 5. Mechanistic Studies (Western Blot, etc.) synergy->mechanistic invivo 6. In Vivo Validation (Xenograft Model) mechanistic->invivo end Conclusion invivo->end

Caption: Workflow for this compound combination therapy studies.

CI_Logic_Flow ci_value Calculate Combination Index (CI) Value synergism CI < 1 Synergism ci_value->synergism < 1 additive CI = 1 Additive ci_value->additive = 1 antagonism CI > 1 Antagonism ci_value->antagonism > 1 action_synergy Proceed to Mechanistic & In Vivo Studies synergism->action_synergy action_additive Consider for dose reduction potential. Re-evaluate. additive->action_additive action_antagonism Combination not favorable. Discontinue. antagonism->action_antagonism

Caption: Decision-making flow based on Combination Index (CI).

References

Ascochlorin: A Potent Inhibitor of Cancer Cell Invasion and Migration

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Ascochlorin, a prenyl-phenol antibiotic isolated from the fungus Ascochyta viciae, has demonstrated significant anti-tumor properties, particularly in the inhibition of cancer cell invasion and migration.[1][2] These processes are critical for tumor metastasis, the primary cause of cancer-related mortality. This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound in invasion and migration assays. It also elucidates the key signaling pathways modulated by this compound.

Application Notes

This compound's inhibitory effects on cell invasion and migration are primarily attributed to its ability to downregulate the expression and activity of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix (ECM).[1][3][4] Specifically, this compound has been shown to target MMP-2 and MMP-9, which are key players in the metastatic cascade.[1][5]

The compound exerts its effects through the modulation of several key signaling pathways:

  • ERK1/2 Signaling Pathway: this compound suppresses the ERK1/2 signaling pathway, which in turn inhibits the activation of the transcription factor activator protein-1 (AP-1).[1][3] This leads to a downstream reduction in the gene expression of MMP-9.

  • STAT3 Signaling Cascade: this compound upregulates the expression of the Protein Inhibitor of Activated STAT3 (PIAS3).[6][7] PIAS3 subsequently inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of genes involved in cell proliferation, survival, and invasion.[6][7]

  • FAK and JAK-STAT Signaling: The compound has been observed to inhibit the phosphorylation of Focal Adhesion Kinase (FAK) and Janus Kinase (JAK), leading to reduced STAT3 activation and consequently decreased MMP-2 activity.[5]

A derivative of this compound, 4-O-Methylthis compound (MAC), has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is implicated in cancer cell proliferation and survival.[8]

Quantitative Data Summary

The inhibitory effects of this compound on cancer cell invasion and migration are dose-dependent. The following tables summarize the quantitative data from various studies.

Table 1: Effect of this compound on Cell Invasion

Cell LineAssay TypeThis compound Concentration% Inhibition of InvasionReference
Caki-1 (Human Renal Carcinoma)Matrigel Invasion Assay10 µM~50%[1][3]
Caki-1 (Human Renal Carcinoma)Matrigel Invasion Assay20 µM~80%[1][3]
HepG2 (Hepatocellular Carcinoma)Matrigel Invasion Assay50 µMSignificant Inhibition[6]
HCCLM3 (Hepatocellular Carcinoma)Matrigel Invasion Assay50 µMSignificant Inhibition[6]
U373MG (Human Glioblastoma)Matrigel Invasion Assay10 µMSignificant Inhibition[5]
A172 (Human Glioblastoma)Matrigel Invasion Assay10 µMSignificant Inhibition[5]

Table 2: Effect of this compound on Cell Migration

Cell LineAssay TypeThis compound Concentration% Inhibition of MigrationReference
HepG2 (Hepatocellular Carcinoma)Wound Healing Assay50 µMSignificant Inhibition[6]
HCCLM3 (Hepatocellular Carcinoma)Wound Healing Assay50 µMSignificant Inhibition[6]
U373MG (Human Glioblastoma)Wound Healing Assay10 µMSignificant Inhibition[5]
A172 (Human Glioblastoma)Wound Healing Assay10 µMSignificant Inhibition[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific cell lines and experimental conditions.[9][10][11][12]

Protocol 1: Transwell Invasion Assay

This assay, also known as the Boyden chamber assay, is used to assess the invasive potential of cells through a basement membrane matrix.[10][12]

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel basement membrane matrix

  • Cell culture medium (serum-free and serum-containing)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cotton swabs

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., crystal violet or DAPI)

  • Microscope

Procedure:

  • Coating the Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/mL).

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

    • Incubate at 37°C for at least 4-6 hours to allow the gel to solidify.

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Trypsinize and resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.

    • Seed 1-5 x 10^4 cells in 200 µL of the cell suspension into the upper chamber of the coated inserts.

  • Chemoattraction:

    • Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours, depending on the cell type.

  • Quantification:

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with crystal violet (0.5% in 25% methanol) for 15 minutes or with a fluorescent dye like DAPI.

    • Wash the inserts with PBS.

    • Count the number of stained cells in several random fields under a microscope.

    • Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

Protocol 2: Wound Healing (Scratch) Assay

This assay is used to evaluate cell migration in a two-dimensional context.[9]

Materials:

  • 6-well or 12-well plates

  • p200 pipette tip or a specialized scratch tool

  • Cell culture medium

  • This compound

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.

  • Creating the Wound:

    • Using a sterile p200 pipette tip, create a straight scratch (wound) through the center of the cell monolayer.

    • Wash the wells gently with PBS to remove detached cells and debris.

  • Treatment:

    • Add fresh medium containing different concentrations of this compound or vehicle control to the wells.

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope. Ensure the same field of view is imaged each time.

  • Data Analysis:

    • Measure the width of the scratch at different points for each time point and condition.

    • The rate of cell migration can be calculated by the change in the wound area or width over time.

Protocol 3: Gelatin Zymography

This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in conditioned media.

Materials:

  • SDS-PAGE gels copolymerized with gelatin (1 mg/mL)

  • Conditioned cell culture medium

  • Zymogram sample buffer (non-reducing)

  • Zymogram developing buffer

  • Staining solution (e.g., Coomassie Brilliant Blue R-250)

  • Destaining solution

Procedure:

  • Sample Preparation:

    • Collect conditioned medium from cells treated with this compound or vehicle control.

    • Concentrate the proteins in the medium if necessary.

    • Mix the conditioned medium with non-reducing sample buffer. Do not boil the samples.

  • Electrophoresis:

    • Run the samples on a gelatin-containing SDS-PAGE gel at 4°C.

  • Renaturation and Development:

    • After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 12-24 hours.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel.

    • Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the enzyme activity.

Signaling Pathway and Experimental Workflow Diagrams

ascochlorin_signaling_pathway This compound This compound erk ERK1/2 This compound->erk pias3 PIAS3 This compound->pias3 fak FAK This compound->fak jak JAK This compound->jak ap1 AP-1 erk->ap1 mmp9_gene MMP-9 Gene ap1->mmp9_gene mmp9_protein MMP-9 mmp9_gene->mmp9_protein Expression invasion_migration Invasion & Migration mmp9_protein->invasion_migration stat3 STAT3 pias3->stat3 invasive_genes Invasive Genes stat3->invasive_genes mmp2_protein MMP-2 stat3->mmp2_protein Activity invasive_genes->invasion_migration fak->stat3 jak->stat3 mmp2_protein->invasion_migration

Caption: this compound signaling pathways in inhibiting invasion and migration.

transwell_invasion_assay_workflow start Start coat Coat Transwell insert with Matrigel start->coat seed Seed cells with this compound in upper chamber coat->seed chemoattractant Add chemoattractant to lower chamber seed->chemoattractant incubate Incubate for 12-48h chemoattractant->incubate remove_noninvading Remove non-invading cells incubate->remove_noninvading fix_stain Fix and stain invading cells remove_noninvading->fix_stain quantify Quantify invading cells (microscopy or plate reader) fix_stain->quantify end End quantify->end

Caption: Workflow for the Transwell invasion assay.

wound_healing_assay_workflow start Start confluent Grow cells to confluent monolayer start->confluent scratch Create a scratch (wound) confluent->scratch treat Treat with this compound scratch->treat image_t0 Image at Time 0 treat->image_t0 incubate Incubate and image at time intervals image_t0->incubate analyze Analyze wound closure incubate->analyze end End analyze->end

Caption: Workflow for the wound healing (scratch) assay.

References

Application Notes and Protocols: In Vitro Clonogenic Assay to Assess Long-Term Effects of Ascochlorin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascochlorin is an isoprenoid antibiotic that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Its primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade, a key pathway in promoting cancer cell proliferation, survival, and invasion.[1][2] Additionally, this compound has been shown to modulate other critical pathways, such as the Wnt/β-catenin signaling pathway.[3] The clonogenic assay, a well-established in vitro method, is an indispensable tool for evaluating the long-term efficacy of cytotoxic and cytostatic agents like this compound by assessing the ability of single cells to form colonies.[4][5][6]

These application notes provide a comprehensive protocol for conducting an in vitro clonogenic assay to determine the long-term effects of this compound on cancer cells. The notes also detail the key signaling pathways affected by this compound and present a framework for quantitative data analysis.

Data Presentation

The long-term effects of this compound on cell viability can be quantified by determining the surviving fraction of cells at various concentrations. The following table provides a template for presenting such quantitative data. The data presented here are representative and should be replaced with experimental results.

This compound Concentration (µM)Number of Colonies (Mean ± SD)Plating Efficiency (%)Surviving Fraction (%)
0 (Control)150 ± 1225.0100.0
10115 ± 919.276.8
2568 ± 711.345.2
5025 ± 54.216.8
  • Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%

  • Surviving Fraction (SF): (PE of treated sample / PE of control sample) x 100%

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple signaling pathways crucial for tumor cell survival and proliferation.

Inhibition of the STAT3 Signaling Pathway

A primary mechanism of this compound is the disruption of the STAT3 signaling pathway. This compound has been shown to inhibit both constitutive and inducible STAT3 activation.[1][7] It achieves this by inhibiting the phosphorylation of upstream kinases such as JAK1, JAK2, and Src.[1] Furthermore, this compound can induce the expression of Protein Inhibitor of Activated STAT3 (PIAS3), which directly binds to and inhibits STAT3.[1][7] The downstream effects of STAT3 inhibition include the downregulation of genes involved in cell proliferation, survival, and invasion.

STAT3_Pathway Ligand Cytokines/Growth Factors (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase Ligand->Receptor JAK JAK1 / JAK2 / Src Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive P STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus PIAS3 PIAS3 PIAS3->STAT3_active Inhibits Gene_Expression Target Gene Expression (Proliferation, Survival, Invasion) Nucleus->Gene_Expression Transcription This compound This compound This compound->JAK Inhibits phosphorylation This compound->PIAS3 Induces expression

Caption: this compound inhibits the STAT3 signaling pathway.

Modulation of the Wnt/β-catenin Signaling Pathway

This compound has also been found to modulate the Wnt/β-catenin pathway. In certain cellular contexts, this compound can lead to the stabilization and nuclear accumulation of β-catenin, a key effector of the Wnt pathway. This can influence the expression of Wnt target genes involved in cell fate determination and proliferation.

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Target_Genes Wnt Target Genes TCF_LEF->Target_Genes Transcription This compound This compound This compound->Destruction_Complex Modulates

Caption: this compound modulates the Wnt/β-catenin signaling pathway.

Experimental Protocols

Materials
  • Hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, HCCLM3, Huh7)[1]

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well cell culture plates

  • Cell counting device (e.g., hemocytometer)

  • Fixation solution (e.g., 100% methanol or a 1:7 mixture of acetic acid and methanol)

  • Staining solution (e.g., 0.5% or 1% crystal violet in methanol)[1]

  • Incubator (37°C, 5% CO2)

  • Microscope

Experimental Workflow

The following diagram illustrates the key steps in performing a clonogenic assay to assess the long-term effects of this compound.

Clonogenic_Assay_Workflow Start Start Cell_Culture 1. Cell Culture Maintain HCC cell lines Start->Cell_Culture Cell_Harvest 2. Cell Harvest & Counting Trypsinize and count cells Cell_Culture->Cell_Harvest Cell_Seeding 3. Cell Seeding Seed 600-800 cells/well in 6-well plates Cell_Harvest->Cell_Seeding Incubation1 4. Incubation (24h) Allow cells to attach Cell_Seeding->Incubation1 Treatment 5. This compound Treatment Add various concentrations of this compound Incubation1->Treatment Incubation2 6. Incubation (72h) Incubate with this compound Treatment->Incubation2 Wash_Medium 7. Wash & Medium Change Wash with PBS and add fresh medium Incubation2->Wash_Medium Incubation3 8. Long-term Incubation (2 weeks) Allow colonies to form Wash_Medium->Incubation3 Fixation 9. Fixation Fix colonies with methanol Incubation3->Fixation Staining 10. Staining Stain with Crystal Violet Fixation->Staining Counting 11. Colony Counting Count colonies (>50 cells) Staining->Counting Analysis 12. Data Analysis Calculate PE and SF Counting->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Ascochlorin solubility and stability in DMSO for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Ascochlorin when dissolved in Dimethyl Sulfoxide (DMSO) for long-term storage. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: this compound is soluble in DMSO.[1][2] Published data indicates a solubility of approximately 0.9-1.1 mg/mL.[3]

Q2: What is the recommended storage temperature for this compound solutions in DMSO?

A2: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -20°C.[1][2]

Q3: How stable is this compound in DMSO during long-term storage?

Q4: Can I store my this compound/DMSO stock solution at 4°C or room temperature?

A4: It is not recommended. Storage at higher temperatures can accelerate the degradation of compounds in DMSO.[7][8] One study on various compounds in DMSO showed that after one year at room temperature, the probability of observing the intact compound was only 52%.[7] For optimal stability, -20°C is the recommended storage temperature.[1]

Q5: How many times can I freeze and thaw my this compound/DMSO stock solution?

A5: The number of permissible freeze-thaw cycles depends on the specific compound. While some compounds are resistant to multiple cycles, others are very sensitive.[4] To minimize degradation, it is advisable to aliquot the this compound/DMSO stock solution into smaller, single-use volumes. This practice avoids repeated freezing and thawing of the main stock.

Data Summary: Solubility and Storage

ParameterValue/RecommendationSource(s)
Molecular Formula C₂₃H₂₉ClO₄[1]
Molecular Weight 404.9 g/mol [1][9]
Solvents DMSO, DMF, Ethanol, Methanol[1]
Solubility in DMSO 0.9-1.1 mg/mL[3]
Recommended Storage -20°C[1][2]
Appearance Powder[2]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 404.9 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 404.9 g/mol = 4.049 mg

  • Weighing: Carefully weigh out 4.05 mg of this compound powder using an analytical balance and place it into a sterile vial.

  • Dissolving:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

    • Cap the vial securely.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, tightly sealed cryovials or microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for long-term storage.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the stock solution upon storage. The solution may be supersaturated, or the compound is degrading.Gently warm the solution to 37°C and vortex to redissolve. If the precipitate persists, the solution may need to be remade. Consider preparing a lower concentration stock solution.
Loss of biological activity over time. Compound degradation due to improper storage, multiple freeze-thaw cycles, or water contamination in DMSO.Always use freshly prepared solutions for critical experiments. Prepare single-use aliquots to avoid freeze-thaw cycles. Use high-purity, anhydrous DMSO.
Difficulty dissolving the this compound powder. Insufficient solvent volume or low temperature.Ensure the correct volume of DMSO is added. Gentle warming (up to 37°C) and vortexing can facilitate dissolution. Sonication can also be used cautiously.

Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Warm to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C aliquot->store thaw 6. Thaw a Single Aliquot store->thaw dilute 7. Dilute in Culture Medium thaw->dilute

Caption: Workflow for preparing and storing this compound in DMSO.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R / gp130 JAK JAK IL6R->JAK Activates IL6 IL-6 IL6->IL6R Binds STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus & Binds DNA PIAS3 PIAS3 PIAS3->STAT3_dimer Inhibits DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription This compound This compound This compound->PIAS3 Induces Expression

Caption: this compound inhibits the STAT3 signaling pathway.[10][11]

References

Technical Support Center: Troubleshooting Ascochlorin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ascochlorin. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when using this compound in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help you mitigate and resolve this compound precipitation in your cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is an isoprenoid antibiotic produced by various fungi. It is a known inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain, acting at both the ubiquinol oxidation (Qo) and ubiquinone reduction (Qi) sites.[1] Additionally, this compound has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway by reducing STAT3 phosphorylation and inducing the expression of Protein Inhibitor of Activated STAT3 (PIAS3).

Q2: What are the solubility properties of this compound?

This compound is a hydrophobic molecule and is practically insoluble in water. However, it is soluble in several organic solvents. The table below summarizes its solubility in common laboratory solvents.

SolventSolubility
Water Insoluble
Dimethyl Sulfoxide (DMSO) Soluble
Dimethylformamide (DMF) Soluble
Ethanol Soluble
Methanol Soluble

Q3: What is the recommended final concentration of DMSO in cell culture media when using this compound?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), with many cell lines tolerating up to 1%.[2][3] However, the sensitivity to DMSO can vary significantly between cell types, especially with primary cells, which tend to be more sensitive.[2] It is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line at the intended final concentration.

Q4: Can serum in the cell culture media affect this compound solubility?

While not specifically documented for this compound, it is a known phenomenon that serum proteins can interact with hydrophobic compounds, sometimes aiding in their solubilization. Conversely, high concentrations of a compound can lead to protein precipitation. If you observe precipitation in serum-containing media, it is worth testing the solubility in a serum-free version of the same medium to determine if serum components are contributing to the issue.

Troubleshooting Guide: this compound Precipitation

This guide addresses common scenarios of this compound precipitation and provides step-by-step solutions.

Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Cell Culture Media

This is often due to "solvent shock," where the rapid dilution of a concentrated organic stock solution into an aqueous medium causes the compound to crash out of solution.

Experimental Protocol to Mitigate Immediate Precipitation:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure complete dissolution by gentle warming (to no more than 37°C) and vortexing.

  • Pre-warm Culture Media: Before adding the this compound stock, warm your cell culture medium to 37°C.

  • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in pre-warmed media.

    • For example, to achieve a final concentration of 20 µM from a 20 mM stock (a 1:1000 dilution), first create a 1:100 intermediate dilution by adding 1 µL of the 20 mM stock to 99 µL of pre-warmed media.

    • Gently vortex the intermediate dilution.

    • Then, add 100 µL of this intermediate dilution to 900 µL of your final volume of pre-warmed culture medium.

  • Add Dropwise While Vortexing: When adding the this compound stock or intermediate dilution to the media, add it drop by drop while gently vortexing or swirling the tube to ensure rapid and uniform mixing.

Issue 2: Precipitate Forms Over Time in the Incubator

Precipitation that occurs after a period of incubation can be due to several factors, including temperature shifts, changes in media pH, or the compound's borderline solubility at the experimental concentration.

Troubleshooting Steps:

  • Verify Maximum Soluble Concentration: The intended working concentration may be too high for your specific media and conditions. It is crucial to determine the maximum soluble concentration of this compound in your cell culture medium.

    Protocol for Determining Maximum Soluble Concentration:

    • Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium (including serum, if applicable) to span a range of concentrations above and below your intended working concentration.

    • Incubate these solutions under your standard experimental conditions (e.g., 37°C, 5% CO2).

    • Visually inspect for precipitation at several time points (e.g., 1, 4, 24, and 48 hours) under a microscope.

    • The highest concentration that remains clear of any visible precipitate is your maximum soluble concentration.

  • Maintain Temperature: Ensure that the cell culture medium is pre-warmed to 37°C before adding the this compound solution to avoid temperature-related solubility changes.

  • Check Media pH: The CO2 environment in an incubator can slightly lower the pH of the media. Ensure your medium is properly buffered for the CO2 concentration you are using. While this compound's pH sensitivity is not well-documented, significant pH shifts can affect the solubility of many small molecules.

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the STAT3 Signaling Pathway

This compound has been shown to inhibit the STAT3 signaling pathway. This is achieved, in part, by inhibiting the phosphorylation of upstream kinases such as JAK1, JAK2, and Src, which in turn prevents the phosphorylation and activation of STAT3. Furthermore, this compound can induce the expression of PIAS3, a protein that directly binds to and inhibits activated STAT3.

STAT3_Pathway_Inhibition cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK1/JAK2/Src Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Promotes This compound This compound This compound->JAK Inhibits PIAS3 PIAS3 This compound->PIAS3 Induces PIAS3->STAT3_dimer Inhibits

Caption: this compound inhibits the STAT3 signaling pathway.

This compound's Inhibition of Mitochondrial Complex III

This compound targets Complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain. It binds to both the Qo and Qi sites, thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

Mitochondrial_Complex_III_Inhibition cluster_membrane Inner Mitochondrial Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Proton_gradient Proton Gradient (H+) Complex_I->Proton_gradient Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->Proton_gradient Complex_IV Complex IV Cytochrome_c->Complex_IV e- Complex_IV->Proton_gradient This compound This compound This compound->Complex_III Inhibits at Qo and Qi sites ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Proton_gradient->ATP_Synthase Drives

Caption: this compound inhibits mitochondrial electron transport at Complex III.

Experimental Workflow for this compound Treatment in Cell Culture

The following workflow provides a logical sequence for preparing and using this compound in your cell culture experiments to minimize the risk of precipitation.

Ascochlorin_Workflow start Start dissolve Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10-20 mM) start->dissolve store Aliquot and store stock solution at -20°C or -80°C dissolve->store prewarm_media Pre-warm complete cell culture medium to 37°C store->prewarm_media intermediate_dilution Prepare an intermediate dilution of this compound in pre-warmed medium prewarm_media->intermediate_dilution final_dilution Add the intermediate dilution to the final volume of pre-warmed medium while gently vortexing intermediate_dilution->final_dilution add_to_cells Add the final this compound-containing medium to the cells final_dilution->add_to_cells incubate Incubate cells under standard conditions add_to_cells->incubate observe Periodically check for precipitation under a microscope incubate->observe observe->start Precipitation Occurs (Re-evaluate concentration and dilution method) end End observe->end No Precipitation

Caption: Recommended workflow for preparing and using this compound in cell culture.

References

Ascochlorin Technical Support Center: Identifying and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for working with Ascochlorin. The focus is on understanding, identifying, and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound (ASC) is an isoprenoid antibiotic known primarily for its anti-cancer properties.[1] Its main on-target effect is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] ASC can inhibit both constitutive and cytokine-induced STAT3 activation, reduce its ability to bind to DNA, and modulate the expression of various STAT3-regulated genes involved in proliferation and survival.[2][3] The mechanism appears to involve increasing the expression of Protein Inhibitor of Activated STAT3 (PIAS3), which binds to STAT3 and curtails its activity.[2][3]

Q2: What are "off-target" effects and why are they a concern in drug research?

Off-target effects are adverse effects resulting from a drug or compound binding to proteins other than the intended therapeutic target.[4][5] These unintended interactions can lead to misinterpretation of experimental data, where a biological response is incorrectly attributed to the modulation of the primary target.[5] Understanding and identifying off-target effects is crucial for validating a compound's mechanism of action and ensuring its safety and efficacy in drug development.[6]

Q3: Besides STAT3, what are other known targets of this compound?

While STAT3 is the most well-documented target, studies have indicated that this compound can also exert effects through other pathways. For instance, in malignant human glioma cells, this compound has been shown to inhibit cell migration and invasion by suppressing the phosphorylation of Focal Adhesion Kinase (FAK) and Janus Kinase 2 (JAK2), which are upstream of STAT3.[7] This suggests that this compound's effects may result from interactions at multiple points in the signaling cascade.

Q4: How can I experimentally distinguish between on-target (STAT3-mediated) and potential off-target effects?

To differentiate between on-target and off-target effects, a combination of control experiments is recommended:

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of STAT3 in your cellular model. If the biological effect of this compound persists in these cells, it is likely due to an off-target mechanism.

  • Use of Alternative Inhibitors: Compare the phenotype induced by this compound with that of other structurally different and well-characterized STAT3 inhibitors. If the phenotypes are inconsistent, off-target effects may be at play for one or more of the compounds.

  • Rescue Experiments: If this compound inhibits a process, attempt to "rescue" the phenotype by introducing a constitutively active form of STAT3. If the effect cannot be rescued, it may be independent of STAT3 signaling.

Troubleshooting Guide: Investigating Unexpected Results

Q5: My experiment with this compound is yielding an unexpected phenotype. What is the first step to determine if this is an off-target effect?

When faced with unexpected results, a systematic approach is necessary to rule out common experimental errors before investigating off-target pharmacology. The following workflow provides a logical sequence of troubleshooting steps.

G cluster_0 Initial Troubleshooting Workflow start Unexpected Phenotype Observed confirm_compound 1. Confirm Compound Identity & Purity (LC-MS, NMR) start->confirm_compound dose_response 2. Perform Dose-Response & Cytotoxicity Assay (MTT) confirm_compound->dose_response literature 3. Review Literature for Similar Phenotypes dose_response->literature controls 4. Implement Controls (e.g., STAT3 siRNA) literature->controls phenotype_persists Phenotype Persists in STAT3-null background? controls->phenotype_persists on_target Likely On-Target Effect phenotype_persists->on_target No off_target Potential Off-Target Effect (Proceed to Target ID) phenotype_persists->off_target Yes G cluster_1 General Chemical Proteomics Workflow probe_synthesis 1. Synthesize Affinity Probe (this compound + Linker + Tag) incubation 2. Incubate Probe with Cell Lysate or Live Cells probe_synthesis->incubation enrichment 3. Enrich Protein-Probe Complexes (e.g., Streptavidin Beads) incubation->enrichment elution 4. Wash and Elute Bound Proteins enrichment->elution ms_analysis 5. Protein ID by LC-MS/MS elution->ms_analysis validation 6. Validate Hits (e.g., CETSA, Western Blot) ms_analysis->validation G cluster_pathway JAK-STAT Signaling & this compound Inhibition cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor binds jak JAK2 receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (Dimer) stat3->p_stat3 dimerizes nucleus Nucleus p_stat3->nucleus translocates gene_exp Target Gene Expression (Cyclin D1, Bcl-2, MMP-9) nucleus->gene_exp regulates pias3 PIAS3 pias3->p_stat3 inhibits fak FAK ascochlorin_jak This compound ascochlorin_jak->jak inhibits phosphorylation ascochlorin_stat3 This compound ascochlorin_stat3->p_stat3 inhibits dimerization/ DNA binding ascochlorin_stat3->pias3 induces ascochlorin_fak This compound ascochlorin_fak->fak inhibits phosphorylation

References

Technical Support Center: Overcoming Resistance to Ascochlorin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Ascochlorin, particularly concerning the development of cancer cell resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound (ASC) is an isoprenoid antibiotic with potent anti-cancer properties. Its primary mechanism involves the inhibition of the STAT3 signaling cascade. ASC can suppress both constitutive and inducible STAT3 activation, which is a key pathway involved in cancer cell proliferation, survival, invasion, and apoptosis resistance. It achieves this, in part, by upregulating the expression of Protein Inhibitor of Activated STAT3 (PIAS3), a negative regulator of STAT3. Additionally, this compound has been shown to be a novel inhibitor of the mitochondrial cytochrome bc1 complex, affecting cellular respiration.

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

While research specifically on acquired resistance to this compound is emerging, based on its mechanism of action, likely resistance mechanisms include:

  • Reactivation of the STAT3 Pathway: Cancer cells may develop mechanisms to bypass this compound's inhibitory effect on STAT3. This can occur through feedback loops involving receptor tyrosine kinases (RTKs) like FGFR and upstream kinases such as JAK. This feedback activation can render STAT3-targeted therapies less effective.

  • Mutations in the Drug Target: Although not yet reported for this compound, mutations in the drug's direct target can lead to resistance. For this compound, this could theoretically involve mutations in the STAT3 protein that prevent drug binding or alterations in the mitochondrial cytochrome bc1 complex.

  • Upregulation of Pro-survival Pathways: Cancer cells might compensate for STAT3 inhibition by upregulating alternative survival pathways, thereby circumventing the apoptotic signals induced by this compound.

Q3: Can this compound be used in combination with other chemotherapeutic agents to overcome resistance?

Yes, combination therapy is a promising strategy. This compound has been shown to enhance the sensitivity of hepatocellular carcinoma cells to doxorubicin. It can also act synergistically with 5-Fluorouracil (5-FU) in colorectal cancer cells by inhibiting the Wnt/β-catenin signaling pathway. Combining this compound with other agents that target parallel or downstream survival pathways could be an effective approach to prevent or overcome resistance.

Q4: What is a typical effective concentration range for this compound in in vitro experiments?

The effective concentration of this compound can vary depending on the cancer cell line. However, studies have shown significant effects on STAT3 phosphorylation and cell viability in hepatocellular carcinoma cells at concentrations around 50 µM. It is always recommended to perform a dose-response curve (e.g., using an MTT assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Decreased cell death in response to this compound treatment over subsequent passages. Development of acquired resistance.1. Confirm Resistance: Perform a dose-response experiment (MTT assay) to compare the IC50 of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in IC50 indicates resistance.2. Investigate STAT3 Reactivation: Analyze the phosphorylation status of STAT3 (p-STAT3 Tyr705) via Western blot in both sensitive and resistant cells after this compound treatment. Persistent or increased p-STAT3 in the resistant line suggests pathway reactivation.3. Combination Therapy: Treat resistant cells with a combination of this compound and an inhibitor of a potential bypass pathway (e.g., a JAK inhibitor or an FGFR inhibitor).
No significant inhibition of STAT3 phosphorylation observed after this compound treatment. 1. Suboptimal Drug Concentration: The concentration of this compound may be too low for the specific cell line.2. Cell Line Insensitivity: The cell line may have intrinsically low dependence on the STAT3 pathway.3. Experimental Error: Issues with reagent stability or experimental procedure.1. Optimize Concentration: Perform a dose-response curve for this compound's effect on p-STAT3 levels.2. Assess STAT3 Dependence: Confirm that your cell line has constitutively active STAT3 before initiating experiments.3. Verify Reagents and Protocol: Ensure proper storage and handling of this compound. Use a positive control for STAT3 activation (e.g., IL-6 stimulation) to validate the assay.
High variability in apoptosis assay results. 1. Inconsistent Cell Health: Variations in cell confluency, passage number, or overall health.2. Timing of Assay: Apoptosis is a dynamic process; the time point for measurement may not be optimal.3. Assay Technique: Inconsistent staining or gating in flow cytometry.1. Standardize Cell Culture: Use cells of a similar passage number and seed them to achieve consistent confluency for each experiment.2. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing this compound-induced apoptosis.3. Optimize Staining and Analysis: Use appropriate controls for your apoptosis assay (e.g., unstained, single-stained controls for flow cytometry) and ensure consistent gating strategies.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • DMSO (for stock solution)

  • 96-well plates

  • MTT reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl)

Procedure:

  • Determine Initial IC50: Perform an MTT assay to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same

Best practices for handling and storing Ascochlorin powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for handling and storing Ascochlorin powder. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a fungal metabolite known for its various biological activities, including antitumor, antiviral, and antibiotic properties. It is an isoprenoid antibiotic that has been shown to inhibit STAT3 signaling and matrix metalloproteinase-9 (MMP-9) expression.

2. What are the recommended storage conditions for this compound powder?

This compound powder should be stored at -20°C for long-term stability. It is recommended to keep the container tightly sealed and protected from moisture.

3. In which solvents is this compound soluble?

This compound is soluble in several organic solvents. The table below summarizes the known solubility of this compound.

SolventSolubility
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble

4. What is the stability of this compound in solution?

The stability of this compound in solution is dependent on the solvent, storage temperature, pH, and exposure to light. While detailed stability studies with quantitative data are not widely published, it is best practice to prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light, especially for long-term storage.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound powder.

Problem: this compound powder is difficult to weigh accurately.

  • Possible Cause: The powder may be static or hygroscopic.

  • Solution:

    • Use an anti-static weighing dish or a microbalance with a draft shield.

    • Equilibrate the container of this compound to room temperature before opening to minimize moisture condensation.

    • Work in a low-humidity environment if possible.

Problem: this compound is not dissolving in the chosen solvent.

  • Possible Cause: The concentration may be too high, or the solvent may not be appropriate for the desired concentration.

  • Solution:

    • Try vortexing or sonicating the solution to aid dissolution.

    • Gently warming the solution may help, but be cautious as this could potentially degrade the compound.

    • Attempt to dissolve a smaller amount of this compound in the same volume of solvent.

    • If using an aqueous buffer, ensure the pH is compatible with this compound's stability.

Problem: Inconsistent experimental results are being observed.

  • Possible Cause: This could be due to degradation of the this compound stock solution or variability in its preparation.

  • Solution:

    • Prepare fresh stock solutions for each experiment.

    • If using frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles.

    • Verify the accuracy of the concentration of your stock solution.

    • Protect the stock solution and experimental samples from light.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 404.9 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes and sterile tips

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Weigh out 4.05 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation weigh Weigh this compound Powder dissolve Dissolve in Appropriate Solvent weigh->dissolve Transfer vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw For use dilute Dilute to Working Concentration thaw->dilute treat Treat Cells/Samples dilute->treat assay Perform Assay treat->assay

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_flow start Start: Issue with Experiment dissolving Is the this compound dissolving properly? start->dissolving consistency Are the experimental results consistent? dissolving->consistency Yes sol_actions Actions: - Vortex/Sonicate - Gently warm - Check concentration dissolving->sol_actions No weighing Is weighing the powder difficult? consistency->weighing Yes con_actions Actions: - Prepare fresh solution - Avoid freeze-thaw - Protect from light consistency->con_actions No weigh_actions Actions: - Use anti-static dish - Equilibrate to RT - Low humidity env. weighing->weigh_actions Yes end Issue Resolved weighing->end No sol_actions->end con_actions->end weigh_actions->end

Caption: Troubleshooting guide for common this compound issues.

signaling_pathway This compound This compound stat3 STAT3 This compound->stat3 Inhibits Signaling mmp9 MMP-9 Gene Expression stat3->mmp9 Promotes invasion Cell Invasion mmp9->invasion Facilitates

Caption: Simplified signaling pathway of this compound's inhibitory action.

Addressing variability in experimental results with Ascochlorin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ascochlorin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Troubleshooting Guide

Variability in experimental outcomes with this compound can arise from several factors, from solution preparation to experimental design. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Inconsistent or lower-than-expected bioactivity.

Potential Cause Troubleshooting Step Rationale
Improper Dissolution Ensure complete dissolution of this compound in an appropriate solvent such as DMF, DMSO, Ethanol, or Methanol before preparing aqueous dilutions.[1] Visually inspect for any precipitate.This compound has poor water solubility. Incomplete dissolution can lead to a lower effective concentration in your experiment.
Degradation of this compound Store this compound stock solutions at -20°C for long-term stability (≥ 4 years).[1] Minimize freeze-thaw cycles. Protect from light.This compound, like many small molecules, can be sensitive to temperature fluctuations and light, which may lead to degradation and loss of activity.
Incorrect Dosage/Concentration Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured.[1][2]
Cell Line Variability Ensure consistent cell passage number and health. Different cell lines may exhibit varying sensitivity to this compound.Cellular responses can be influenced by factors such as passage number, confluency, and overall health, leading to experimental variability.

Issue 2: High variability between replicate experiments.

Potential Cause Troubleshooting Step Rationale
Inconsistent Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells/samples, including vehicle controls.High concentrations of organic solvents can have cytotoxic or off-target effects, contributing to variability.
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound solutions.Small variations in the delivered volume can lead to significant differences in the final concentration, especially for potent compounds.
Edge Effects in Plate-Based Assays Avoid using the outer wells of microplates for treatment, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile media or PBS."Edge effects" are a common source of variability in plate-based assays, leading to inconsistent results in the outer wells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has a dual mechanism of action. It is a potent inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) in the electron transport chain, binding to both the Qo and Qi sites.[3][4][5] Additionally, it has been shown to inhibit the STAT3 signaling pathway.[6][7]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1]

Q3: What is a typical effective concentration for this compound in cell culture experiments?

A3: The effective concentration of this compound can vary depending on the cell line and the specific biological effect being investigated. Reported effective concentrations range from 2 µM for increasing p53 expression to 50 µM for inhibiting STAT3 signaling.[1] An IC50 of approximately 10 µM has been reported for suppressing invasion in renal carcinoma cells.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I store this compound?

A4: this compound solid should be stored at -20°C.[1] Stock solutions prepared in solvents like DMSO can also be stored at -20°C for long-term stability of at least 4 years.[1]

Q5: Are there known off-target effects of this compound?

A5: While this compound is known to primarily target the cytochrome bc1 complex and STAT3 signaling, its effects on mitochondrial respiration can have broad downstream consequences.[3][6] It has also been shown to suppress the expression of matrix metalloproteinase-9 (MMP-9).[1][2] Researchers should consider these potential multi-target effects when interpreting their results.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Reported IC50 Values for this compound

Cell Line/TargetEffectIC50 ValueReference
Renal Carcinoma CellsSuppression of PMA-induced invasion~10 µM[1][2]
Hepatocellular Carcinoma (HepG2, HCCLM3, Huh7)Inhibition of cell viability (time and dose-dependent)Not specified as a single IC50[6]

Table 2: Effective Concentrations of this compound in In Vitro Studies

ConcentrationCell Line/SystemObserved EffectReference
2 µMCancer cellsIncreased expression and stability of p53[1]
50 µMHepG2 cellsInhibition of STAT3 signaling[1][6]
10-50 µMRAW 264.7 macrophage cellsSuppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production[8]

Table 3: In Vivo Dosage of this compound

Animal ModelDosageAdministration RouteEffectReference
Orthotopic HCC mouse model2.5-5 mg/kgIntraperitoneal (i.p.)Inhibition of tumor growth[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Materials: 96-well plates, appropriate cell culture medium, this compound stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound from the stock solution in fresh cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Ascochlorin_Signaling_Pathways cluster_0 Mitochondrial Respiration cluster_1 STAT3 Signaling ETC Electron Transport Chain ComplexIII Cytochrome bc1 Complex (Complex III) ETC->ComplexIII IL6R IL-6 Receptor JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer PIAS3 PIAS3 PIAS3->STAT3 Inhibits nucleus Nucleus STAT3_dimer->nucleus Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-2, MMP-9) nucleus->Gene_Expression This compound This compound This compound->ComplexIII Inhibits This compound->STAT3 Inhibits Activation This compound->PIAS3 Induces

Caption: Dual inhibitory mechanism of this compound on mitochondrial respiration and STAT3 signaling.

Troubleshooting_Workflow start Experiment Shows High Variability or Low Activity check_solubility Is this compound completely dissolved? start->check_solubility check_storage Was this compound stored correctly at -20°C? check_solubility->check_storage Yes re_dissolve Re-prepare stock solution. Ensure complete dissolution. check_solubility->re_dissolve No check_concentration Is the final concentration correct? check_storage->check_concentration Yes new_aliquot Use a fresh aliquot of this compound. check_storage->new_aliquot No check_controls Are vehicle controls consistent? check_concentration->check_controls Yes dose_response Perform a dose-response curve. check_concentration->dose_response No review_protocol Review pipetting and plate layout. check_controls->review_protocol No end Consistent Results check_controls->end Yes re_dissolve->check_storage new_aliquot->check_concentration dose_response->check_controls review_protocol->end

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Potential interactions of Ascochlorin with other lab reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ascochlorin. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is soluble in several common laboratory organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective solvents. It is also soluble in methanol and ethanol, and slightly soluble in chloroform and ethyl acetate.[1][2] For most biological assays, preparing a concentrated stock solution in DMSO is recommended, which can then be diluted to the final working concentration in an aqueous buffer or cell culture medium. It is crucial to ensure the final DMSO concentration is compatible with the experimental system, typically below 0.5%.

2. What is the stability of this compound in solution?

The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. While specific long-term stability data for this compound in various solvents is not extensively documented, general best practices for similar phenolic and chlorinated compounds should be followed. Stock solutions in anhydrous DMSO or ethanol, when stored at -20°C or -80°C and protected from light, are expected to be stable for several months.

Aqueous solutions of this compound are likely to be less stable, particularly at neutral to alkaline pH, due to the potential for oxidation and other degradation pathways. It is recommended to prepare fresh aqueous dilutions for each experiment and use them promptly.

3. How should this compound be stored?

Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1]

4. What are the known incompatibilities of this compound?

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, potassium permanganate, and chromic acid may lead to degradation of the molecule.

  • Strong Reducing Agents: While the aldehyde group can be reduced, strong reducing agents might lead to other unintended reactions.

  • Strong Bases: Strong bases can deprotonate the phenolic hydroxyl groups, potentially leading to increased susceptibility to oxidation. Reactions with strong bases like sodium hydride have been documented to form the sodium salt of this compound.[3]

  • Strong Acids: Strong acids may catalyze degradation reactions, although specific data is lacking.

It is always recommended to perform small-scale compatibility tests before mixing this compound with other reagents for the first time.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed

Possible Cause Troubleshooting Step
Degradation of this compound - Prepare fresh stock solutions in anhydrous DMSO. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -20°C or -80°C and protect from light. - Prepare working dilutions in aqueous buffers immediately before use.
Precipitation in Aqueous Media - Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to maintain solubility. - Visually inspect the final solution for any precipitates. - Consider using a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 to improve solubility in aqueous solutions, if compatible with the assay.
Incorrect Concentration - Verify the correct weighing of the solid compound and the volume of the solvent used for the stock solution. - Confirm the calculations for all dilutions.

Issue 2: Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)

Possible Cause Troubleshooting Step
Degradation During Sample Preparation or Storage - Analyze samples immediately after preparation. - If storage is necessary, store at low temperatures (-20°C or -80°C) and protect from light. - Evaluate the stability of this compound in the specific analytical mobile phase or sample diluent being used.
Reaction with Lab Reagents - Review all reagents used in the experimental procedure for potential incompatibilities (see FAQ 4). - Avoid strongly acidic or basic conditions unless investigating degradation under those conditions.
Photo-degradation - Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[3]
MethanolSoluble[1]
EthanolSoluble
ChloroformSlightly Soluble
Ethyl AcetateSlightly Soluble[2]
WaterInsoluble[2]

Note: Quantitative solubility data (e.g., mg/mL) is not consistently available in the literature. It is recommended to determine the solubility for your specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Appropriate volumetric flask or microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound for the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 404.9 g/mol ). For example, for 1 mL of a 10 mM solution, 4.049 mg of this compound is needed.

    • Accurately weigh the calculated amount of this compound solid in a suitable container.

    • Add the desired volume of anhydrous DMSO to the container.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Investigating the Stability of this compound in an Aqueous Buffer

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

    • HPLC or LC-MS system for analysis

  • Procedure:

    • Prepare a working solution of this compound in the aqueous buffer at the desired final concentration (e.g., 10 µM) by diluting the DMSO stock solution. Ensure the final DMSO concentration is low and consistent across all samples.

    • At time zero (immediately after preparation), inject an aliquot of the solution onto the HPLC or LC-MS system to obtain an initial concentration reading.

    • Incubate the remaining solution under the desired conditions (e.g., room temperature, 37°C, protected from light).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC or LC-MS.

    • Monitor the peak area of the this compound parent compound over time to determine its degradation rate. Also, monitor for the appearance of new peaks, which would indicate degradation products.

Mandatory Visualizations

Ascochlorin_Interaction_Workflow cluster_preparation Solution Preparation cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Asco_Solid This compound (Solid) Solvent Select Solvent (e.g., DMSO, Ethanol) Asco_Solid->Solvent Stock_Solution Prepare Stock Solution Solvent->Stock_Solution Dilution Dilute to Working Concentration Stock_Solution->Dilution Assay Perform Experiment (e.g., Cell Culture) Dilution->Assay Problem Inconsistent Results? Assay->Problem Check_Stability Check Solution Stability Problem->Check_Stability Check_Compatibility Check Reagent Compatibility Problem->Check_Compatibility Check_Stability->Stock_Solution Remake Solution Check_Compatibility->Solvent

Caption: Experimental workflow for using this compound, from solution preparation to troubleshooting.

Ascochlorin_Signaling_Pathway cluster_Mitochondria Mitochondrion cluster_STAT3 STAT3 Signaling This compound This compound Cyt_bc1 Cytochrome bc1 Complex This compound->Cyt_bc1 Inhibits pSTAT3 pSTAT3 (Active) This compound->pSTAT3 Inhibits ETC Electron Transport Chain STAT3 STAT3 STAT3->pSTAT3 Gene_Expression Target Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression

Caption: Simplified diagram of this compound's known molecular targets.

References

Technical Support Center: Cell Line-Specific Responses to Ascochlorin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ascochlorin in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful and reproducible research.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability (IC50) Results

Symptoms:

  • Inconsistent IC50 values for the same cell line across experiments.

  • Large error bars in cell viability assays.

  • Difficulty reproducing published IC50 values.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Cell Seeding Inconsistency Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and allow the plate to settle on a level surface at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[1]
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering drug sensitivity. Establish and use master and working cell banks.[1][2]
This compound Solubility and Stability This compound is insoluble in water but soluble in DMSO, methanol, chloroform, and ethyl acetate.[3][4] Prepare fresh dilutions of this compound in pre-warmed culture medium for each experiment to avoid precipitation and degradation. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
Edge Effects in Microplates The outer wells of a microplate are prone to evaporation, leading to altered cell growth and drug concentrations. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data points.[1]
Incorrect Incubation Times Optimize the incubation time for this compound treatment. A time-course experiment can help determine the optimal duration for observing the desired effect in your specific cell line.[1]
Reagent Quality Use high-quality, fresh reagents. Ensure the MTT or other viability assay reagent has been stored correctly and is not expired.[1]
Issue 2: Unexpected or No Apoptotic Response

Symptoms:

  • Annexin V/PI staining shows low levels of apoptosis even at high this compound concentrations.

  • No activation of caspases is observed via Western blot or activity assays.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Cell Line Resistance Not all cell lines are equally sensitive to this compound-induced apoptosis. The mechanism of cell death may be different (e.g., necrosis or autophagy). Consider evaluating markers for other cell death pathways.
Suboptimal Assay Timing Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than what was tested. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for apoptosis detection.
Incorrect Staining Protocol Ensure that the Annexin V binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. For adherent cells, be gentle during harvesting to avoid mechanical damage that can lead to false-positive PI staining.[5]
This compound Degradation This compound may be unstable in certain media conditions over long incubation periods. Consider refreshing the media with a new this compound dilution for longer experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an isoprenoid antibiotic that primarily acts as an inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) in the electron transport chain. It has been shown to bind to both the Qo and Qi sites of this complex, disrupting mitochondrial respiration.[6] Additionally, this compound has been reported to inhibit the STAT3 signaling pathway, which is a key pathway in cancer cell proliferation and survival.[2][7][8]

Q2: In which solvents can I dissolve this compound?

A2: this compound is insoluble in water. It is soluble in dimethyl sulfoxide (DMSO), methanol, chloroform, and ethyl acetate.[3][4] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.

Q3: How stable is this compound in solution?

A3: Stock solutions of this compound in DMSO should be stored at -20°C and are stable for at least two years under these conditions.[3] It is recommended to prepare fresh dilutions in aqueous culture media for each experiment to avoid potential degradation.

Q4: Are there known off-target effects of this compound?

A4: While the primary targets are the mitochondrial cytochrome bc1 complex and the STAT3 pathway, like any small molecule inhibitor, off-target effects are possible. The specific off-target effects can be cell-type dependent. It is advisable to include appropriate controls in your experiments to account for potential off-target effects.

Q5: Why do I see different IC50 values for this compound in different publications for the same cell line?

A5: Variations in IC50 values can arise from several factors, including differences in cell culture conditions (e.g., media composition, serum percentage), cell passage number, the specific viability assay used (e.g., MTT, XTT, CellTiter-Glo), and the duration of drug exposure.[1][2]

Data Presentation

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayExposure Time (h)Reference
HepG2Hepatocellular Carcinoma~25MTT48[7]
HCCLM3Hepatocellular Carcinoma~30MTT48[7]
Huh7Hepatocellular Carcinoma~35MTT48[7]
U373MGGlioblastomaNot specifiedNot specifiedNot specified[9]
A172GlioblastomaNot specifiedNot specifiedNot specified[9]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[10][11][12][13]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.[11]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is based on standard Annexin V staining procedures for flow cytometry.[5][14][15][16]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (cell culture grade)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Incubate for 24 hours.

    • Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the predetermined time.

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and collect it. Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells by centrifugation.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Western Blot Analysis of STAT3 Phosphorylation

This protocol provides a general guideline for assessing the phosphorylation status of STAT3 upon this compound treatment.[17][18][19][20]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (cell culture grade)

  • 6-well plates or larger culture dishes

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells with this compound as described in the apoptosis protocol.

    • After treatment, place the culture dishes on ice and wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each dish and scrape the cells.

    • Collect the lysates and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Mix the lysates with Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To detect total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Mandatory Visualization

Ascochlorin_STAT3_Signaling_Pathway cluster_nucleus Nucleus This compound This compound JAK JAK This compound->JAK Inhibits Phosphorylation PIAS3 PIAS3 This compound->PIAS3 Induces Expression STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates pSTAT3_active p-STAT3 (Active Dimer) STAT3_inactive->pSTAT3_active Dimerization Nucleus Nucleus pSTAT3_active->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-2, Survivin) Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation PIAS3->pSTAT3_active Inhibits DNA Binding

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound (and Vehicle Control) incubate_24h->treat_this compound incubate_treatment Incubate for Treatment Period treat_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT-based cell viability assay.

Troubleshooting_Logic_Tree start Inconsistent IC50 Results check_seeding Check Cell Seeding Protocol start->check_seeding check_passage Verify Cell Passage Number start->check_passage check_compound Assess this compound Solubility/Stability start->check_compound check_plate Evaluate for Edge Effects start->check_plate solution1 Standardize Seeding Technique check_seeding->solution1 solution2 Use Low Passage Cells check_passage->solution2 solution3 Prepare Fresh Dilutions check_compound->solution3 solution4 Avoid Outer Wells check_plate->solution4

Caption: Troubleshooting logic for inconsistent IC50 results.

References

Technical Support Center: Ensuring Reproducibility in Ascochlorin-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ascochlorin-based research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility and accuracy of their experiments involving this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an isoprenoid antibiotic produced by various fungi.[1][2] Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex). Uniquely, this compound has been shown to bind to both the Qo and Qi sites of this complex, disrupting cellular respiration and ATP production.[1][2] Additionally, this compound has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is crucial for tumor cell proliferation, survival, and invasion.[2][3]

Q2: How should I prepare and store a stock solution of this compound?

A2: For cell culture experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM). It is recommended to use anhydrous DMSO to minimize degradation. To prepare the stock solution, warm the vial of this compound to room temperature and add the appropriate volume of DMSO. Vortex gently until the compound is completely dissolved. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C in tightly sealed vials to protect from light and moisture. For working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4][5][6]

Q3: What are the typical working concentrations of this compound for cell-based assays?

A3: The optimal working concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on available literature, concentrations for inhibiting STAT3 phosphorylation in hepatocellular carcinoma (HCC) cells have been reported around 50 µM.[2] For cytotoxicity assays, a broader range of concentrations should be tested to generate a complete dose-response curve.

Troubleshooting Guides

Section 1: Cytotoxicity and Cell Viability Assays

Q: My cell viability results with this compound are inconsistent. What could be the cause?

A: Inconsistent cell viability results can stem from several factors:

  • Compound Stability: this compound in aqueous solutions, such as cell culture media, may have limited stability. It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure that the final DMSO concentration in your culture medium is consistent across all wells and is at a non-toxic level (ideally ≤ 0.1%, but up to 0.5% may be tolerated by some cell lines).[4][5][6] Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) to account for any solvent effects.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform single-cell suspension before seeding and be meticulous with your pipetting to plate the same number of cells in each well.

  • Assay Incubation Time: The duration of this compound treatment can significantly impact cell viability. Optimize the incubation time for your specific cell line and experimental question.

Q: I am not observing a dose-dependent decrease in cell viability with this compound treatment.

A: If you are not seeing a clear dose-response, consider the following:

  • Concentration Range: You may be using a concentration range that is too narrow or not centered around the IC50 of your cell line. Try a wider range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to high micromolar).

  • Cell Line Resistance: Some cell lines may be inherently more resistant to this compound.

  • Assay Sensitivity: The chosen viability assay (e.g., MTT, XTT, CellTiter-Glo) may not be sensitive enough to detect subtle changes in viability. Consider trying an alternative method.

Section 2: Mitochondrial Respiration Assays

Q: I am having trouble measuring a consistent decrease in the oxygen consumption rate (OCR) after treating cells with this compound.

A: Challenges in measuring OCR can be due to several factors:

  • Sub-optimal Inhibitor Concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit Complex III in your specific cell type. This should be determined empirically.

  • Cellular Health: The baseline mitochondrial function of your cells is critical. Ensure your cells are healthy, in the logarithmic growth phase, and not stressed before starting the assay.

  • Instrument and Sensor Calibration: Proper calibration of the oxygen flux analyzer (e.g., Seahorse XF) is essential for accurate measurements. Follow the manufacturer's instructions for calibration and maintenance.

  • Assay Medium: Use the recommended assay medium for your instrument, as standard culture medium with bicarbonate can interfere with pH-based measurements.

Q: My baseline OCR is very low, making it difficult to detect the inhibitory effect of this compound.

A: A low baseline OCR can be addressed by:

  • Increasing Cell Seeding Density: A higher number of cells per well will result in a higher overall oxygen consumption.

  • Optimizing Substrate Availability: Ensure the assay medium contains appropriate substrates for mitochondrial respiration, such as glucose, pyruvate, and glutamine.

  • Checking for Other Inhibitory Factors: Contaminants in the cell culture or assay reagents could be suppressing mitochondrial function.

Section 3: Western Blot Analysis of STAT3 Signaling

Q: I am not seeing a decrease in phosphorylated STAT3 (p-STAT3) after this compound treatment.

A: Several factors can contribute to this issue:

  • Treatment Time and Dose: The kinetics of STAT3 dephosphorylation can be rapid. You may need to perform a time-course experiment (e.g., 1, 2, 4, 8, 12, 24 hours) with an effective concentration of this compound to identify the optimal time point for observing p-STAT3 reduction.[2]

  • Basal p-STAT3 Levels: If the basal level of p-STAT3 in your cell line is low, it may be difficult to detect a further decrease. You might consider stimulating the cells with a cytokine like Interleukin-6 (IL-6) to induce STAT3 phosphorylation before treating with this compound.[2]

  • Antibody Quality: Ensure that your primary antibody against p-STAT3 is specific and validated for Western blotting. Use a positive control (e.g., lysate from cytokine-stimulated cells) to confirm antibody performance.

  • Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH, or total STAT3) to ensure equal protein loading between lanes.

Q: The bands for total STAT3 also appear weaker after this compound treatment.

A: A decrease in total STAT3 levels could indicate that this compound is inducing apoptosis or inhibiting protein synthesis at the concentrations and time points tested. It is important to normalize the p-STAT3 signal to the total STAT3 signal to distinguish between a specific inhibition of phosphorylation and a general decrease in protein levels.

Quantitative Data Summary

Table 1: Inhibitory Concentration (IC50) of this compound and its Derivatives

CompoundCell Line/SystemAssayIC50 (µM)Reference
This compoundHansenula anomala MitochondriaO₂ Uptake0.013[7]
4-O-Methyl this compoundHansenula anomala MitochondriaO₂ Uptake0.120[7]
4-O-Carboxymethyl this compoundHansenula anomala MitochondriaO₂ Uptake4.1[7]
4-O-Nicotinoyl this compoundHansenula anomala MitochondriaO₂ Uptake0.080[7]
This compoundHepG2 (Hepatocellular Carcinoma)MTT Assay~25 (at 48h)[2]
This compoundHCCLM3 (Hepatocellular Carcinoma)MTT Assay~30 (at 48h)[2]
This compoundHuh7 (Hepatocellular Carcinoma)MTT Assay~35 (at 48h)[2]

Note: The IC50 values for the hepatocellular carcinoma cell lines are estimated from graphical data presented in the cited literature and may not be exact.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic across all wells. Include a vehicle-only control.

  • Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the this compound concentration. Use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot for STAT3 Phosphorylation
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control. If necessary, stimulate cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation prior to or concurrently with this compound treatment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

Ascochlorin_Mitochondrial_Inhibition cluster_ComplexIII Complex III Subunits This compound This compound Qo_site Qo Site This compound->Qo_site Inhibits Qi_site Qi Site This compound->Qi_site Inhibits Complex_III Mitochondrial Complex III (Cytochrome bc1) Electron_Transport Disrupted Electron Transport Chain Complex_III->Electron_Transport Leads to ATP_Production Decreased ATP Production Electron_Transport->ATP_Production Results in ROS_Production Increased Reactive Oxygen Species (ROS) Electron_Transport->ROS_Production Can cause

Caption: this compound's inhibition of the mitochondrial cytochrome bc1 complex.

Ascochlorin_STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) Dimerization Dimerization pSTAT3->Dimerization Forms dimers Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Translocates Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nuclear_Translocation->Gene_Transcription Initiates This compound This compound This compound->JAK Inhibits (Upstream Kinases) This compound->pSTAT3 Inhibits Phosphorylation

Caption: this compound's inhibitory effect on the JAK-STAT3 signaling pathway.

Experimental_Workflow_IC50 Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_this compound Prepare Serial Dilutions of this compound Seed_Cells->Prepare_this compound Treat_Cells Treat Cells with this compound (24-72h) Prepare_this compound->Treat_Cells Add_MTT Add MTT Reagent (2-4h incubation) Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals (DMSO) Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Mitigating Ascochlorin-Induced Cytotoxicity in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Ascochlorin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address potential cytotoxic effects on non-cancerous cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a prenyl-phenol antibiotic that has demonstrated significant anti-tumor activity. Its primary mechanisms of action include the inhibition of the STAT3 signaling pathway and the mitochondrial cytochrome bc1 complex. It has also been shown to modulate the AP-1 and ERK1/2 signaling pathways, which are involved in cell proliferation and apoptosis.

Q2: Does this compound exhibit cytotoxicity towards non-cancerous cells?

While much of the research on this compound has focused on its efficacy in cancer cells, any compound that targets fundamental cellular processes like mitochondrial function and key signaling pathways has the potential to affect non-cancerous cells. The extent of this off-target cytotoxicity is likely cell-type dependent and requires empirical determination.

Q3: What are the potential signs of this compound-induced cytotoxicity in my non-cancerous cell line?

Signs of cytotoxicity can include:

  • A significant decrease in cell viability and proliferation.

  • Morphological changes such as cell shrinkage, rounding, and detachment.

  • Induction of apoptosis, which can be confirmed by assays for caspase activation or phosphatidylserine externalization.

  • Changes in mitochondrial membrane potential.

Q4: How can I begin to mitigate the potential off-target cytotoxicity of this compound?

Initial steps to mitigate cytotoxicity include:

  • Dose-Response Analysis: Perform a careful dose-response study to determine the optimal concentration of this compound that inhibits the target in your cancer cell model while minimizing effects on non-cancerous cells.

  • Time-Course Experiments: Evaluate the effect of different incubation times to find a therapeutic window.

  • Use of Cytoprotective Agents: Consider co-treatment with agents that can protect non-cancerous cells from the specific pathways affected by this compound.

Troubleshooting Guides

Issue 1: High levels of apoptosis observed in non-cancerous control cells.

Possible Cause: The concentration of this compound used may be too high for the specific non-cancerous cell line, leading to off-target activation of apoptotic pathways.

Troubleshooting Steps:

  • Titrate this compound Concentration: Perform a dose-response curve to determine the IC50 value of this compound in your non-cancerous cell line. A sample experimental workflow is provided below.

  • Reduce Exposure Time: Conduct a time-course experiment to see if a shorter exposure to this compound can achieve the desired effect in your target cells while reducing toxicity in non-cancerous cells.

  • Investigate Apoptotic Pathway: Use specific assays to determine which apoptotic pathway is being activated (intrinsic vs. extrinsic). This can help in selecting a targeted inhibitor. For example, if mitochondrial-mediated apoptosis is indicated, consider agents that support mitochondrial function.

  • Co-treatment with a Pan-Caspase Inhibitor: As a diagnostic tool, co-treating with a pan-caspase inhibitor like Z-VAD-FMK can confirm if the observed cell death is caspase-dependent.

Issue 2: Significant decrease in viability of non-cancerous cells, but apoptosis markers are negative.

Possible Cause: The cytotoxicity may be occurring through non-apoptotic mechanisms, such as necrosis or disruption of metabolic activity due to mitochondrial inhibition.

Troubleshooting Steps:

  • Assess Mitochondrial Function: this compound is known to inhibit the mitochondrial cytochrome bc1 complex. Use an assay like the JC-1 assay to measure mitochondrial membrane potential. A decrease in potential is an indicator of mitochondrial dysfunction.

  • Measure ATP Levels: A decrease in cellular ATP can indicate impaired mitochondrial respiration.

  • Evaluate for Necrosis: Use a dye that stains for loss of membrane integrity, such as propidium iodide or trypan blue, to differentiate from apoptosis.

  • Supplement with Antioxidants: Mitochondrial inhibition can lead to the production of reactive oxygen species (ROS). Pre-treatment with antioxidants like N-acetylcysteine (NAC) may mitigate this effect.

Data Presentation

Table 1: Illustrative Cytotoxicity of this compound in Cancerous vs. Non-Cancerous Cell Lines

Cell LineCell TypePutative IC50 (µM) for 48h Treatment
HepG2Hepatocellular Carcinoma25 - 50
MCF-7Breast Adenocarcinoma30 - 60
HUVECHuman Umbilical Vein Endothelial Cells> 100 (Hypothetical)
HEK293Human Embryonic Kidney Cells> 100 (Hypothetical)

Note: The IC50 values for non-cancerous cells are hypothetical and should be determined experimentally for your specific cell line.

Table 2: Potential Mitigation Strategies and Their Mechanisms

StrategyAgent ExampleMechanism of Action
STAT3 Pathway Modulation STAT3 decoy oligonucleotidesCompetitively inhibit STAT3 binding to DNA.
Mitochondrial Support Coenzyme Q10, N-acetylcysteine (NAC)Support mitochondrial respiratory chain function and reduce oxidative stress.
ERK1/2 Pathway Modulation Low-dose serum starvationCan reduce basal activation of the pro-survival ERK1/2 pathway, potentially sensitizing cancer cells more than normal cells.
General Cytoprotection AmifostineA broad-spectrum cytoprotective agent used in chemotherapy.[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V-FITC Apoptosis Assay

This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating with this compound.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[2][3][4]

Protocol 3: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA or a fluorometric substrate)

  • Reaction buffer

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Lyse the cells using the provided lysis buffer.

  • Quantify the protein concentration of the cell lysates.

  • Add an equal amount of protein from each sample to a 96-well plate.

  • Add the caspase-3 substrate and reaction buffer to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader.[5][6][7]

Protocol 4: JC-1 Assay for Mitochondrial Membrane Potential

This assay uses the JC-1 dye to measure the mitochondrial membrane potential, an indicator of mitochondrial health.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells on coverslips or in appropriate plates for microscopy or flow cytometry.

  • Treat cells with this compound.

  • Load the cells with JC-1 dye (typically 1-10 µM) and incubate at 37°C for 15-30 minutes.

  • Wash the cells to remove the excess dye.

  • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green.[8][9][10][11]

Mandatory Visualizations

Ascochlorin_Signaling_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Mitochondria Mitochondria This compound->Mitochondria Inhibits (Cytochrome bc1) AP1 AP1 This compound->AP1 Modulates ERK12 ERK12 This compound->ERK12 Modulates Proliferation Proliferation STAT3->Proliferation Promotes Apoptosis Apoptosis Mitochondria->Apoptosis Regulates (Intrinsic Pathway) AP1->Proliferation Regulates AP1->Apoptosis Regulates ERK12->Proliferation Promotes

Caption: this compound's primary signaling pathways.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mitigation Strategy start Treat non-cancerous cells with this compound viability Assess Cell Viability (MTT Assay) start->viability apoptosis Assess Apoptosis (Annexin V Assay) start->apoptosis mitochondria Assess Mitochondrial Health (JC-1 Assay) start->mitochondria cotreatment Co-treat with Cytoprotective Agent viability->cotreatment apoptosis->cotreatment mitochondria->cotreatment reassess_viability Re-assess Cell Viability cotreatment->reassess_viability reassess_apoptosis Re-assess Apoptosis cotreatment->reassess_apoptosis reassess_mitochondria Re-assess Mitochondrial Health cotreatment->reassess_mitochondria

Caption: Workflow for assessing and mitigating cytotoxicity.

Troubleshooting_Logic start High Cytotoxicity in Non-Cancerous Cells? is_apoptotic Apoptosis Markers (e.g., Annexin V) Positive? start->is_apoptotic is_mitochondrial Mitochondrial Dysfunction (e.g., JC-1) Observed? is_apoptotic->is_mitochondrial No action_dose Reduce this compound Concentration / Time is_apoptotic->action_dose Yes action_antioxidant Co-treat with Antioxidants (e.g., NAC) is_mitochondrial->action_antioxidant Yes action_necroptosis Investigate Necroptosis Pathways is_mitochondrial->action_necroptosis No action_caspase Use Pan-Caspase Inhibitor (Diagnostic) action_dose->action_caspase

Caption: Troubleshooting decision tree for cytotoxicity.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Ascochlorin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ascochlorin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on strategies to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing lower than expected efficacy. Could this be related to poor bioavailability?

A1: Yes, low in vivo efficacy despite promising in vitro activity is often a result of poor bioavailability. This compound is a lipophilic molecule with low aqueous solubility, which can significantly limit its absorption from the gastrointestinal tract after oral administration. This poor solubility can lead to low plasma concentrations, reducing the amount of the compound that reaches the target site. It is crucial to consider formulation strategies to enhance its solubility and dissolution rate.

Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?

A2: Several established strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Amorphous Solid Dispersions: This technique involves dispersing this compound in a crystalline or amorphous carrier, which can improve its wettability and dissolution rate.[1][2][3][4]

  • Nanotechnology-Based Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to faster dissolution and improved absorption.[5][6][7][8] This includes nanosuspensions and nanoparticles.

  • Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal fluids.[9][10][11][12][13] Self-emulsifying drug delivery systems (SEDDS) are a common example.[11][14][15][16][17]

  • Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted into the active drug through metabolic processes.[18][19][20] This approach can be used to improve the solubility and permeability of the parent drug.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[21][22][23][24][25][26]

Q3: Are there any known pharmacokinetic data for this compound or its analogs that I should be aware of?

A3: While specific pharmacokinetic data for this compound is limited in publicly available literature, studies on related compounds can provide some insights. For instance, a study on streptochlorin, a compound with a similar structural backbone, reported a low oral bioavailability of 10.3 ± 3.4% in mice after a single oral administration. This suggests that compounds of this class may generally suffer from poor oral absorption, reinforcing the need for bioavailability enhancement strategies.

Q4: How does this compound exert its therapeutic effect, and how might this be relevant to its bioavailability?

A4: this compound has been shown to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[27][28][29] This pathway is crucial for cell proliferation, survival, and differentiation, and its abnormal activation is linked to various cancers.[30][31] For this compound to effectively inhibit this intracellular pathway, it must first be absorbed into the systemic circulation and then penetrate the target cells. Therefore, achieving adequate plasma concentrations through improved bioavailability is a critical prerequisite for its therapeutic efficacy.

Troubleshooting Guides

Issue 1: High variability in in vivo experimental results with orally administered this compound.
Potential Cause Troubleshooting/Suggested Solution
Poor and variable dissolution The crystalline form and particle size of this compound can significantly impact its dissolution rate. Consider preparing an amorphous solid dispersion to improve dissolution consistency.
Food effects The presence of food in the gastrointestinal tract can alter the absorption of lipophilic compounds. Standardize feeding protocols for your animal studies (e.g., fasted vs. fed state) to minimize variability.
Formulation instability If using a liquid formulation, ensure this compound remains solubilized and does not precipitate over time. For solid formulations, check for any physical changes during storage.
Issue 2: this compound formulation appears to have low solubility in aqueous media during in vitro testing.
Potential Cause Troubleshooting/Suggested Solution
Inherent low aqueous solubility This is a known property of this compound. Explore the use of co-solvents, surfactants, or complexing agents like cyclodextrins to increase its solubility in your in vitro assays.
Incorrect pH of the medium The solubility of ionizable compounds can be pH-dependent. Evaluate the solubility of this compound across a range of physiologically relevant pH values.
Precipitation upon dilution A formulation may appear stable in a concentrated form but precipitate upon dilution in an aqueous medium. This is common with solvent-based formulations. Consider developing a self-emulsifying drug delivery system (SEDDS) that forms a stable microemulsion upon dilution.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the bioavailability enhancement of this compound. The following table provides a general overview of the potential improvements that can be achieved for poorly soluble drugs using various formulation strategies, based on literature for other compounds.

Formulation StrategyTypical Fold-Increase in Bioavailability (Compared to Unformulated Drug)Key Advantages
Solid Dispersion 2 to 10-foldEnhanced dissolution rate, improved wettability.[1][2]
Nanoformulations 2 to 20-foldIncreased surface area, faster dissolution, potential for targeted delivery.[5][7]
Lipid-Based Formulations (e.g., SEDDS) 2 to 15-foldImproved solubilization in GI fluids, potential to bypass first-pass metabolism.[9][10][11]
Prodrugs Variable (highly dependent on the specific prodrug design)Can improve both solubility and permeability.[18][19][20]
Cyclodextrin Complexation 1.5 to 10-foldIncreased aqueous solubility, potential for taste masking.[22][24][25]

Experimental Protocols

Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a suitable hydrophilic carrier such as polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000, or hydroxypropyl methylcellulose (HPMC).

  • Dissolution: Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and methanol). A typical drug-to-carrier ratio to start with is 1:1, 1:2, or 1:5 (w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Characterization: Pulverize the dried solid dispersion and pass it through a sieve. Characterize the formulation for drug content, dissolution rate, and solid-state properties (using techniques like Differential Scanning Calorimetry and X-ray Diffraction to confirm the amorphous state).

Protocol 2: Preparation of this compound-Loaded Nanoparticles by Nanoprecipitation
  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., polylactic-co-glycolic acid, PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA, or Pluronic F68).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure using a rotary evaporator.

  • Purification and Concentration: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticles with deionized water to remove any excess stabilizer and unencapsulated drug.

  • Lyophilization (Optional): To obtain a dry powder, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose or sucrose).

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, encapsulation efficiency, and in vitro release profile.

Visualizations

experimental_workflow cluster_sd Solid Dispersion Preparation cluster_nano Nanoparticle Preparation sd1 Dissolve this compound & Carrier in Solvent sd2 Solvent Evaporation sd1->sd2 sd3 Drying sd2->sd3 sd4 Pulverization & Sieving sd3->sd4 n1 Prepare Organic & Aqueous Phases n2 Nanoprecipitation n1->n2 n3 Solvent Removal n2->n3 n4 Purification n3->n4

Caption: Experimental workflows for preparing solid dispersions and nanoparticles.

signaling_pathway This compound This compound JAK JAKs This compound->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes

Caption: Simplified diagram of this compound's inhibition of the STAT3 signaling pathway.

References

Technical Support Center: Troubleshooting Mitochondrial Function Assays with Ascochlorin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Ascochlorin in mitochondrial function assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate unexpected results and ensure the accuracy of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mitochondrial target of this compound?

A1: this compound is a potent and unusual inhibitor of the mitochondrial electron transport chain (ETC). Specifically, it targets Complex III, also known as the cytochrome bc1 complex.[1][2][3] Unlike many other Complex III inhibitors that bind to either the Qo or Qi site, this compound has been shown to bind to both the Qo and Qi sites of the enzyme.[1][2][3][4] This dual-binding mechanism is a critical factor to consider when interpreting experimental results.

Q2: I'm observing a decrease in cellular oxygen consumption after treating my cells with this compound. Is this expected?

A2: Yes, this is the expected primary effect of this compound. By inhibiting Complex III, this compound blocks the electron flow from coenzyme Q (ubiquinol) to cytochrome c.[1][2] This inhibition of the electron transport chain directly leads to a decrease in mitochondrial respiration and, consequently, a lower oxygen consumption rate (OCR).

Q3: My assay for reactive oxygen species (ROS) shows a decrease in superoxide production when co-incubating with Antimycin A and this compound. Why is this happening?

A3: This is a classic example of the consequences of this compound's dual-site inhibition. Antimycin A is a well-known Qi site inhibitor of Complex III and typically causes a significant increase in superoxide production by preventing the oxidation of ubisemiquinone at the Qo site. However, this compound also binds to the Qo site, which can prevent the reduction of oxygen to superoxide at this location. Therefore, in the presence of Antimycin A, this compound can suppress the generation of superoxide anions.[2][3]

Q4: Are there any known off-target effects of this compound that could influence my results?

A4: Yes. Besides its effects on mitochondria, this compound has been identified as an inhibitor of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[5][6] It can inhibit both constitutive and inducible STAT3 activation.[5][6] If your experimental system has active STAT3 signaling, some of the observed cellular effects of this compound could be due to this off-target activity, confounding the interpretation of its impact on mitochondrial function.

Q5: I've noticed a change in the expression of certain genes after this compound treatment. Is this related to its mitochondrial effects?

A5: It could be. Inhibition of the mitochondrial respiratory chain can trigger retrograde signaling pathways, leading to changes in nuclear gene expression. For instance, in some organisms, this compound has been shown to induce the expression of the nuclear-encoded alternative oxidase gene, a response also seen with other Qi site inhibitors like Antimycin A.[1][2][3]

Troubleshooting Guide

Issue 1: No significant change in Oxygen Consumption Rate (OCR) after this compound treatment.

Potential Cause Troubleshooting Step
Incorrect this compound Concentration Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
Cell Permeability Issues Ensure that this compound is able to enter the cells you are using. If using isolated mitochondria, this is less of an issue. For whole-cell assays, consider the cell type and culture conditions.
This compound Degradation Check the storage conditions and age of your this compound stock. Prepare fresh solutions if degradation is suspected.
Assay Sensitivity Ensure your respirometry system is sensitive enough to detect changes in OCR in your experimental setup. Calibrate the instrument according to the manufacturer's instructions.[7]

Issue 2: Unexpected changes in mitochondrial membrane potential (MMP).

Potential Cause Troubleshooting Step
Complex Cellular Response Inhibition of Complex III by this compound is expected to decrease the proton gradient across the inner mitochondrial membrane, leading to depolarization (a decrease in MMP). If you observe hyperpolarization or no change, consider indirect effects or off-target mechanisms.
Assay Artifacts The type of fluorescent dye used to measure MMP can influence the results.[8][9][10][11] For example, JC-1 aggregates in polarized mitochondria (red fluorescence) and exists as monomers in depolarized mitochondria (green fluorescence).[8][9] Ensure you are using the correct dye and analysis method for your experimental question.
Time-dependent Effects The effect of this compound on MMP may vary over time. Conduct a time-course experiment to capture the dynamics of MMP changes following treatment.

Issue 3: Cell death observed is not consistent with apoptosis.

Potential Cause Troubleshooting Step
Necrotic Cell Death Severe inhibition of mitochondrial respiration can lead to ATP depletion and subsequent necrotic cell death rather than apoptosis. Assess markers of necrosis, such as LDH release, in parallel with apoptotic markers.
Off-target Effects As mentioned, this compound's inhibition of the STAT3 pathway could be contributing to the observed cell death phenotype.[5][6] Consider using a more specific Complex III inhibitor as a control if you suspect off-target effects are dominant.
ROS-induced Necrosis While this compound can suppress some forms of ROS production, under certain conditions, ETC inhibition can lead to oxidative stress and subsequent necrosis.[12]

Quantitative Data Summary

The inhibitory potency of this compound can vary depending on the source of mitochondria and the substrate used. Below is a summary of reported IC50 values for the inhibition of oxygen uptake.

Mitochondrial Source Substrate IC50 (µM) Reference
H. anomala15 mM Malate + 15 mM Pyruvate0.045[1]
H. anomala15 mM Succinate0.036[1]
H. anomala1 mM NADH0.035[1]
H. anomala1 mM Duroquinol0.034[1]
H. anomala20 mM Glycerol-3-phosphate0.043[1]
Rat Liver15 mM Succinate0.013[1]

Experimental Protocols & Workflows

Protocol 1: Assessment of OCR using Extracellular Flux Analyzer (e.g., Seahorse XF)

This protocol outlines the steps for a mitochondrial stress test to assess the impact of this compound on mitochondrial respiration.

  • Cell Seeding: Plate cells at a pre-determined optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Medium: The day of the assay, replace the growth medium with a low-buffered Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.

  • Compound Preparation: Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A. Dilute these to their final working concentrations in the assay medium.

  • Cartridge Loading: Load the diluted compounds into the appropriate ports of the Seahorse XF sensor cartridge.

  • Assay Execution: Place the cell plate in the Seahorse XF analyzer and run the mitochondrial stress test protocol. This involves sequential injections of the compounds to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[7]

  • Data Analysis: Normalize the OCR data to cell number or protein content. Analyze the changes in respiratory parameters in this compound-treated cells compared to vehicle controls.

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed Cells Equilibrate Equilibrate Cells in Assay Medium Seed->Equilibrate Hydrate Hydrate Sensor Cartridge Load Load Cartridge Hydrate->Load Prep_Media Prepare Assay Medium Prep_Media->Equilibrate Prep_Compounds Prepare Compounds Prep_Compounds->Load Run Run Seahorse Assay Equilibrate->Run Load->Run Normalize Normalize Data Run->Normalize Analyze Analyze Respiratory Parameters Normalize->Analyze Complex_III_Inhibition cluster_ETC Inner Mitochondrial Membrane cluster_C3 Complex III Sites UQ Coenzyme Q (Ubiquinol) C3 Complex III (Cytochrome bc1) UQ->C3 e- CytC Cytochrome c C3->CytC e- C4 Complex IV CytC->C4 e- Qo Qo site Qi Qi site Asco This compound Asco->Qo Inhibits Asco->Qi Inhibits ROS_Troubleshooting cluster_explanation Explanation Start Experiment: Treat cells with Antimycin A + this compound Observation Observation: Unexpected decrease in superoxide (ROS) levels Start->Observation Question Why? Observation->Question AntA Antimycin A inhibits Qi site Question->AntA ROS_Increase This normally causes e- to back up and leak at Qo site, increasing ROS production. AntA->ROS_Increase Asco_Qo However, this compound also inhibits the Qo site. ROS_Increase->Asco_Qo Conclusion Conclusion: This compound's Qo inhibition prevents the Antimycin A-induced ROS production at that site. Asco_Qo->Conclusion Dual_Impact cluster_mito Mitochondrial Pathway cluster_stat3 Off-Target Pathway Asco This compound Treatment C3 Inhibits Complex III Asco->C3 STAT3 Inhibits STAT3 Signaling Asco->STAT3 ETC Disrupts Electron Transport Chain C3->ETC Mito_Effects Decreased OCR Altered MMP ATP Depletion ETC->Mito_Effects Cell_Outcome Observed Cellular Phenotype (e.g., Cell Death, Growth Arrest) Mito_Effects->Cell_Outcome Gene_Exp Altered Gene Expression STAT3->Gene_Exp STAT3_Effects Anti-proliferative Pro-apoptotic Effects Gene_Exp->STAT3_Effects STAT3_Effects->Cell_Outcome

References

Technical Support Center: Optimizing Ascochlorin Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ascochlorin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is an isoprenoid antibiotic derived from the fungus Ascochyta viciae[1]. It is a meroterpenoid with a chlorinated resorcylic acid lactone structure. Its primary mechanisms of action include:

  • Inhibition of the mitochondrial cytochrome bc1 complex : this compound acts as a potent inhibitor of this complex, which is a key component of the mitochondrial respiratory chain. This inhibition disrupts cellular energy metabolism.

  • Inhibition of the STAT3 signaling pathway : this compound has been shown to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer cell proliferation, survival, and invasion[2][3][4].

Q2: What are the main challenges in delivering this compound in animal studies?

The primary challenge in delivering this compound in animal studies stems from its hydrophobic nature, leading to poor aqueous solubility. This can result in:

  • Difficulty in preparing stable and homogenous formulations for injection.

  • Low bioavailability and inconsistent drug exposure in animals.

  • Potential for precipitation at the injection site, leading to local irritation or variable absorption.

Q3: What are the known derivatives of this compound?

Several derivatives of this compound have been identified and studied, including Ascofuranone. Ascofuranone shares a similar isoprenoid backbone and has also been investigated for its anti-cancer and anti-trypanosomal activities[2][5][6]. Due to their structural similarity, information on Ascofuranone's properties can sometimes provide insights into the handling of this compound.

Troubleshooting Guide

Problem 1: My this compound is not dissolving in standard aqueous vehicles like saline or PBS.

  • Cause : this compound is a hydrophobic molecule and has very low solubility in aqueous solutions.

  • Solution : Co-solvents and emulsifying agents are necessary to formulate this compound for in vivo administration. Based on the properties of the closely related compound Ascofuranone, which is soluble in organic solvents, and general practices for hydrophobic drugs, the following vehicle systems can be explored[5]:

    • DMSO-based vehicles : this compound can be initially dissolved in a small amount of 100% DMSO and then further diluted with an aqueous vehicle like saline or a lipid-based carrier. It is crucial to keep the final DMSO concentration low (typically <10%) to avoid toxicity.

    • Oil-based vehicles : Corn oil is a common vehicle for hydrophobic compounds administered via intraperitoneal (IP) or oral routes. A stock solution of this compound in an organic solvent like DMSO can be diluted in corn oil.

    • Formulations with solubilizing agents : Polyethylene glycol (PEG) and surfactants like Tween 80 can be used to improve the solubility and stability of hydrophobic compounds in aqueous solutions.

Problem 2: I am observing precipitation in my this compound formulation after preparation or during storage.

  • Cause : This can be due to the poor stability of the formulation, temperature changes, or exceeding the solubility limit of this compound in the chosen vehicle.

  • Solution :

    • Stability : Prepare fresh formulations before each experiment. If short-term storage is necessary, store protected from light and at a controlled temperature (e.g., 4°C), and visually inspect for precipitation before use.

    • Solubility Limit : Determine the solubility of this compound in your chosen vehicle system through small-scale pilot tests before preparing a large batch.

    • Sonication : Gentle warming and sonication can help in dissolving the compound and maintaining a homogenous suspension. However, be cautious about potential degradation with excessive heat.

Problem 3: I am seeing signs of local irritation or toxicity at the injection site in my animals.

  • Cause : This could be due to the vehicle itself (e.g., high concentration of DMSO), precipitation of the compound at the injection site, or the inherent properties of this compound.

  • Solution :

    • Vehicle Control Group : Always include a vehicle-only control group in your experiments to differentiate between vehicle-induced and compound-induced toxicity.

    • Optimize Vehicle Composition : Reduce the concentration of potentially irritating components like DMSO.

    • Ensure Complete Solubilization : Ensure this compound is fully dissolved or forms a stable, fine suspension to minimize precipitation.

    • Alternate Injection Sites : If using repeated injections, alternate the site of administration.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound in a Mouse Model of Hepatocellular Carcinoma

This protocol is based on a study by Dai et al. (2015) where this compound was used to inhibit tumor growth in an orthotopic mouse model[2][4].

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in 100% sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing or sonication.

  • Preparation of Dosing Solution:

    • On the day of injection, dilute the this compound stock solution in sterile corn oil to the final desired concentration (e.g., for a 2.5 mg/kg dose in a 20g mouse, the required dose is 0.05 mg).

    • If the final injection volume is 100 µL, the concentration of the dosing solution should be 0.5 mg/mL.

    • To prepare this, mix 5 µL of the 10 mg/mL stock solution with 95 µL of sterile corn oil. This results in a final DMSO concentration of 5%.

  • Animal Dosing:

    • Gently restrain the mouse.

    • Administer the this compound solution via intraperitoneal injection. The recommended injection volume for mice is typically 5-10 mL/kg.

    • In the referenced study, mice received IP injections of 2.5 mg/kg or 5 mg/kg of this compound on a specific schedule (e.g., daily for a period, followed by intermittent dosing)[2].

Quantitative Data from Literature:

ParameterValueSpecies/ModelRoute of AdministrationReference
Efficacious Dose 2.5 mg/kg and 5 mg/kgOrthotopic HCC mouse modelIntraperitoneal[2][4]
Dosing Frequency Daily for the first 4 days, then intermittentlyOrthotopic HCC mouse modelIntraperitoneal[2]
Protocol 2: General Method for Evaluating this compound Solubility in Different Vehicles

Materials:

  • This compound powder

  • Candidate vehicles (e.g., DMSO, Ethanol, PEG400, Corn oil, Saline, PBS with Tween 80)

  • Vials or microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound powder to a known volume of each candidate vehicle in separate vials.

  • Vortex the mixtures vigorously for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Allow the samples to equilibrate for 24-48 hours to ensure saturation.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

Expected Solubility Profile (Qualitative, based on Ascofuranone):

VehicleExpected Solubility
EthanolSoluble[5]
MethanolSoluble[5]
DMFSoluble[5]
DMSOSoluble[5]
Water/Saline/PBSPoorly Soluble
Corn OilLikely Soluble (as a hydrophobic compound)
PEG400May enhance solubility
Tween 80 (in aqueous solution)May enhance solubility through micelle formation

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_eval Evaluation weigh Weigh this compound dissolve_dmso Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso dilute_vehicle Dilute with Vehicle (e.g., Corn Oil) dissolve_dmso->dilute_vehicle restrain Restrain Animal dilute_vehicle->restrain inject IP Injection restrain->inject monitor Monitor for Toxicity & Efficacy inject->monitor data Data Collection (e.g., Tumor size) monitor->data

Caption: Experimental workflow for this compound administration in animal studies.

stat3_pathway cluster_nucleus asc This compound stat3 STAT3 asc->stat3 Inhibits Activation p_stat3 p-STAT3 (Active) stat3->p_stat3 Phosphorylation nucleus Nucleus p_stat3->nucleus Translocation gene_exp Target Gene Expression (Proliferation, Survival) p_stat3_nuc p-STAT3 p_stat3_nuc->gene_exp

Caption: Simplified signaling pathway showing this compound's inhibition of STAT3.

References

Validation & Comparative

Ascochlorin vs. Myxothiazol: A Comparative Guide to Mitochondrial Complex III Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of ascochlorin and myxothiazol, two potent inhibitors of the mitochondrial respiratory chain's Complex III (cytochrome bc1 complex). Understanding the distinct mechanisms and effects of these inhibitors is crucial for researchers investigating mitochondrial function, cellular metabolism, and for professionals in drug development targeting mitochondrial pathways.

At a Glance: Key Differences

FeatureThis compoundMyxothiazol
Primary Target Mitochondrial Complex III (Cytochrome bc1 complex)Mitochondrial Complex III (Cytochrome bc1 complex)
Binding Site(s) Dual inhibitor: Binds to both the Qo and Qi sitesSpecific inhibitor: Binds to the Qo site
Mechanism of Action Suppresses the reduction of cytochrome b and the generation of superoxide anion.[1][2]Blocks electron transfer from ubiquinol to cytochrome b, leading to increased superoxide production.[3][4][5]
Downstream Effects Can inhibit the STAT3 signaling cascade.[6][7]Induces significant mitochondrial superoxide/H2O2 production.[3][4][5]

Quantitative Performance: Inhibitory Concentration (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and myxothiazol on the oxygen uptake activities in H. anomala mitochondria, demonstrating their potent inhibitory effects on Complex III with various respiratory substrates.

Respiratory SubstrateThis compound IC50 (µM)Myxothiazol IC50 (µM)
15 mM Malate + 15 mM Pyruvate0.0450.085
15 mM Succinate0.0360.073
1 mM NADH0.0350.069
1 mM Duroquinol0.0340.047
20 mM Glycerol-3-phosphate0.0430.067

Data extracted from "this compound is a novel, specific inhibitor of the mitochondrial cytochrome bc1 complex".[8]

Mechanism of Action: A Tale of Two Binding Sites

The primary distinction between this compound and myxothiazol lies in their binding sites within Complex III, leading to different consequences for the electron transport chain.

Myxothiazol is a classic inhibitor of the Qo (quinone oxidation) site . It binds to cytochrome b and physically obstructs the binding of ubiquinol, thereby preventing the transfer of electrons to the Rieske iron-sulfur protein and cytochrome c1. This blockage at the Qo site leads to an accumulation of electrons upstream, resulting in the increased production of superoxide radicals.[3][4][5]

This compound , in contrast, is an unusual and potent inhibitor that acts on both the Qo and Qi (quinone reduction) sites of Complex III.[1][2] This dual-binding capability allows it to suppress the reduction of cytochrome b and the generation of superoxide anions, a mechanism that distinguishes it from purely Qo-site inhibitors like myxothiazol.[1][2]

Signaling Pathways and Downstream Effects

The distinct mechanisms of this compound and myxothiazol lead to different downstream cellular signaling events.

Myxothiazol and Superoxide Production

Myxothiazol's inhibition of the Qo site leads to a significant increase in the production of superoxide (O2•-) from Complex III. This occurs because the blockage of electron flow to the Rieske iron-sulfur protein promotes the direct transfer of electrons from ubisemiquinone to molecular oxygen. The resulting superoxide can then be converted to hydrogen peroxide (H2O2), a key signaling molecule.

Myxothiazol_Pathway cluster_Mitochondrion Mitochondrial Intermembrane Space Myxothiazol Myxothiazol Complex_III Complex III (Qo site) Myxothiazol->Complex_III inhibits Rieske_FeS Rieske Fe-S Protein Complex_III->Rieske_FeS blocked e⁻ flow O2 O₂ Complex_III->O2 leaks e⁻ to Ubiquinol Ubiquinol (QH2) Ubiquinol->Complex_III donates e⁻ Cyt_c1 Cytochrome c1 Rieske_FeS->Cyt_c1 Superoxide Superoxide (O₂⁻) O2->Superoxide forms Cellular_Signaling Downstream Cellular Signaling (e.g., Hypoxia Response) Superoxide->Cellular_Signaling initiates

Myxothiazol-induced superoxide production pathway.
This compound and STAT3 Signaling

This compound has been shown to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. It can suppress both constitutive and inducible STAT3 activation, potentially through the induction of PIAS3 (Protein Inhibitor of Activated STAT3).[6][7] This action links mitochondrial function to a critical pathway involved in cell proliferation, survival, and inflammation.

Ascochlorin_STAT3_Pathway This compound This compound Mitochondrial_Respiration Mitochondrial Respiration This compound->Mitochondrial_Respiration inhibits PIAS3 PIAS3 Induction This compound->PIAS3 induces STAT3_Activation STAT3 Activation Mitochondrial_Respiration->STAT3_Activation modulates Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_Activation->Gene_Expression regulates PIAS3->STAT3_Activation inhibits

This compound's inhibitory effect on the STAT3 signaling pathway.

Experimental Protocols

Determination of IC50 for Mitochondrial Oxygen Consumption

This protocol outlines the measurement of oxygen consumption in isolated mitochondria to determine the IC50 values of this compound and myxothiazol.

Materials:

  • Isolated mitochondria (e.g., from rat liver or H. anomala)

  • Respiration buffer (e.g., 0.65 M mannitol, 0.36 mM EGTA, 5 mM Tris-HCl pH 7.4, 10 mM potassium phosphate buffer pH 7.4)

  • Respiratory substrates (e.g., malate, pyruvate, succinate, NADH, duroquinol, glycerol-3-phosphate)

  • This compound and myxothiazol stock solutions (in a suitable solvent like DMSO)

  • Oxygen electrode system (e.g., Clark-type electrode) or a microplate-based respirometry system.

Procedure:

  • Preparation: Pre-warm the respiration buffer and substrate solutions to the desired experimental temperature (e.g., 25°C or 37°C). Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Reaction Setup: Add a defined volume of respiration buffer to the reaction chamber.

  • Substrate Addition: Add the chosen respiratory substrate(s) to the chamber and allow the baseline oxygen consumption rate to stabilize.

  • Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg protein/mL) to initiate respiration.

  • Inhibitor Titration: Add increasing concentrations of this compound or myxothiazol in a stepwise manner, allowing the respiration rate to stabilize after each addition. Record the steady-state oxygen consumption rate at each inhibitor concentration.

  • Data Analysis: Plot the percentage of inhibition of oxygen consumption against the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the maximal respiratory rate.

IC50_Workflow start Start prep Prepare Reagents and Calibrate Electrode start->prep setup Add Respiration Buffer to Chamber prep->setup add_substrate Add Respiratory Substrate setup->add_substrate add_mito Add Isolated Mitochondria add_substrate->add_mito titrate Titrate with Inhibitor (this compound or Myxothiazol) add_mito->titrate record Record Oxygen Consumption Rate titrate->record analyze Analyze Data and Calculate IC50 record->analyze end End analyze->end

Experimental workflow for determining IC50 values.
Cytochrome c Reductase Activity Assay

This assay measures the activity of Complex III by monitoring the reduction of cytochrome c.

Materials:

  • Isolated mitochondria or purified Complex III

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)

  • Oxidized cytochrome c solution

  • Reduced coenzyme Q (e.g., decylubiquinol) as a substrate

  • This compound and myxothiazol stock solutions

  • Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and oxidized cytochrome c.

  • Inhibitor Addition: For the inhibited reactions, add the desired concentration of this compound or myxothiazol. For the control, add the solvent vehicle.

  • Enzyme Addition: Add the mitochondrial preparation or purified Complex III to the cuvette.

  • Initiate Reaction: Start the reaction by adding the reduced coenzyme Q substrate.

  • Measure Absorbance: Immediately monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

  • Calculate Activity: The rate of cytochrome c reduction is calculated from the linear portion of the absorbance curve using the extinction coefficient for reduced cytochrome c. The inhibitory effect is determined by comparing the rates in the presence and absence of the inhibitors.

Conclusion

This compound and myxothiazol are both powerful tools for the study of mitochondrial function, each with a distinct inhibitory profile. Myxothiazol serves as a specific and well-characterized inhibitor of the Qo site of Complex III, making it a valuable tool for inducing and studying mitochondrial superoxide production. This compound, with its unique dual-site inhibition of both Qo and Qi sites, offers a different mode of action that can be exploited to investigate the broader consequences of Complex III inhibition, including its impact on downstream signaling pathways like STAT3. The choice between these two inhibitors will depend on the specific research question, with their differential effects providing a means to dissect the intricate roles of mitochondrial respiration in cellular physiology and pathology.

References

Validating STAT3 as a Direct Target of Ascochlorin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers evaluating Ascochlorin's role as a STAT3 inhibitor, comparing its mechanism and efficacy against established direct STAT3 inhibitors.

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling pathways, making it a prime target for cancer therapy. Numerous small molecules have been investigated for their ability to inhibit STAT3 activity. This guide focuses on this compound, an isoprenoid antibiotic, and critically evaluates the evidence for its direct interaction with STAT3. We compare its performance with well-characterized direct STAT3 inhibitors, providing researchers with the necessary data and protocols to make informed decisions for their drug development programs.

This compound: An Indirect Modulator of STAT3 Activity

Current research indicates that this compound's inhibitory effect on the STAT3 signaling cascade is primarily indirect. Studies have shown that this compound treatment leads to the upregulation of Protein Inhibitor of Activated STAT3 (PIAS3)[1][2]. PIAS3 is a known endogenous inhibitor that directly binds to activated STAT3, blocking its DNA-binding ability and subsequent transcriptional activity[1][2]. While this compound effectively inhibits both constitutive and inducible STAT3 activation and reduces its DNA binding capacity, there is currently no published evidence to support its direct binding to the STAT3 protein[1][2].

Performance Comparison: this compound vs. Direct STAT3 Inhibitors

To provide a clear perspective on this compound's efficacy, the following tables compare its activity with that of established direct STAT3 inhibitors: Stattic, BP-1-102, Cryptotanshinone, and Niclosamide. These inhibitors have been shown to directly interact with STAT3, primarily by targeting its SH2 domain, which is crucial for dimerization and activation, or its DNA-binding domain.

Table 1: In Vitro Inhibition of STAT3 Activity

CompoundMechanism of ActionTarget DomainIC50 (STAT3 Inhibition)Binding Affinity (Kd)
This compound Indirect (induces PIAS3)-Not Applicable (Indirect)Not Applicable
Stattic DirectSH2 Domain5.1 µM (cell-free)[3][4]Not Reported
BP-1-102 DirectSH2 Domain6.8 µM (DNA-binding)[5][6]504 nM[6][7]
Cryptotanshinone DirectSH2 Domain4.6 µM (cell-free)[8]Not Reported
Niclosamide Indirect/DirectDNA-binding Domain0.25 µM (luciferase reporter)[9]Not Reported

Table 2: Cellular Effects of STAT3 Inhibitors

CompoundCell Line ExamplesIC50 (Cell Viability)Observed Cellular Effects
This compound HepG2, HCCLM350 µM (time-dependent inhibition)[2]Inhibition of proliferation, migration, and invasion; induction of apoptosis.[1]
Stattic UM-SCC-17B, OSC-19, Jurkat2.3 - 4.9 µM[10][11]Induction of apoptosis.[4][11]
BP-1-102 AGS, Waldenström Macroglobulinemia cells6 - 10 µM[12][13]Inhibition of proliferation, migration, and invasion; induction of apoptosis.[5][12]
Cryptotanshinone DU145, EC109, A27802.6 - 18.4 µM[8][14][15]Inhibition of proliferation; induction of apoptosis and cell cycle arrest.[14]
Niclosamide Du145, HepG2, QGY-77030.7 - 31.9 µM[9][16]Inhibition of proliferation; induction of apoptosis and cell cycle arrest.[9][16]

Visualizing the Mechanisms of STAT3 Inhibition

To further clarify the distinct mechanisms of action, the following diagrams illustrate the signaling pathways and points of intervention for this compound and the direct STAT3 inhibitors.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Y705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation DNA DNA Nucleus->DNA Gene Target Gene Transcription DNA->Gene This compound This compound PIAS3 PIAS3 This compound->PIAS3 Induces PIAS3->STAT3_dimer Inhibits DNA binding Direct_Inhibitors Direct Inhibitors (Stattic, BP-1-102, Cryptotanshinone) Direct_Inhibitors->STAT3_dimer Inhibits dimerization Niclosamide Niclosamide Niclosamide->DNA Inhibits DNA binding

STAT3 signaling pathway and points of inhibition.

Experimental_Workflow Start Hypothesis: This compound directly binds STAT3 Binding_Assay Direct Binding Assays (SPR, MST, Thermal Shift) Start->Binding_Assay Cellular_Assays Cell-Based Assays Start->Cellular_Assays Conclusion Conclusion: Indirect vs. Direct Inhibition Binding_Assay->Conclusion WB Western Blot (p-STAT3, Total STAT3, PIAS3) Cellular_Assays->WB DNA_Binding DNA Binding Assay (EMSA, ELISA) Cellular_Assays->DNA_Binding Viability Cell Viability Assay (MTT, etc.) Cellular_Assays->Viability WB->Conclusion DNA_Binding->Conclusion Viability->Conclusion

Workflow for validating a direct STAT3 inhibitor.

Logical_Relationship Asco_Inhibits_STAT3 This compound Inhibits STAT3 Signaling Direct_Binding Direct Binding to STAT3? Asco_Inhibits_STAT3->Direct_Binding Induces_PIAS3 This compound Induces PIAS3 Expression Direct_Binding->Induces_PIAS3 No Conclusion_Direct Conclusion: Direct Inhibition Direct_Binding->Conclusion_Direct Yes PIAS3_Inhibits_STAT3 PIAS3 Directly Inhibits STAT3 Induces_PIAS3->PIAS3_Inhibits_STAT3 Conclusion_Indirect Conclusion: Indirect Inhibition PIAS3_Inhibits_STAT3->Conclusion_Indirect

Logical flow for determining the inhibition mechanism.

Experimental Protocols

For researchers aiming to validate the direct binding and inhibitory effects of novel compounds on STAT3, the following are summarized protocols for key experiments.

Western Blot for Phosphorylated and Total STAT3

This protocol is used to determine the phosphorylation status of STAT3 at Tyrosine 705, a key marker of its activation.

  • Cell Culture and Treatment: Plate cells of interest (e.g., cancer cell lines with constitutively active STAT3) and treat with various concentrations of the test compound for desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3. A loading control like β-actin or GAPDH should also be used.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate and an imaging system.[17][18][19][20]

STAT3 DNA Binding ELISA

This assay quantifies the ability of activated STAT3 in nuclear extracts to bind to its specific DNA consensus sequence.

  • Nuclear Extract Preparation: Treat cells with the test compound, and then isolate nuclear extracts using a commercially available kit or standard biochemical fractionation methods.

  • Assay Procedure: Use a STAT3 transcription factor assay kit (e.g., from Cayman Chemical or Thermo Fisher Scientific)[21][22][23]. Typically, a 96-well plate is coated with an oligonucleotide containing the STAT3 binding site.

  • Binding and Detection: Incubate nuclear extracts in the wells to allow STAT3 to bind to the oligonucleotide. Wash away unbound proteins. Add a primary antibody specific for STAT3, followed by an HRP-conjugated secondary antibody.

  • Quantification: Add a colorimetric substrate and measure the absorbance at the appropriate wavelength. The signal is proportional to the amount of STAT3 bound to the DNA.[24]

Microscale Thermophoresis (MST) for Binding Affinity

MST is a biophysical technique to quantify protein-ligand interactions in solution by measuring the motion of molecules in a temperature gradient.

  • Protein Labeling: Label purified STAT3 protein with a fluorescent dye according to the manufacturer's protocol (e.g., NanoTemper Technologies).

  • Serial Dilution: Prepare a serial dilution of the test compound (ligand).

  • Incubation: Mix the labeled STAT3 at a constant concentration with the different concentrations of the test compound and incubate to reach binding equilibrium.

  • MST Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

  • Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).[25][26][27][28][29]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.

  • Protein Immobilization: Immobilize purified STAT3 protein (ligand) onto a sensor chip surface.

  • Analyte Injection: Flow different concentrations of the test compound (analyte) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the binding of the analyte to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[30][31][32][33][34]

Conclusion

The available evidence strongly suggests that this compound inhibits STAT3 signaling indirectly, primarily through the induction of its endogenous inhibitor, PIAS3. While this compound demonstrates anti-cancer properties by suppressing the STAT3 pathway, it cannot be classified as a direct STAT3 inhibitor based on current knowledge. For researchers seeking to directly target STAT3, inhibitors like Stattic, BP-1-102, and Cryptotanshinone, which have been validated to bind to the STAT3 SH2 domain, represent more appropriate choices for direct inhibition studies. Niclosamide also presents an interesting case, with evidence suggesting it may inhibit STAT3 through interaction with the DNA-binding domain. The provided experimental protocols offer a robust framework for the validation and characterization of novel STAT3 inhibitors, enabling a clearer understanding of their mechanism of action and therapeutic potential.

References

Ascochlorin Demonstrates Potent Antitumor Effects in Orthotopic Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals in oncology are presented with a comprehensive comparison of Ascochlorin's in vivo antitumor effects, particularly in clinically relevant orthotopic models of hepatocellular carcinoma (HCC). This guide synthesizes available data, offering a side-by-side look at this compound's performance against a standard chemotherapeutic agent and providing context with current standard-of-care targeted therapies.

This compound, an isoprenoid antibiotic, has shown significant promise in preclinical studies, primarily through its targeted inhibition of the STAT3 signaling cascade.[1][2][3] In orthotopic HCC mouse models, which mimic the tumor's natural microenvironment, this compound has been observed to suppress tumor growth and reduce metastasis.[1]

Performance Comparison in Orthotopic HCC Models

The following tables summarize the in vivo efficacy of this compound compared to doxorubicin, a conventional chemotherapy drug. While direct comparative studies with targeted therapies like sorafenib and regorafenib are not yet published, data from separate studies on these agents in similar orthotopic HCC models are provided for contextual comparison.

Table 1: Comparison of this compound and Doxorubicin in an Orthotopic HCC Mouse Model

Treatment GroupDosage & AdministrationTumor Growth InhibitionMetastasis InhibitionReference
Vehicle (Control) 0.1% DMSO, intraperitoneal, once a week for 4 weeks--[1]
This compound (ASC) 0.25 mg/kg, intraperitoneal, once a week for 4 weeksSignificant reduction in tumor burden33.3% reduction in lung metastasis compared to control[1]
Doxorubicin (DOX) 0.5 mg/kg, intraperitoneal, once a week for 4 weeksSignificant reduction in tumor burden50% reduction in lung metastasis compared to control[1]
ASC + DOX 0.25 mg/kg ASC and 0.5 mg/kg DOX, intraperitoneal, once a week for 4 weeksSynergistic and significant reduction in tumor burden100% inhibition of detectable lung metastasis[1]

Table 2: Efficacy of Standard-of-Care Targeted Therapies in Orthotopic HCC Mouse Models (for contextual comparison)

Treatment GroupDosage & AdministrationOutcomeReference
Sorafenib 30 mg/kg, oral, once dailyDid not significantly improve median survival vs. vehicle in an orthotopic H129 liver tumor model.[4]
Regorafenib 10 mg/kg, oral, once dailySignificantly improved median survival vs. vehicle (36 vs. 27 days) in an orthotopic H129 liver tumor model.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the published study of this compound in an orthotopic HCC model.[1]

Orthotopic HCC Mouse Model Protocol

  • Cell Line: Human hepatocellular carcinoma cell lines HCCLM3_Luc or Huh7_Luc, engineered to express luciferase for bioluminescence imaging.

  • Animal Model: 8-week-old female Balb/c nude mice.

  • Tumor Implantation: Orthotopic implantation of HCCLM3_Luc or Huh7_Luc cells into the liver of the mice.

  • Tumor Growth Monitoring: Tumor growth is monitored by bioluminescence imaging. Treatment is initiated when the bioluminescence signal reaches a predetermined level (e.g., 106).

  • Drug Administration:

    • Vehicle (0.1% DMSO), this compound (0.25 mg/kg), doxorubicin (0.5 mg/kg), or a combination of this compound and doxorubicin are administered via intraperitoneal injections.

    • Injections are performed once a week for four consecutive weeks.

  • Efficacy Evaluation:

    • Tumor burden is quantified using bioluminescence imaging at specified time points (e.g., day 27).

    • Metastasis to other organs, such as the lungs, is assessed by visual inspection and bioluminescence imaging.

    • Animal body weight is monitored throughout the study to assess toxicity.

Mechanism of Action: Targeting the STAT3 Signaling Pathway

This compound exerts its antitumor effects predominantly by suppressing the STAT3 signaling cascade.[1][2][3] It achieves this by inducing the expression of Protein Inhibitor of Activated STAT3 (PIAS3), which in turn inhibits the DNA binding ability of STAT3.[1][3] This disruption of the STAT3 pathway leads to reduced proliferation, and invasion of HCC cells.[1][3]

Ascochlorin_STAT3_Pathway cluster_cell Hepatocellular Carcinoma Cell cluster_nucleus IL6 IL-6/EGF Receptor IL-6R/EGFR IL6->Receptor Binds JAK_Src JAK/Src Receptor->JAK_Src Activates STAT3 STAT3 JAK_Src->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocates PIAS3 PIAS3 PIAS3->pSTAT3_n Inhibits DNA Binding This compound This compound This compound->PIAS3 Induces Expression Nucleus Nucleus DNA DNA pSTAT3_n->DNA Binds Gene_Transcription Oncogenic Gene Transcription (e.g., Cyclin D1, Bcl-2, Survivin) DNA->Gene_Transcription Initiates Proliferation Cell Proliferation, Invasion, Survival Gene_Transcription->Proliferation Promotes

Caption: this compound's mechanism of action in HCC.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating the in vivo antitumor efficacy of this compound in an orthotopic HCC model.

Experimental_Workflow start Start cell_culture HCC Cell Culture (HCCLM3_Luc / Huh7_Luc) start->cell_culture implantation Orthotopic Implantation into Balb/c Nude Mice cell_culture->implantation monitoring Tumor Growth Monitoring (Bioluminescence Imaging) implantation->monitoring treatment Treatment Initiation (ASC, DOX, Combo, Vehicle) monitoring->treatment weekly_treatment Weekly Intraperitoneal Injections for 4 Weeks treatment->weekly_treatment data_collection Data Collection (Tumor Burden, Metastasis, Body Weight) weekly_treatment->data_collection analysis Data Analysis and Statistical Evaluation data_collection->analysis end End analysis->end

Caption: In vivo experimental workflow for this compound.

This guide provides a snapshot of the current understanding of this compound's in vivo antitumor effects in orthotopic models. The potent activity, especially in combination with conventional chemotherapy, warrants further investigation and positions this compound as a promising candidate for future HCC therapeutic strategies.

References

Ascochlorin's Antitumor Activity: A Comparative Cross-Validation in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anticancer agent Ascochlorin (ASC) and its derivatives across various cancer models. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for key assays, and visual representations of molecular pathways and experimental workflows.

Hepatocellular Carcinoma (HCC)

This compound demonstrates significant antitumor effects in hepatocellular carcinoma by targeting the STAT3 signaling pathway.[1][2] Studies show that ASC inhibits both the intrinsic and growth factor-induced activation of STAT3, a transcription factor frequently dysregulated in HCC.[1][2] This inhibition leads to reduced cell viability, suppressed migration and invasion, and the induction of apoptosis in HCC cells.[2]

Mechanism of Action: STAT3 Pathway Inhibition

This compound's primary mechanism in HCC involves the upregulation of the Protein Inhibitor of Activated STAT3 (PIAS3).[1] PIAS3 binds to the DNA-binding domain of activated STAT3, thereby preventing its transcriptional activity.[1] This leads to the downregulation of various oncogenic genes regulated by STAT3, which are involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-2, Mcl-1), and invasion (e.g., MMP-9).[2]

Ascochlorin_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK_Src JAK / Src STAT3 STAT3 JAK_Src->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation PIAS3 PIAS3 PIAS3->pSTAT3_dimer_nuc Inhibits DNA Binding This compound This compound This compound->PIAS3 Induces DNA DNA pSTAT3_dimer_nuc->DNA Binds Transcription Transcription DNA->Transcription Target_Genes Target Genes (Cyclin D1, Bcl-2, MMP-9) Proliferation Proliferation, Survival, Invasion Target_Genes->Proliferation Transcription->Target_Genes

Caption: this compound's inhibition of the STAT3 signaling pathway in HCC.

Comparative Efficacy: this compound in Combination with Doxorubicin

This compound has been shown to enhance the cytotoxic effects of doxorubicin, a standard chemotherapy agent, in several chemoresistant HCC cell lines.[3]

Cell LineTreatment (72h)% Cell Viability (Approx.)
HCCLM3 Doxorubicin (0.4 µg/mL)60%
Doxorubicin (0.4 µg/mL) + ASC (2.5 µM)35%
SNU449 Doxorubicin (0.4 µg/mL)80%
Doxorubicin (0.4 µg/mL) + ASC (2.5 µM)55%
SK-Hep-1 Doxorubicin (0.4 µg/mL)75%
Doxorubicin (0.4 µg/mL) + ASC (2.5 µM)45%
Data derived from graphical representations in Dai et al., Molecular Cancer Therapeutics, 2016.[3]
Supporting In Vivo Data: Orthotopic HCC Mouse Model

In an orthotopic mouse model using HCCLM3 cells, the combination of this compound and doxorubicin resulted in a more substantial suppression of tumor growth compared to either agent alone.[3]

Treatment Group (4 weeks)Average Tumor Bioluminescence (Photons/s)Tumor Growth Inhibition
Vehicle Control~1.8 x 10⁸-
Doxorubicin (0.5 mg/kg)~0.8 x 10⁸Significant
This compound (0.25 mg/kg)~1.0 x 10⁸Significant
Combination ~0.2 x 10⁸ Most Significant
Data interpreted from graphical representations in Dai et al., Molecular Cancer Therapeutics, 2016.[3]

Colorectal Cancer (CRC)

In colorectal cancer, the this compound derivative 4-O-Methylthis compound (MAC) has been shown to synergistically enhance the apoptotic effects of the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[4][5] This combination is effective in overcoming 5-FU resistance, a significant challenge in CRC treatment.[5]

Mechanism of Action: Wnt/β-Catenin Pathway Inhibition

MAC exerts its synergistic effect by suppressing the Wnt/β-catenin and Akt/mTOR signaling pathways.[4] The Wnt pathway is crucial for CRC progression and stemness. By inhibiting this pathway, MAC helps to reduce the expression of anti-apoptotic proteins and cancer stem cell markers, thereby sensitizing the cancer cells to 5-FU-induced apoptosis.[5]

MAC_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Receptor Wnt Receptor (Frizzled) Destruction_Complex Destruction Complex Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Promotes Degradation Beta_Catenin_nuc β-Catenin Beta_Catenin->Beta_Catenin_nuc Accumulation & Translocation MAC 4-O-Methyl- This compound MAC->Beta_Catenin_nuc Inhibits Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds Target_Genes_CRC Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes_CRC Activates Transcription Proliferation_CRC CRC Proliferation & Stemness Target_Genes_CRC->Proliferation_CRC

Caption: MAC's inhibition of the Wnt/β-Catenin signaling pathway in CRC.

Comparative Efficacy: MAC in Combination with 5-Fluorouracil

The combination of MAC and 5-FU significantly reduces the viability of CRC cell lines compared to either treatment alone.[4] This suggests a strong synergistic interaction.

Cell LineTreatment (48h)% Cell Viability (Approx.)
HCT116 5-FU (10 µM)~80%
MAC (10 µM)~75%
5-FU (10 µM) + MAC (10 µM) <50%
HT-29 5-FU (10 µM)~85%
MAC (10 µM)~72%
5-FU (10 µM) + MAC (10 µM) <50%
SW480 5-FU (10 µM)~80%
MAC (10 µM)~78%
5-FU (10 µM) + MAC (10 µM) <50%
Data derived from graphical representations in Jo et al., International Journal of Molecular Sciences, 2024.[4]

Experimental Protocols & Workflows

General Experimental Workflow: In Vitro Cell Viability

In_Vitro_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate and incubate overnight. B 2. Compound Treatment Treat cells with this compound, -alternative drug, or combination at various concentrations. A->B C 3. Incubation Incubate for a specified period (e.g., 48-72 hours) at 37°C. B->C D 4. Viability Assay Add assay reagent (e.g., MTT) and incubate for 2-4 hours. C->D E 5. Solubilization Add solvent to dissolve formazan crystals. D->E F 6. Data Acquisition Measure absorbance using a plate reader. E->F G 7. Analysis Calculate % cell viability and determine IC50 values. F->G

References

Comparative study of Ascochlorin derivatives for improved efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ascochlorin, a prenyl-phenol antibiotic first isolated from the fungus Ascochyta viciae, and its derivatives have garnered significant attention for their diverse biological activities. These compounds have demonstrated potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. This guide provides a comparative study of various this compound derivatives, summarizing their efficacy with supporting experimental data, detailing experimental protocols, and visualizing key signaling pathways.

Quantitative Efficacy of this compound Derivatives

The biological activity of this compound derivatives varies significantly with structural modifications. The following tables summarize the quantitative data on the antimicrobial and mitochondrial inhibitory activities of several key derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
CompoundAspergillus fumigatusCandida albicansMethicillin-resistant Staphylococcus aureus (MRSA)Escherichia coli
This compound (1) 1.25–4.166.6–133.3>53.3>53.3
Ilicicolin F (3) 1.25–4.16.6–13.3>53.3>53.3
Compound 5 >53.3>53.31.25–2.5>53.3
Compound 8 >53.3>53.326.6>53.3
Compound 9 1.25–4.166.6–133.3>53.3>53.3
Ascofuranone (11) >53.3>53.340>53.3
4'-ketothis compound (20) >53.3>53.393.3>53.3
Fimetarin A (22) 2066.6–133.3>53.3>53.3

Data sourced from a study on bioactive this compound analogues from the marine-derived fungus Stilbella fimetaria.[1]

Table 2: Inhibitory Activity of this compound Derivatives on Mitochondrial Cytochrome bc1 Complex (IC50 in µM)
CompoundRat Liver Mitochondria (Succinate-dependent O2 uptake)
This compound 0.013
Ascofuranone 16.0
4-O-Methyl this compound 0.120
4-O-Carboxymethyl this compound 4.1
4-O-Nicotinoyl this compound 4.1
LL-Z1272ε ~3.9

Data indicates that this compound is a potent inhibitor of the cytochrome bc1 complex, and modifications to the 4-OH group of the benzene ring significantly reduce its inhibitory activity. LL-Z1272ε, which lacks the chlorine atom and has a dihydrogenated isoprenoid side chain, is about 300 times less active than this compound.[2]

Table 3: Anticancer Activity of 4-O-Methylthis compound (MAC) (IC50 in µM)
Cell LineCancer TypeIC50 (µM)
A549 Lung Carcinoma25.3
H460 Lung Carcinoma22.7
HT29 Colorectal Carcinoma> 50
HCT116 Colorectal Carcinoma35.2
MDA-MB-231 Breast Cancer28.9
MCF7 Breast Cancer31.4
CaSki Cervical Carcinoma21.8
HeLa Cervical Carcinoma19.5

Data from a study on the effects of 4-O-Methylthis compound on cervical carcinoma cells.[3]

Experimental Protocols

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the this compound derivatives were determined using a broth microdilution method.

  • Preparation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Inoculum Preparation: Bacterial and fungal strains were cultured on appropriate media. The inoculums were prepared and adjusted to a standardized concentration.

  • Microdilution Assay: The assays were performed in 96-well microtiter plates. The compounds were serially diluted in the wells with the appropriate growth medium.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated under suitable conditions for each microorganism (e.g., temperature, time).

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Mitochondrial Cytochrome bc1 Complex Inhibition Assay

The inhibitory activity of this compound derivatives on the mitochondrial cytochrome bc1 complex was assessed by measuring the succinate-dependent oxygen uptake in isolated rat liver mitochondria.

  • Isolation of Mitochondria: Mitochondria were isolated from rat liver by differential centrifugation.

  • Oxygen Consumption Measurement: Oxygen consumption was measured polarographically using a Clark-type oxygen electrode.

  • Assay Mixture: The reaction mixture contained isolated mitochondria, a respiratory substrate (succinate), and other necessary components in a suitable buffer.

  • Inhibition Assay: The assay was initiated by the addition of the substrate. The rate of oxygen consumption was measured before and after the addition of various concentrations of the this compound derivatives.

  • IC50 Calculation: The concentration of the derivative that caused 50% inhibition of the state 3 (ADP-stimulated) respiration was determined as the IC50 value.

Cell Viability (WST-8) Assay for Anticancer Activity

The anticancer activity of 4-O-Methylthis compound (MAC) was evaluated using a WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] assay.[3]

  • Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of MAC for a specified period (e.g., 24 hours).

  • WST-8 Assay: After treatment, the WST-8 reagent was added to each well, and the plates were incubated for a further 1-4 hours.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. The amount of formazan dye generated by the activity of dehydrogenases in living cells is proportional to the number of living cells.

  • IC50 Calculation: The IC50 value, the concentration of MAC that inhibits cell growth by 50%, was calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects through various mechanisms, including the inhibition of the mitochondrial respiratory chain and modulation of key signaling pathways involved in cell growth, proliferation, and inflammation.

Inhibition of the Mitochondrial Cytochrome bc1 Complex

This compound is a specific inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain.[2][4] It binds to both the Qo and Qi sites of the complex, thereby blocking electron transfer and inhibiting ATP production. This disruption of mitochondrial function can lead to the induction of apoptosis in cancer cells.

G This compound's Inhibition of Mitochondrial Cytochrome bc1 Complex This compound This compound Qo_site Qo Site This compound->Qo_site Inhibits Qi_site Qi Site This compound->Qi_site Inhibits Complex_III Cytochrome bc1 Complex (Complex III) Electron_Transport Electron Transport Complex_III->Electron_Transport Blocks Qo_site->Complex_III Qi_site->Complex_III ATP_Production ATP Production Electron_Transport->ATP_Production Leads to decreased Apoptosis Apoptosis ATP_Production->Apoptosis Induces

Caption: Inhibition of the Cytochrome bc1 Complex by this compound.

Modulation of the STAT3 Signaling Pathway

This compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cancer cell proliferation, survival, and invasion.[5][6] By suppressing STAT3 signaling, this compound can inhibit tumor growth.

G This compound's Modulation of the STAT3 Signaling Pathway This compound This compound STAT3 STAT3 Activation This compound->STAT3 Inhibits Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) STAT3->Gene_Expression Promotes Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth G This compound Derivative (MAC) Activation of the AMPK Pathway MAC 4-O-Methylthis compound (MAC) AMPK AMPK Activation MAC->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Induces Cell_Growth Cell Growth & Protein Synthesis mTOR->Cell_Growth Promotes

References

Ascochlorin's Inhibitory Profile: A Comparative Guide to Mitochondrial Complex Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory profile of ascochlorin with other well-characterized mitochondrial complex inhibitors, namely rotenone, antimycin A, and oligomycin. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound's unique mechanism of action.

Introduction to Mitochondrial Inhibition

The mitochondrial electron transport chain (ETC) is a critical pathway for cellular energy production. Inhibition of its components can have profound effects on cellular metabolism and viability, making ETC inhibitors valuable tools for research and potential therapeutic agents. This compound, an isoprenoid antibiotic, has emerged as a potent inhibitor of the mitochondrial respiratory chain. This guide delves into its specific inhibitory characteristics in comparison to classical inhibitors of Complex I (rotenone), Complex III (antimycin A), and Complex V (oligomycin).

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other mitochondrial inhibitors. It is important to note that the experimental conditions, such as the biological system and assay type, significantly influence the IC50 values. Therefore, direct comparisons should be made with caution.

InhibitorTarget ComplexBiological SystemAssayIC50 ValueReference
This compound Complex III (cytochrome bc1)Hansenula anomala mitochondriaO2 Uptake (Succinate)0.036 µM[1]
H. anomala mitochondriaO2 Uptake (NADH)0.035 µM[1]
Rotenone Complex I (NADH:ubiquinone oxidoreductase)SH-SY5Y cellsSuccinyl-CoA biosynthesis25 nM[2]
Mouse muscle mitochondriaComplex I activity~13.5 nM[3]
Various systemsComplex I inhibition0.1 - 100 nM[4]
Antimycin A Complex III (cytochrome bc1)HepG2 & RPTEC/TERT1 cellsOxygen Consumption RateNanomolar range[5]
Oligomycin Complex V (ATP synthase)Rat liver mitochondriaState 4 RespirationInhibition observed[6]

Mechanism of Action and Signaling Pathways

This compound exhibits a unique inhibitory mechanism against Complex III (cytochrome bc1 complex). Unlike many other Complex III inhibitors, this compound has been shown to bind to both the Qo and Qi sites of the complex[1][7]. This dual-site inhibition effectively blocks the Q-cycle, a key process in proton translocation and electron transfer.

The following diagram illustrates the electron transport chain and the sites of action for this compound and the other compared inhibitors.

Mitochondrial_Inhibitors cluster_complexes Mitochondrial Electron Transport Chain cluster_inhibitors Inhibitors ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ H+ H+ ComplexI->H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->H+ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV O2 O2 ComplexIV->O2 ComplexIV->H+ ComplexV Complex V (ATP Synthase) ATP ATP ComplexV->ATP Rotenone Rotenone Rotenone->ComplexI This compound This compound This compound->ComplexIII Qo & Qi sites AntimycinA Antimycin A AntimycinA->ComplexIII Qi site Oligomycin Oligomycin Oligomycin->ComplexV H+->ComplexV Proton Motive Force

Caption: Inhibition sites of this compound and other mitochondrial inhibitors in the ETC.

Experimental Protocols

Isolation of Mitochondria from Rat Liver

This protocol is adapted from standard procedures for isolating functional mitochondria.

Materials:

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.

  • Homogenizer (Dounce or Potter-Elvehjem).

  • Centrifuge capable of reaching 10,000 x g at 4°C.

Procedure:

  • Euthanize a rat according to approved animal welfare protocols and excise the liver.

  • Mince the liver tissue in ice-cold isolation buffer.

  • Homogenize the minced tissue with a loose-fitting pestle.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration.

Measurement of Mitochondrial Oxygen Consumption

This assay measures the rate of oxygen consumption by isolated mitochondria, which is an indicator of ETC activity.

Materials:

  • Oxygen electrode (e.g., Clark-type electrode) or a fluorescence-based oxygen sensor system.

  • Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA.

  • Substrates (e.g., succinate, glutamate/malate).

  • ADP.

  • Inhibitors (this compound, rotenone, antimycin A, oligomycin).

Procedure:

  • Add respiration buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Add a known amount of isolated mitochondria to the chamber.

  • Add a respiratory substrate (e.g., 5 mM succinate for Complex II-driven respiration).

  • Initiate state 3 respiration by adding a small amount of ADP (e.g., 150 µM).

  • After a stable rate of oxygen consumption is established, add the inhibitor of interest at various concentrations to determine the IC50 value.

  • Record the rate of oxygen consumption continuously.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability.

Materials:

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the mitochondrial inhibitors for the desired exposure time (e.g., 24, 48 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

This compound presents a unique inhibitory profile against the mitochondrial electron transport chain, distinguishing itself from classical inhibitors. Its ability to target both the Qo and Qi sites of Complex III suggests a potent and potentially novel mechanism for disrupting mitochondrial function. The data and protocols provided in this guide offer a foundation for researchers to further investigate the biological effects of this compound and its potential applications in drug discovery and development.

References

Validating Ascochlorin's Impact on STAT3-Regulated Gene Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Signal Transducer and Activator of Transcription 3 (STAT3) is a well-documented transcription factor that, when persistently activated, plays a crucial role in the development and progression of various cancers.[1][2] Its signaling pathway governs the expression of numerous genes involved in cell proliferation, survival, angiogenesis, and immune evasion, making it a prime target for therapeutic intervention.[2][3][4] Ascochlorin (ASC), an isoprenoid antibiotic, has emerged as a promising agent that exerts its antitumor effects by suppressing the STAT3 signaling cascade.[5][6]

This guide provides a comparative analysis of this compound's performance against other known STAT3 inhibitors. It aims to validate the role of STAT3-regulated gene products in this compound's mechanism of action by presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Comparative Performance of STAT3 Inhibitors

The efficacy of a STAT3 inhibitor is often initially assessed by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to reduce cell viability by 50%.[7] A lower IC50 value indicates greater potency.

Table 1: Comparison of IC50 Values for STAT3 Inhibitors in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compound HepG2Hepatocellular Carcinoma~25-50[6]
HCCLM3Hepatocellular Carcinoma~25-50[6]
MX-1Breast Cancer (ER-negative)< 50[8]
Stattic MDA-MB-231Breast Cancer~5[9]
S3I-201 MDA-MB-231Breast Cancer~50-100[10]
C188-9 Pancreatic Cancer CellsPancreatic CancerPreclinical efficacy noted[11]

Note: IC50 values can vary based on experimental conditions, including cell density and assay duration.

The primary function of activated STAT3 is to regulate the transcription of target genes that promote cancer progression.[12] Therefore, a key measure of an inhibitor's effectiveness is its ability to modulate the expression of these gene products.

Table 2: Effect of this compound on the Expression of STAT3-Regulated Gene Products in Hepatocellular Carcinoma (HCC) Cells

Gene Product CategoryGene ProductFunctionEffect of this compound Treatment
Cell Cycle Regulator Cyclin D1Promotes cell cycle progressionInhibition[6]
Anti-Apoptotic Proteins Bcl-2Inhibits programmed cell deathInhibition[6]
Mcl-1Inhibits programmed cell deathInhibition[6]
SurvivinInhibits apoptosis, regulates cell divisionInhibition[6]
XIAPInhibits caspases, blocks apoptosisInhibition[6]
Invasion/Metastasis MMP-9Degrades extracellular matrix, promotes invasionInhibition[6]
Pro-Apoptotic Proteins BakPromotes programmed cell deathUpregulation[6]
Cleaved-BidPromotes programmed cell deathUpregulation[6]

Visualizing the Mechanism of Action

To understand how this compound impacts the STAT3 pathway, it is essential to visualize the signaling cascade and the experimental methods used for its validation.

STAT3 Signaling Pathway and this compound's Point of Intervention

The canonical STAT3 pathway is initiated by cytokines or growth factors binding to their receptors, leading to the activation of Janus kinases (JAKs).[1][13] JAKs then phosphorylate STAT3, causing it to dimerize, translocate to the nucleus, and activate the transcription of target genes.[4][13] this compound has been shown to inhibit both constitutive and inducible STAT3 activation.[5][6] A key mechanism is the upregulation of Protein Inhibitor of Activated STAT3 (PIAS3), which binds to STAT3 and prevents it from binding to DNA.[5][6]

STAT3_Pathway STAT3 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (p) pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation PIAS3 PIAS3 PIAS3->STAT3_dimer_nuc Inhibits DNA Binding Asco This compound Asco->PIAS3 Upregulates DNA DNA STAT3_dimer_nuc->DNA Binds Gene_Expr Target Gene Expression (e.g., Bcl-2, Cyclin D1) DNA->Gene_Expr Activates Transcription Proliferation Cell Proliferation Gene_Expr->Proliferation Survival Survival (Anti-Apoptosis) Gene_Expr->Survival Invasion Invasion Gene_Expr->Invasion Cytokine Cytokine/ Growth Factor Cytokine->Receptor Binds

This compound's mechanism of STAT3 inhibition.
Experimental Workflow for Validating STAT3 Inhibition

Validating the effect of a compound like this compound on STAT3 signaling involves a series of well-defined experimental steps, from cell culture to specific molecular assays. This workflow ensures that observations are robust and reproducible.

Experimental_Workflow Workflow for Validating STAT3 Inhibitors cluster_assays Downstream Assays start Start: Select Cancer Cell Line with Activated STAT3 culture Cell Culture & Seeding start->culture treatment Treatment with This compound or Alternative Inhibitor culture->treatment harvest Cell Harvesting & Lysate Preparation (Nuclear/ Cytoplasmic Fractionation) treatment->harvest western Western Blot (p-STAT3, Total STAT3, Target Gene Proteins) harvest->western qpcr RT-qPCR (Target Gene mRNA levels) harvest->qpcr reporter Luciferase Reporter Assay (STAT3 Transcriptional Activity) harvest->reporter viability Cell Viability Assay (e.g., MTT Assay for IC50) harvest->viability analysis Data Analysis & Comparison western->analysis qpcr->analysis reporter->analysis viability->analysis conclusion Conclusion on Inhibitor Efficacy and Mechanism analysis->conclusion

References

Ascochlorin's Synergistic Potential: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ascochlorin (ASC), an isoprenoid antibiotic, has demonstrated notable anticancer properties, primarily through the inhibition of the STAT3 signaling pathway. While its standalone efficacy is under investigation, its real potential may lie in its ability to work synergistically with other therapeutic agents, enhancing their efficacy and potentially overcoming drug resistance. This guide provides a comparative analysis of the synergistic effects of this compound with other therapeutic agents, supported by available experimental data.

Synergistic Combination of this compound with Doxorubicin in Hepatocellular Carcinoma

A significant study has highlighted the synergistic potential of this compound in combination with the commonly used chemotherapeutic drug, doxorubicin, in the context of hepatocellular carcinoma (HCC).[1][2][3] This combination has shown promise in enhancing the cytotoxic effects of doxorubicin, particularly in chemoresistant HCC cells.

Quantitative Data Summary

The synergistic effect of the this compound and doxorubicin combination was evaluated in various HCC cell lines. The half-maximal inhibitory concentration (IC50) of doxorubicin was significantly reduced when used in combination with this compound, indicating increased potency. The Combination Index (CI) was calculated to quantify the nature of the drug interaction, with a CI value less than 1 indicating synergism.

Cell LineDoxorubicin IC50 (µg/mL) - AloneDoxorubicin IC50 (µg/mL) - with 2.5 µM ASCCombination Index (CI)Nature of Interaction
HCCLM3> 0.4~0.04< 1Synergism
SNU387> 0.4~0.04< 1Synergism
SNU449> 0.4Not specified< 1Synergism
SK-Hep-1> 0.4Not specifiedSynergistic at higher dosesDose-dependent Synergism

Table 1: Synergistic effects of this compound and Doxorubicin on hepatocellular carcinoma cell lines.[1]

Mechanism of Synergy: Targeting the STAT3 Signaling Pathway

This compound's synergistic action with doxorubicin is linked to its ability to inhibit the STAT3 signaling pathway.[1][2][3] The STAT3 pathway is a crucial mediator of cancer cell proliferation, survival, and invasion.[4][5][6][7] Constitutive activation of STAT3 is observed in many cancers and is associated with chemoresistance.[4][6]

This compound potentiates the cytotoxic effects of doxorubicin by downregulating the STAT3-Snail expression, which in turn helps to reverse the epithelial-to-mesenchymal transition (EMT). EMT is a process by which cancer cells acquire migratory and invasive properties, contributing to metastasis and drug resistance. By reversing EMT, this compound makes the cancer cells more susceptible to the cytotoxic effects of doxorubicin.[1]

This compound and Doxorubicin Synergy cluster_0 Cellular Response cluster_1 Signaling Pathway Apoptosis Apoptosis Decreased Cell Viability Decreased Cell Viability Apoptosis->Decreased Cell Viability This compound This compound STAT3 STAT3 This compound->STAT3 inhibits Drug Resistance Drug Resistance This compound->Drug Resistance reverses via STAT3 inhibition Doxorubicin Doxorubicin Doxorubicin->Apoptosis Snail/Slug Snail/Slug STAT3->Snail/Slug activates EMT EMT Snail/Slug->EMT promotes EMT->Drug Resistance Drug Resistance->Decreased Cell Viability leads to

This compound and Doxorubicin Synergy Pathway

Experimental Protocols

Cell Viability Assay (MTT Assay)

The synergistic cytotoxicity of this compound and doxorubicin was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HCCLM3, SNU387)

  • DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the HCC cells in 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of doxorubicin alone or in combination with a fixed concentration of this compound (e.g., 2.5 µM). Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values for doxorubicin alone and in combination with this compound.

MTT Assay Workflow Start Start Seed Cells Seed HCC cells in 96-well plates Start->Seed Cells Adherence Allow cells to adhere overnight Seed Cells->Adherence Drug Treatment Treat with Doxorubicin +/- this compound Adherence->Drug Treatment Incubate_72h Incubate for 72 hours Drug Treatment->Incubate_72h MTT Addition Add MTT solution Incubate_72h->MTT Addition Incubate_4h Incubate for 4 hours MTT Addition->Incubate_4h Remove Medium Remove medium Incubate_4h->Remove Medium Add DMSO Add DMSO to dissolve formazan Remove Medium->Add DMSO Measure Absorbance Measure absorbance at 490 nm Add DMSO->Measure Absorbance Analyze Data Calculate IC50 and CI values Measure Absorbance->Analyze Data End End Analyze Data->End

Experimental Workflow for MTT Assay

Comparison with Other Therapeutic Agents

Currently, there is a lack of published, peer-reviewed data on the synergistic effects of this compound with other chemotherapeutic agents such as cisplatin, paclitaxel, or etoposide. Further research is warranted to explore these potential combinations and to determine if the synergistic effects observed with doxorubicin extend to other classes of anticancer drugs.

Future Directions

The promising synergistic interaction between this compound and doxorubicin in HCC models provides a strong rationale for further investigation. Future studies should focus on:

  • Evaluating the synergistic potential of this compound with a broader range of chemotherapeutic and targeted agents in various cancer types.

  • Conducting in vivo studies to validate the in vitro findings and to assess the safety and efficacy of these combination therapies in preclinical models.

  • Elucidating the detailed molecular mechanisms underlying the observed synergy to identify biomarkers for predicting treatment response.

The exploration of this compound in combination therapies holds the potential to unlock new and more effective treatment strategies for cancer, particularly in cases of drug resistance.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ascochlorin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ascochlorin, a chlorinated organic compound, to ensure operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazard profile. As a chlorinated organic compound, it should be treated as hazardous waste. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and emergency procedures. In the absence of a specific SDS, the following general precautions for handling hazardous chemical waste should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up solid material and place it in a designated hazardous waste container. Clean the affected area with a suitable solvent, and dispose of all contaminated materials as hazardous waste.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Sewer and regular trash disposal are strictly prohibited for this category of chemical.

  • Waste Identification and Segregation:

    • Clearly label this compound waste as "Hazardous Waste."

    • Segregate this compound waste from other waste streams to avoid incompatible chemical reactions. It should be kept separate from strong oxidizing agents, bases, and metals.

  • Waste Collection and Storage:

    • Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weighing boats, gloves, wipes), and spill cleanup materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with chlorinated organic compounds.

    • Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The container should have a secure screw-on cap.

    • Storage Location: Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat sources and incompatible materials. Secondary containment should be used to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.

    • Provide a complete and accurate description of the waste on the hazardous waste tag or manifest as required.

  • Empty Container Disposal:

    • Empty this compound containers are also considered hazardous waste until properly decontaminated.

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous liquid waste.[1][2]

    • After triple-rinsing, the container can be managed as non-hazardous waste, such as regular trash or recycling, after defacing the original label.[1] Consult your local regulations and institutional policies for specific requirements.

Quantitative Data Summary

ParameterGuidelineSource
Storage Limit in Lab Do not store more than 10 gallons of hazardous waste in your lab.[3]
Container Fill Level Do not fill waste containers beyond 90% capacity to prevent spills.[4]
Empty Container Rinsing Triple-rinse with a suitable solvent.[1][2]

Experimental Protocols

Specific experimental protocols for the neutralization or decomposition of this compound for disposal are not recommended for standard laboratory practice. The accepted and safest method is collection and disposal via a certified hazardous waste management service. In-lab treatment of hazardous waste can be dangerous and is often regulated.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Ascochlorin_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_container Empty Container Management A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area C Identify this compound as Hazardous Waste D Segregate from Incompatible Materials C->D E Collect in a Labeled, Sealed Container D->E F Store in Designated Secure Area with Secondary Containment E->F G Contact EHS or Licensed Contractor for Pickup F->G H Complete Hazardous Waste Manifest G->H I Triple-Rinse Empty Container J Collect Rinsate as Hazardous Waste I->J K Deface Label and Dispose of Container as Non-Hazardous I->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ascochlorin
Reactant of Route 2
Reactant of Route 2
Ascochlorin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.